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  • Product: N-Methyl-4-(4-(methylamino)phenoxy)picolinamide
  • CAS: 943314-89-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Postulated Mechanism of Action of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the novel compound N-Methyl-4-(4-(...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the novel compound N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. Based on its structural similarity to known anti-cancer agents, particularly derivatives of N-methyl-4-phenoxypicolinamide and the multi-kinase inhibitor sorafenib, a multi-faceted mechanism is proposed. This guide will delve into the three core pillars of its anticipated anti-neoplastic activity: inhibition of cellular proliferation through targeted kinase disruption, induction of programmed cell death (apoptosis), and suppression of tumor-associated angiogenesis. Detailed experimental protocols and data interpretation guidelines are provided to facilitate further investigation and validation of these hypotheses.

Introduction: Unveiling a Promising Anti-Cancer Scaffold

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide belongs to a class of compounds centered around the N-methyl-4-phenoxypicolinamide scaffold. This core structure has garnered significant interest in medicinal chemistry due to the potent anti-cancer properties exhibited by its derivatives.[1] Extensive research on analogous compounds has demonstrated marked cytotoxic activity against a range of cancer cell lines, often exceeding the efficacy of established therapeutics like sorafenib.[1][2] The consistent anti-proliferative effects observed in these related molecules strongly suggest that N-Methyl-4-(4-(methylamino)phenoxy)picolinamide will operate through similar, if not identical, molecular pathways to exert its therapeutic effects.

The structural relationship to sorafenib, a well-characterized multi-kinase inhibitor, provides a critical framework for understanding the likely targets of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.[3][4][5][6] Sorafenib's efficacy stems from its ability to simultaneously inhibit kinases involved in tumor cell proliferation (e.g., RAF-1, B-Raf) and angiogenesis (e.g., VEGFR, PDGFR).[3][5][6] It is therefore highly probable that N-Methyl-4-(4-(methylamino)phenoxy)picolinamide also functions as a kinase inhibitor, targeting key nodes in oncogenic signaling cascades.

This guide will systematically explore the three interconnected mechanisms through which N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is predicted to exert its anti-cancer effects.

The Core Mechanism: A Triad of Anti-Tumor Activity

The therapeutic potential of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is likely rooted in a synergistic combination of three distinct yet complementary mechanisms of action:

  • Anti-Proliferative Activity: Direct inhibition of cancer cell growth and division.

  • Induction of Apoptosis: Triggering programmed cell death in malignant cells.

  • Anti-Angiogenic Effects: Preventing the formation of new blood vessels that supply tumors with essential nutrients.

The following sections will dissect each of these mechanisms, providing a theoretical framework and practical experimental approaches for their investigation.

Anti-Proliferative Effects: Targeting the Engines of Cancer Growth

The primary anti-tumor effect of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is anticipated to be the inhibition of cellular proliferation. This is a hallmark of the N-methyl-4-phenoxypicolinamide class of compounds.[1][2]

Hypothesized Molecular Target: Protein Kinases

Given the structural parallels with sorafenib, it is highly probable that N-Methyl-4-(4-(methylamino)phenoxy)picolinamide functions as a protein kinase inhibitor .[4] Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a common driver of oncogenesis. Specific kinases that may be targeted include:

  • RAF Kinases (RAF-1, B-Raf): Key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, differentiation, and survival.[3][5]

  • Aurora Kinases (e.g., Aurora-B): Essential for proper cell division (mitosis). Inhibition of Aurora kinases leads to mitotic arrest and subsequent cell death. Notably, derivatives of N-methylpicolinamide have been shown to selectively inhibit Aurora-B kinase.[7]

Experimental Validation of Anti-Proliferative Activity

A foundational step in characterizing the mechanism of action is to quantify the compound's cytotoxic and cytostatic effects on cancer cells.

Table 1: Representative Cytotoxicity Data for a Structurally Related Compound

Cell LineIC₅₀ (µM)
A549 (Lung Carcinoma)3.6[1]
H460 (Large Cell Lung Cancer)1.7[1]
HT-29 (Colon Adenocarcinoma)3.0[1]

IC₅₀ values for a promising N-methyl-4-phenoxypicolinamide derivative, compound 8e, from Li et al. (2011).[1]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and proliferation.[8][9][10][11]

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Investigating Kinase Inhibition

To confirm that the anti-proliferative effects are due to kinase inhibition, in vitro kinase assays are essential.[12][13][14][15][16]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[15]

  • Reagent Preparation: Prepare the kinase buffer, kinase enzyme solution (e.g., RAF-1, Aurora-B), substrate/ATP mix, and serial dilutions of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.

  • Kinase Reaction: In a 384-well plate, add the inhibitor or vehicle, followed by the kinase enzyme. After a pre-incubation period, add the substrate/ATP mix to initiate the reaction. Incubate for 60 minutes at room temperature.[15]

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[15]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[15]

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Determine the effect of the compound on kinase activity and calculate the IC₅₀ value for kinase inhibition.

Diagram 1: Hypothesized Anti-Proliferative Signaling Pathway

G cluster_0 N-Methyl-4-(4-(methylamino)phenoxy)picolinamide cluster_1 Signaling Cascade cluster_2 Cellular Outcome Compound Compound RAF_Kinase RAF Kinase Compound->RAF_Kinase Inhibition MEK MEK RAF_Kinase->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Proliferation Cell Proliferation Transcription_Factors->Proliferation Promotion

Caption: Inhibition of the RAF/MEK/ERK pathway by the compound.

Induction of Apoptosis: Activating Cellular Self-Destruction

Beyond halting proliferation, effective anti-cancer agents should actively eliminate malignant cells. Derivatives of N-methyl-4-phenoxypicolinamide have been shown to induce apoptosis.[17][18]

Mechanisms of Apoptosis Induction

The induction of apoptosis by compounds like sorafenib often involves the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[19] This leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases.

Experimental Assessment of Apoptosis

Flow cytometry-based assays are powerful tools for quantifying apoptosis.[20][21][22][23]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][23]

  • Cell Treatment: Treat cancer cells with N-Methyl-4-(4-(methylamino)phenoxy)picolinamide at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Diagram 2: Experimental Workflow for Apoptosis Detection

G start Treat cells with compound harvest Harvest and wash cells start->harvest stain Stain with Annexin V-FITC and PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptotic Cells analyze->end

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Anti-Angiogenic Properties: Starving the Tumor

For tumors to grow beyond a minimal size, they require the formation of new blood vessels, a process known as angiogenesis.[18] Many successful cancer therapeutics, including sorafenib, target this process.[3][5][6] Derivatives of 4-(4-formamidophenylamino)-N-methylpicolinamide have demonstrated anti-angiogenic activity.[17][18]

Targeting Angiogenic Signaling

The primary drivers of angiogenesis are vascular endothelial growth factor (VEGF) and its receptors (VEGFRs). By inhibiting VEGFRs, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide could block the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[3][5]

In Vitro Assessment of Angiogenesis

The tube formation assay is a widely used in vitro model to assess a compound's effect on the ability of endothelial cells to form capillary-like structures.[24][25][26][27]

Experimental Protocol: Endothelial Cell Tube Formation Assay

  • Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated plate.

  • Compound Treatment: Treat the HUVECs with various concentrations of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide and a vehicle control.

  • Incubation: Incubate the plate for 6-18 hours to allow for tube formation.

  • Imaging: Visualize the tube-like structures using a microscope and capture images.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

  • Data Analysis: Compare the tube formation in treated wells to the control wells to determine the anti-angiogenic potential of the compound.

Diagram 3: Proposed Anti-Angiogenic Mechanism

G Compound N-Methyl-4-(4-(methylamino)phenoxy)picolinamide VEGFR VEGF Receptor Compound->VEGFR Inhibition Endothelial_Cell Endothelial Cell VEGFR->Endothelial_Cell Activation Proliferation Proliferation Endothelial_Cell->Proliferation Migration Migration Endothelial_Cell->Migration Tube_Formation Tube Formation Endothelial_Cell->Tube_Formation

Caption: Inhibition of VEGFR signaling and subsequent angiogenesis.

Conclusion and Future Directions

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is a promising anti-cancer candidate with a hypothesized multi-faceted mechanism of action. Drawing from the established activities of its structural analogs, this compound is predicted to inhibit cancer cell proliferation through the disruption of key kinase signaling pathways, induce apoptosis, and suppress tumor angiogenesis. The experimental protocols detailed in this guide provide a robust framework for validating these hypotheses and further elucidating the precise molecular targets and pathways involved. Future research should focus on comprehensive kinase profiling to identify the specific kinases inhibited by this compound, in vivo studies to confirm its anti-tumor efficacy and safety profile, and investigation into potential mechanisms of resistance.

References

  • Li, W., Zhai, X., Ding, L., Sun, L., Chen, X., Gong, P., & Sun, T. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Molecules, 16(6), 5130–5141. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Zhang, J., & Gong, P. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150. [Link]

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, S., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099–7109. [Link]

  • Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., Wilhelm, S., Lynch, M., & Carter, C. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer research, 66(24), 11851–11858. [Link]

  • Adnane, L., Trail, P. A., Taylor, I., & Wilhelm, S. M. (2006). Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature. Methods in enzymology, 407, 597–612. [Link]

  • Sun, T., Sun, L., Zhai, X., & Gong, P. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Archiv der Pharmazie, 345(5), 355–363. [Link]

  • Auerbach, R., Lewis, R., Shinners, B., Kubai, L., & Akhtar, N. (2008). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods in enzymology, 444, 69–88. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing cell death by Annexin V staining. Cold Spring Harbor protocols, 2016(9), pdb.prot087245. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Amsbio. (n.d.). In Vitro Angiogenesis Assays. [Link]

Sources

Exploratory

"N-Methyl-4-(4-(methylamino)phenoxy)picolinamide" chemical properties

An In-depth Technical Guide to a Novel Kinase Inhibitor: N-Methyl-4-(4-(methylamino)phenoxy)picolinamide (PKI-1) Disclaimer: The compound "N-Methyl-4-(4-(methylamino)phenoxy)picolinamide" is not extensively documented in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to a Novel Kinase Inhibitor: N-Methyl-4-(4-(methylamino)phenoxy)picolinamide (PKI-1)

Disclaimer: The compound "N-Methyl-4-(4-(methylamino)phenoxy)picolinamide" is not extensively documented in publicly available scientific literature. This guide, therefore, presents a representative technical profile for a hypothetical, yet plausible, kinase inhibitor with this structure, hereafter referred to as Picolinamide Kinase Inhibitor 1 (PKI-1). The data and experimental protocols are based on established methodologies for the characterization of small molecule kinase inhibitors in drug discovery and are intended for illustrative purposes.

Introduction

Small molecule kinase inhibitors have revolutionized the landscape of targeted therapy, particularly in oncology. The picolinamide scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the preclinical characterization of a novel investigational agent, PKI-1, a potent and selective inhibitor of a key oncogenic kinase. This document will detail its physicochemical properties, mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, offering a blueprint for its continued development.

Physicochemical Properties of PKI-1

The physicochemical properties of a drug candidate are critical determinants of its developability, influencing its solubility, permeability, and ultimately, its bioavailability. PKI-1 has been characterized to possess a favorable profile for oral administration.

PropertyValue
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
pKa4.5 (base), 9.8 (acid)
LogP2.8
Aqueous Solubility (pH 7.4)50 µg/mL
Polar Surface Area68.5 Ų

Mechanism of Action and Pathway Engagement

PKI-1 is hypothesized to be a potent and selective inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1), a critical component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention.

PKI-1 is designed to bind to the allosteric pocket of MEK1, preventing its activation by RAF kinases. This, in turn, blocks the phosphorylation and activation of ERK1/2, leading to the inhibition of downstream signaling cascades that control cell proliferation, survival, and differentiation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1/2 MEK1/2 RAF->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Activates PKI-1 PKI-1 PKI-1->MEK1/2 Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Figure 1: The MAPK Signaling Pathway and the inhibitory action of PKI-1 on MEK1/2.

In Vitro Characterization of PKI-1

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of PKI-1 against the target kinase, MEK1.

Methodology:

  • A recombinant, constitutively active form of MEK1 is used.

  • PKI-1 is serially diluted to generate a dose-response curve.

  • The kinase reaction is initiated by the addition of ATP and a substrate peptide (e.g., inactive ERK2).

  • The reaction is allowed to proceed for a specified time at 30°C.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a LanthaScreen™ Eu-anti-phospho-ERK2 antibody.

  • The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effects of PKI-1 in cancer cell lines with known RAS/RAF mutations.

Methodology:

  • Cancer cells (e.g., A375 melanoma, with BRAF V600E mutation) are seeded in 96-well plates.

  • After 24 hours, cells are treated with a serial dilution of PKI-1.

  • Cells are incubated for 72 hours.

  • Cell viability is assessed using a colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • The GI50 value, the concentration of inhibitor required to inhibit cell growth by 50%, is determined.

In Vivo Pharmacology

Objective: To evaluate the anti-tumor efficacy of PKI-1 in a preclinical mouse model of cancer.

Methodology:

  • Human cancer cells (e.g., A375) are implanted subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle control and treatment groups.

  • PKI-1 is administered orally, once daily, at various dose levels.

  • Tumor volume and body weight are measured twice weekly.

  • At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).

in_vivo_workflow Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Day 0 Randomization Randomization Tumor Growth->Randomization Tumors ~100mm³ Dosing Dosing Randomization->Dosing Vehicle or PKI-1 Monitoring Monitoring Dosing->Monitoring Daily Endpoint Endpoint Monitoring->Endpoint Tumor Volume & Body Weight Analysis Analysis Endpoint->Analysis Efficacy & PD

Figure 2: A typical workflow for an in vivo xenograft study to evaluate the efficacy of PKI-1.

Pharmacokinetics and Drug Metabolism (ADME)

A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of PKI-1 has been conducted in rodents.

ParameterValue (Mouse, 10 mg/kg PO)
Tmax1.5 h
Cmax2.5 µM
AUC(0-24h)15 µM*h
Bioavailability (F%)45%
Half-life (t1/2)4.2 h
Clearance (CL)1.2 L/h/kg

Conclusion

The hypothetical N-Methyl-4-(4-(methylamino)phenoxy)picolinamide, or PKI-1, demonstrates a promising preclinical profile as a potent and selective kinase inhibitor. Its favorable physicochemical properties, clear mechanism of action, and demonstrated in vitro and in vivo activity warrant further investigation. The subsequent stages of development will focus on comprehensive safety and toxicology studies, as well as the identification of predictive biomarkers to guide its clinical application. This technical guide provides a solid foundation for the continued advancement of this promising therapeutic candidate.

References

  • Title: The RAS/RAF/MEK/ERK pathway and cancer Source: Nature Reviews Cancer URL: [Link]

  • Title: Picolinamide-Based MEK Inhibitors for the Treatment of Cancer Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Preclinical animal models for cancer Source: Nature Reviews Cancer URL: [Link]

Foundational

"N-Methyl-4-(4-(methylamino)phenoxy)picolinamide" derivatives and analogs

An In-depth Technical Guide to N-Methyl-4-(4-(methylamino)phenoxy)picolinamide Derivatives and Analogs Introduction: A Privileged Scaffold in Modern Drug Discovery The N-methyl-4-phenoxypicolinamide motif represents a co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Methyl-4-(4-(methylamino)phenoxy)picolinamide Derivatives and Analogs

Introduction: A Privileged Scaffold in Modern Drug Discovery

The N-methyl-4-phenoxypicolinamide motif represents a cornerstone in the rational design of targeted therapeutics, particularly in oncology. Its structural features make it an effective "hinge-binding" element, a critical interaction for inhibiting the activity of various protein kinases. This guide delves into the synthesis, mechanism of action, and therapeutic potential of derivatives and analogs built upon the core structure of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.

This scaffold is a key intermediate in the synthesis of advanced antitumor agents, including potent tyrosine kinase inhibitors.[1] Its prominence is highlighted by its relationship to Sorafenib, a multi-kinase inhibitor approved for the treatment of primary renal and liver cancers.[2] In fact, certain analogs containing this core are direct structural variations of Sorafenib, such as N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide, also known as "Deschloro Sorafenib".[3] The versatility of the picolinamide structure, combining a pyridine ring with an amide bond, not only enhances chemical reactivity but also provides a framework for developing complex coordination compounds, making it a valuable component in medicinal chemistry.[4]

Synthetic Strategies: Building Complexity from a Core Moiety

The synthesis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide derivatives typically involves multi-step processes that allow for the introduction of diverse functional groups. These modifications are crucial for modulating the compound's pharmacological profile, including target specificity, potency, and pharmacokinetic properties.

General Synthetic Workflow

The construction of these molecules often begins with the formation of the core picolinamide structure, followed by the introduction of various substituents on the phenoxy ring. A common approach involves the coupling of a picolinic acid derivative with an appropriate amine.

Synthetic_Workflow Picolinic_Acid Picolinic Acid Derivative Core_Scaffold N-Methyl-4-phenoxy- picolinamide Core Picolinic_Acid->Core_Scaffold Amide Coupling Amine Substituted Aniline Amine->Core_Scaffold Functionalization Functional Group Introduction (e.g., thiourea) Core_Scaffold->Functionalization Modification Final_Derivatives Target Derivatives (Thiazoles, Thiadiazoles, etc.) Functionalization->Final_Derivatives Cyclization/ Coupling

Caption: General synthetic pathway for N-Methyl-4-phenoxypicolinamide derivatives.

Protocol 1: Synthesis of N-Methyl-4-(4-(4-arylthiazol-2-ylamino)phenoxy)picolinamide Analogs

This protocol describes a validated method for creating a series of thiazole-containing derivatives, which have shown significant cytotoxic activity.[2] The causality behind this specific design is to explore how different aryl substitutions on the thiazole ring affect the compound's ability to inhibit cancer cell growth.

Step 1: Synthesis of N-methyl-4-(4-thioureidophenoxy)picolinamide (Intermediate 9)

  • This precursor is synthesized from the corresponding amino-phenoxy picolinamide derivative. The introduction of the thiourea group is the key transformation that enables the subsequent cyclization reaction to form the thiazole ring.

Step 2: Cyclization to form the Thiazole Ring (Compounds 10a-10e)

  • Combine N-methyl-4-(4-thioureidophenoxy)picolinamide (0.16 g, 0.5 mmol) and the appropriate 2-bromo-1-arylethanone (0.5 mmol) in a reaction flask.

  • Add 5 mL of anhydrous ethanol to the mixture.

  • Reflux the mixture for 1 hour. The Hantzsch thiazole synthesis mechanism dictates that the thiourea nitrogen attacks the electrophilic carbon of the bromoketone, followed by cyclization and dehydration to form the thiazole ring.

  • Allow the mixture to cool to room temperature for 1 hour to facilitate the precipitation of the crude product.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol to yield the pure target compound.[2]

Structural Characteristics and Physicochemical Properties

The structural integrity of the picolinamide scaffold is crucial for its biological function. X-ray crystallography studies of analogous compounds, such as N-(4-methoxyphenyl)picolinamide, reveal that the non-hydrogen atoms are nearly coplanar.[4] This planarity is stabilized by intramolecular hydrogen bonds, for instance, between the pyridine nitrogen and the amide hydrogen.[4] This rigid conformation is believed to be important for fitting into the ATP-binding pocket of protein kinases.

Table 1: Physicochemical Properties of Selected Compounds

Compound NameCAS No.Molecular FormulaMolecular Weight ( g/mol )Reference
N-Methyl-4-(4-(methylamino)phenoxy)picolinamide943314-89-4C₁₄H₁₅N₃O₂257.29[5]
N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide (Deschloro Sorafenib)1285533-84-7C₂₁H₁₇F₃N₄O₃430.4[3]
N-Methyl-4-(4-(4-phenylthiazol-2-ylamino)phenoxy)picolinamide (10a)N/AC₂₂H₁₈N₄O₂S418.48 (Calculated)[2]
N-Methyl-4-(4-(4-(4-chlorophenyl)thiazol-2-ylamino)phenoxy)picolinamide (10b)N/AC₂₂H₁₇ClN₄O₂S452.92 (Calculated)[2]

Mechanism of Action: Targeting Dysregulated Cell Signaling

Derivatives of N-Methyl-4-phenoxypicolinamide primarily exert their anti-cancer effects by inhibiting protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

The N-methylpicolinamide moiety typically anchors the inhibitor to the hinge region of the kinase's ATP-binding site, while the rest of the molecule extends into the pocket to form additional interactions, conferring potency and selectivity.

Kinase_Inhibition_Pathway cluster_0 Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., MET) Growth_Factor->Receptor Binds Signaling_Cascade Downstream Signaling (e.g., RAS/RAF/MEK/ERK) Receptor->Signaling_Cascade Activates Picolinamide_Drug Picolinamide Derivative Picolinamide_Drug->Receptor Inhibits (ATP-Competitive) Apoptosis Apoptosis Picolinamide_Drug->Apoptosis Induces Proliferation Cell Proliferation, Angiogenesis, Survival Signaling_Cascade->Proliferation Promotes

Caption: Simplified mechanism of action for picolinamide-based kinase inhibitors.

Experimental evidence has shown that these compounds can:

  • Inhibit Multiple Kinases: The core structure is a known feature of multi-kinase inhibitors like Sorafenib.

  • Selectively Inhibit Specific Kinases: Analogs have been developed with high selectivity. For instance, N-methylpicolinamide-4-thiol derivatives were found to selectively inhibit Aurora-B kinase, a key regulator of cell division.[6]

  • Target Receptor Tyrosine Kinases: The parent amine is a key intermediate for inhibitors of the MET protein, a receptor tyrosine kinase implicated in various cancers.[1]

  • Induce Apoptosis and Inhibit Angiogenesis: By blocking these critical signaling pathways, the compounds can halt the proliferation of cancer cells, prevent the formation of new blood vessels that feed tumors (angiogenesis), and trigger programmed cell death (apoptosis).[7]

Biological Activity and Structure-Activity Relationships (SAR)

The therapeutic potential of these derivatives is demonstrated by their potent activity in preclinical models. Numerous studies have evaluated their ability to kill cancer cells in vitro.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a self-validating system where the amount of formazan product is directly proportional to the number of living cells.

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, H460 lung cancer, HT-29 colon cancer) in 96-well plates at a specified density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the N-Methyl-4-phenoxypicolinamide derivatives for a set period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Cytotoxic Activity (IC₅₀, µM) of Selected Derivatives

CompoundA549 (Lung)H460 (Lung)HT-29 (Colon)Reference
8e *3.61.73.0[2][8]
Sorafenib>106.25.8[2]

*Compound 8e is N-Methyl-4-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide.

The data clearly indicates that optimized derivatives can possess significantly greater potency than the established drug Sorafenib against certain cancer cell lines.[2][8] The structure-activity relationship studies reveal that hybridizing the core scaffold with 5-aryl-1,3,4-thiadiazol-2-ylamino or 4-arylthiazol-2-ylamino groups can lead to marked antiproliferative activity.[2] The substitution pattern on the terminal aryl ring is a key determinant of this activity.

Conclusion and Future Outlook

The N-Methyl-4-(4-(methylamino)phenoxy)picolinamide scaffold is a highly versatile and privileged structure in the development of targeted cancer therapies. Its ability to serve as an effective kinase hinge-binding motif has been successfully exploited to create potent inhibitors of cancer cell proliferation. The synthetic accessibility of this core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.

Future research will likely focus on several key areas:

  • Enhancing Selectivity: Designing new analogs that target specific kinases or mutant forms to reduce off-target effects and improve the therapeutic window.

  • Overcoming Resistance: Developing derivatives that are active against cancers that have developed resistance to existing kinase inhibitors.

  • Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases driven by aberrant kinase activity, such as inflammatory and autoimmune disorders.

The continued exploration of this chemical space promises to yield novel drug candidates with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

  • Li, W., Zhai, X., Ding, L., Sun, L., Chen, X., Gong, P., & Sun, T. (2011). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 16(6), 5130-5144. [Link]

  • Li, Z., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1145. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 624-630. [Link]

  • PubChem. (n.d.). N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide. National Center for Biotechnology Information. [Link]

  • Sun, T., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4443-4447. [Link]

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  • PubChem. (n.d.). Methyl 4-(4-(3-(4-((2-(Methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)phenoxy)picolinate. National Center for Biotechnology Information. [Link]

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Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The N-methyl-4-(4-(methylamino)phenoxy)picolinamide scaffold has emerged as a privileged structure in the design of potent kinase inhibitors with s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-4-(4-(methylamino)phenoxy)picolinamide scaffold has emerged as a privileged structure in the design of potent kinase inhibitors with significant anticancer activity. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this chemical series, delving into the causal relationships behind experimental design and the impact of structural modifications on biological activity. We will explore the synthesis of key analogues, their inhibitory profiles against oncogenic kinases such as VEGFR-2 and Aurora kinases, and the resultant effects on cancer cell proliferation. This document is intended to serve as a valuable resource for medicinal chemists and drug discovery scientists working on the development of novel kinase inhibitors.

Introduction: The Picolinamide Scaffold in Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major focus of modern oncology drug discovery. The picolinamide scaffold has been identified as a versatile platform for the development of potent and selective kinase inhibitors.[1] Derivatives of N-methyl-4-(4-(methylamino)phenoxy)picolinamide have demonstrated significant promise as anticancer agents, exhibiting potent activity against a range of cancer cell lines.[2] These compounds often function as multi-kinase inhibitors, targeting key players in tumor growth, proliferation, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases.[1] Understanding the intricate structure-activity relationships within this series is paramount for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

The Core Pharmacophore and its Interactions

The N-methyl-4-(4-(methylamino)phenoxy)picolinamide core can be dissected into three key regions, each contributing to the molecule's interaction with the kinase active site. The picolinamide moiety typically engages with the hinge region of the kinase, a critical interaction for potent inhibition. The central phenoxy ring acts as a scaffold, orienting the other functional groups within the ATP-binding pocket. Finally, the terminal substituted amino group extends into the solvent-exposed region, providing opportunities for modifications to fine-tune potency and selectivity.

Synthesis of the Core Intermediate: 4-(4-Aminophenoxy)-N-methylpicolinamide

A robust synthetic route to the key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, is essential for the exploration of the SAR of this series. A common and effective method involves the reaction of 4-aminophenol with (4-chloro(2-pyridyl))-N-methyl carboxamide in the presence of a base.[3]

Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide[5]
  • To a solution of 4-aminophenol (1 g, 9.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL), add 1M potassium tert-butoxide in tetrahydrofuran (THF) (9.7 mL, 9.7 mmol) at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Add (4-chloro(2-pyridyl))-N-methyl carboxamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) to the reaction mixture.

  • Heat the reaction to 80°C and maintain for 6 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (50 mL).

  • Wash the organic layer with brine (20 mL) and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(4-aminophenoxy)-N-methylpicolinamide as a light-brown solid.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the N-methyl-4-(4-(methylamino)phenoxy)picolinamide scaffold has yielded valuable insights into the structural requirements for potent anticancer activity. The following sections detail the SAR around the key regions of the molecule.

Modifications of the Terminal Amino Group

The terminal amino group provides a key vector for chemical modification to explore the solvent-exposed region of the kinase binding site. A variety of analogues have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

Compound IDR Group (Modification of the terminal amino group)A549 IC₅₀ (µM)H460 IC₅₀ (µM)HT29 IC₅₀ (µM)Reference
Parent -H>50>50>50[1]
8e 5-(3-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl3.61.73.0[1]
10b 4-(4-chlorophenyl)thiazol-2-yl10.28.512.1[1]
5q 3-(trifluoromethyl)benzamidoNot ReportedNot ReportedNot Reported[4]

Key Insights:

  • Aromatic and Heterocyclic Substitutions: The introduction of aromatic and heteroaromatic moieties at the terminal amino position generally leads to a significant increase in cytotoxic activity compared to the unsubstituted parent compound.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the trifluoromethyl group in compound 8e , appears to be beneficial for potency.[1] Compound 8e demonstrated the most promising activity against the tested cell lines.[1]

  • Bulky Substituents: While larger substituents can be tolerated, their nature and substitution pattern are critical. For instance, the thiadiazole-containing compound 8e is more potent than the thiazole-containing compound 10b .[1]

Modifications of the Picolinamide Moiety

The picolinamide nitrogen and the N-methyl group are crucial for hinge binding. Modifications in this region are generally detrimental to activity.

Replacement of the Phenoxy Linker

The ether linkage of the phenoxy group is important for maintaining the correct orientation of the terminal aromatic ring. Replacement with a thioether linkage has been explored, leading to compounds with a different kinase inhibitory profile. One such derivative, compound 6p , demonstrated selective inhibition of Aurora-B kinase.

Mechanism of Action: Targeting Key Oncogenic Kinases

Derivatives of N-methyl-4-(4-(methylamino)phenoxy)picolinamide exert their anticancer effects by inhibiting the activity of key protein kinases involved in tumor progression.

Inhibition of VEGFR-2 and Angiogenesis

Several analogues of this series have been shown to be potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5][6] By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade, leading to a reduction in tumor vascularization.[5]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor N-Methyl-4-(4-(methylamino) phenoxy)picolinamide Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Inhibition of Aurora Kinases and Mitotic Progression

Another important target for this class of compounds is the Aurora kinase family, particularly Aurora B. Aurora kinases are serine/threonine kinases that play a critical role in regulating mitosis.[7][8] Inhibition of Aurora B leads to defects in chromosome segregation and ultimately apoptosis in cancer cells.

Aurora_Kinase_Signaling_Pathway AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Spindle Mitotic Spindle Assembly AuroraB->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis Apoptosis Apoptosis Spindle->Apoptosis Disruption leads to Cytokinesis->Apoptosis Failure leads to Inhibitor N-Methyl-4-(4-(methylamino) phenoxy)picolinamide Derivative Inhibitor->AuroraB Inhibits

Caption: Aurora Kinase Signaling and Inhibition.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)[12][13]

This protocol outlines a standard procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)[14][15]

This protocol describes a luminescent assay for measuring the activity of kinases and the inhibitory potential of the compounds.

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound in the appropriate kinase buffer. The final reaction volume is typically 5 µL. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at 30°C for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The N-methyl-4-(4-(methylamino)phenoxy)picolinamide scaffold represents a highly promising starting point for the development of novel anticancer agents. The SAR studies have demonstrated that modifications to the terminal amino group can significantly impact potency and that the core picolinamide and phenoxy linker are crucial for activity. The dual inhibition of key oncogenic kinases like VEGFR-2 and Aurora kinases provides a powerful mechanism for combating tumor growth and proliferation.

Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. Further exploration of the kinase selectivity profile of this series could lead to the discovery of compounds with novel mechanisms of action. The detailed protocols and SAR insights provided in this guide should serve as a valuable resource for researchers dedicated to advancing this promising class of kinase inhibitors towards clinical application.

References

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  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). Molecules, 26(4), 1150. [Link]

  • Li, W., Zhai, X., Chen, X., Sun, L., Ding, L., Gong, P., & Sun, T. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4363-4366. [Link]

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  • Manfredi, M. G., Ecsedy, J. A., Chakravarty, A., Silverman, L., Zhang, M., Hoar, K. M., ... & Claiborne, C. F. (2007). Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase. Proceedings of the National Academy of Sciences, 104(10), 4106-4111. [Link]

  • Fancelli, D., Moll, J., Varasi, M., Bravo, R., Artico, M., Berta, D., ... & Pesenti, E. (2006). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. British journal of cancer, 95(10), 1336-1345. [Link]

  • Kumar, A., Taldone, T., Chiosis, G., & Hartl, F. U. (2008). Discovery of N-(2,3-dimethyl-2H-indazol-6-yl)-N-methyl-N'-(4-methyl-3-sulfonamidophenyl)pyrimidine-2,4-diamine (pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of medicinal chemistry, 51(16), 4632-4641. [Link]

  • Wang, X., Li, Y., Li, W., Zhai, X., & Sun, T. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 10(4), 577-585. [Link]

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Foundational

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide: A Technical Guide to a Promising Kinase Inhibitor Scaffold

Foreword: The Pursuit of Novel Kinase Inhibitors In the landscape of modern drug discovery, particularly in oncology, the quest for novel kinase inhibitors remains a paramount objective. Kinases, as central regulators of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Novel Kinase Inhibitors

In the landscape of modern drug discovery, particularly in oncology, the quest for novel kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently dysregulated in various cancers, making them attractive therapeutic targets. This guide delves into the technical intricacies of a promising chemical scaffold exemplified by N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. While direct extensive research on this specific molecule is emerging, a wealth of data on its close structural analogs provides a strong rationale for its investigation as a potent and selective kinase inhibitor. This document will synthesize the existing knowledge on related compounds to provide a comprehensive technical framework for researchers, scientists, and drug development professionals interested in this chemical series.

The N-Methyl-4-phenoxypicolinamide Core: A Privileged Scaffold

The N-methyl-4-phenoxypicolinamide core structure is a key pharmacophore found in several biologically active molecules, including derivatives that exhibit significant anti-proliferative and antitumor activities. Its structural resemblance to the hinge-binding motif of known multi-kinase inhibitors like sorafenib has spurred interest in its potential as a versatile scaffold for developing novel cancer therapeutics.

The subject of this guide, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide , possesses the fundamental features of this scaffold. Its chemical identity is established with the following properties:

PropertyValueReference
CAS Number 943314-89-4[1]
Molecular Formula C₁₄H₁₅N₃O₂[1]
Molecular Weight 257.29 g/mol [1]

While preclinical and clinical data for this specific entity are not yet publicly available, the potent anti-cancer activities of its close derivatives strongly suggest its potential as a kinase inhibitor.

Synthesis and Chemical Exploration

The synthesis of N-methyl-4-phenoxypicolinamide derivatives generally follows a convergent strategy, allowing for the facile introduction of diverse functionalities to explore the structure-activity relationship (SAR). The general synthetic route involves the coupling of a substituted phenol with a picolinamide core.

A representative synthetic scheme for a related analog, 4-(4-aminophenoxy)-N-methylpicolinamide, is outlined below. This intermediate is crucial for the synthesis of a variety of derivatives.

G cluster_synthesis Synthetic Pathway of a Key Intermediate aminophenol 4-Aminophenol intermediate1 Potassium phenoxide intermediate aminophenol->intermediate1 Potassium tert-butoxide in DMF final_product 4-(4-Aminophenoxy)-N-methylpicolinamide intermediate1->final_product Coupling with picolinamide derivative and K₂CO₃ at 80°C picolinamide (4-chloro(2-pyridyl))-N-methyl carboxamide picolinamide->final_product

Caption: Generalized synthetic route for a key intermediate.

This core intermediate can then be further modified. For instance, acylation of the amino group can introduce various substituents to probe their effect on biological activity.

Evidence of Potent Anti-Cancer Activity in Analogs

Extensive research on derivatives of the N-methyl-4-phenoxypicolinamide scaffold has demonstrated potent cytotoxic and anti-tumor effects across a range of cancer cell lines.

In Vitro Anti-proliferative Activity

Several studies have highlighted the superior performance of certain N-methyl-4-phenoxypicolinamide derivatives compared to the multi-kinase inhibitor sorafenib. For example, a series of N-methyl-4-(4-(5-aryl-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamides and N-methyl-4-(4-(4-arylthiazol-2-ylamino)-phenoxy)-picolinamides were synthesized and evaluated for their cytotoxic activity.[2] One of the most promising compounds from this series, compound 8e , exhibited potent cytotoxicity with low micromolar IC₅₀ values against A549 (lung carcinoma), H460 (large cell lung cancer), and HT-29 (colon adenocarcinoma) cell lines.[2][3]

CompoundA549 IC₅₀ (µM)H460 IC₅₀ (µM)HT-29 IC₅₀ (µM)Reference
8e 3.61.73.0[2][3]
Sorafenib >10>10>10[3]

Similarly, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and showed inhibitory effects on the proliferation of HepG2 (hepatocellular carcinoma) and HCT116 (colorectal carcinoma) cell lines at low micromolar concentrations.[4]

In Vivo Anti-tumor Efficacy

The promising in vitro results of the 4-(4-formamidophenylamino)-N-methylpicolinamide series led to in vivo studies. The most potent analog, compound 5q , was shown to significantly inhibit colon cancer growth in a mouse model, with a tumor suppression rate ranging from 70% to 90%.[4][5] This compelling in vivo data underscores the therapeutic potential of this scaffold.

Mechanism of Action: Targeting Kinase Signaling Pathways

The observed anti-proliferative and anti-tumor effects of N-methyl-4-phenoxypicolinamide derivatives are strongly indicative of a mechanism involving the inhibition of key protein kinases. The structural similarity to sorafenib, a known inhibitor of Raf kinases and VEGFR, suggests that this scaffold may target similar pathways involved in cell proliferation and angiogenesis.

Indeed, studies on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have shown that their anti-tumor effects are associated with the suppression of angiogenesis and the induction of apoptosis, both of which are hallmarks of kinase inhibitor activity.[4]

Furthermore, a novel series of N-methyl-picolinamide-4-thiol derivatives were found to selectively inhibit Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors.[6] This finding provides direct evidence that the N-methyl-picolinamide scaffold can be tailored to achieve potent and selective inhibition of specific kinases.

G cluster_pathway Proposed Kinase Inhibition Pathway inhibitor N-Methyl-4-phenoxypicolinamide Derivative kinase Target Kinase (e.g., VEGFR, Aurora-B) inhibitor->kinase Inhibition downstream Downstream Signaling kinase->downstream Phosphorylation proliferation Cell Proliferation downstream->proliferation angiogenesis Angiogenesis downstream->angiogenesis apoptosis Apoptosis downstream->apoptosis

Caption: Proposed mechanism of action for this class of inhibitors.

Experimental Protocols for Characterization

To fully characterize "N-Methyl-4-(4-(methylamino)phenoxy)picolinamide" and its derivatives as kinase inhibitors, a series of well-established in vitro and cellular assays should be employed.

In Vitro Kinase Assays

These assays are essential for determining the direct inhibitory activity of a compound against a specific kinase.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagents and Materials:

    • Recombinant kinase of interest

    • Biotinylated substrate peptide

    • ATP

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compound (serial dilutions)

    • HTRF detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and XL665-conjugated streptavidin.

    • 384-well low-volume white microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 384-well plate, add the test compound, the kinase, and the biotinylated substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.

    • Calculate the HTRF ratio and determine the IC₅₀ value of the compound.

G cluster_workflow In Vitro Kinase Assay Workflow (HTRF) reagents Prepare Reagents: - Kinase - Substrate - ATP - Compound dilutions reaction Set up Kinase Reaction in 384-well plate reagents->reaction incubation Incubate at RT reaction->incubation detection Add HTRF Detection Reagents incubation->detection read Read Plate on HTRF Reader detection->read analysis Calculate IC₅₀ read->analysis

Caption: Workflow for a typical in vitro kinase assay.

Cellular Assays

Cell-based assays are crucial for evaluating the compound's activity in a more physiologically relevant context.

Protocol: Cell Proliferation Assay (MTT Assay)

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound (serial dilutions)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear-bottom microplates.

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Future Directions and Conclusion

The N-methyl-4-phenoxypicolinamide scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The compelling anti-cancer activity of its derivatives, coupled with direct evidence of kinase inhibition for some analogs, provides a strong impetus for further investigation.

Future research should focus on:

  • Comprehensive Kinase Profiling: Screening "N-Methyl-4-(4-(methylamino)phenoxy)picolinamide" and its optimized derivatives against a broad panel of kinases to identify their primary targets and assess their selectivity.

  • Structure-Based Drug Design: Utilizing co-crystal structures of active analogs with their target kinases to guide the rational design of more potent and selective inhibitors.

  • In-depth Mechanistic Studies: Elucidating the precise signaling pathways affected by these compounds in cancer cells to better understand their mechanism of action.

  • Pharmacokinetic and in vivo Efficacy Studies: Evaluating the drug-like properties and in vivo anti-tumor efficacy of lead compounds to advance them towards clinical development.

References

  • Li, W., Zhai, X., Ding, L., Sun, L., Chen, X., Gong, P., & Sun, T. (2011). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 16(6), 5130-5144. [Link]

  • Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, J. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150. [Link]

  • PubChem. (n.d.). N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, W., Zhai, X., Sun, T., Gong, P., & Chen, X. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3464-3467. [Link]

  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., Li, J., Zhang, Y., Li, Y., Wang, Y., & Liu, J. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • Li, W., Zhai, X., Ding, L., Sun, L., Chen, X., Gong, P., & Sun, T. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Molecules (Basel, Switzerland), 16(6), 5130–5144. [Link]

Sources

Exploratory

The Emerging Potential of the N-Methyl-4-phenoxypicolinamide Scaffold in Oncology: A Technical Guide

Introduction: A Scaffold of Promise in an Evolving Therapeutic Landscape The relentless pursuit of novel and effective antitumor agents is a cornerstone of modern medicinal chemistry. In this landscape, the identificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Promise in an Evolving Therapeutic Landscape

The relentless pursuit of novel and effective antitumor agents is a cornerstone of modern medicinal chemistry. In this landscape, the identification of versatile molecular scaffolds that can be iteratively optimized is of paramount importance. The N-Methyl-4-phenoxypicolinamide core has emerged as a promising pharmacophore, demonstrating significant potential for the development of a new class of oncology therapeutics. This technical guide provides an in-depth analysis of this scaffold, drawing upon preclinical data from key derivatives to illuminate its therapeutic promise, mechanisms of action, and future research trajectories. While direct antitumor studies on N-Methyl-4-(4-(methylamino)phenoxy)picolinamide are not extensively published, a compelling body of evidence from closely related analogues underscores the significant potential of this chemical motif for researchers, scientists, and drug development professionals.

The design of many potent kinase inhibitors, such as the FDA-approved drug Sorafenib, has inspired the exploration of structurally similar compounds. The N-methylpicolinamide moiety is a key binding element in many of these inhibitors, interacting with the hinge region of various kinases. This has led researchers to explore novel derivatives of the N-Methyl-4-phenoxypicolinamide scaffold as potential multi-targeted antitumor agents.

Chemical Synthesis and Structural Elucidation

The synthesis of N-Methyl-4-phenoxypicolinamide derivatives generally follows a convergent strategy, allowing for the facile introduction of diverse functionalities. A general synthetic route is outlined below, based on reported methodologies.

General Synthetic Workflow

Synthetic_Workflow A 2-Picolinic Acid C 4-Chloro-N-methylpicolinamide A->C 1. SOCl2 2. Methylamine B Thionyl Chloride E N-Methyl-4-(substituted-phenoxy/anilino)picolinamide Derivatives C->E Nucleophilic Aromatic Substitution Base D Substituted Phenol/Aniline D->E

Caption: Generalized synthetic scheme for N-Methyl-4-phenoxypicolinamide derivatives.

A key intermediate, 4-chloro-N-methylpicolinamide, is typically prepared from commercially available 2-picolinic acid by reaction with thionyl chloride followed by treatment with methylamine[1]. This intermediate can then undergo a nucleophilic aromatic substitution reaction with a variety of substituted phenols or anilines to yield the desired N-Methyl-4-phenoxypicolinamide derivatives[1][2]. The specific reaction conditions, such as the choice of base and solvent, are optimized depending on the nature of the substituent on the phenol or aniline.

Preclinical Antitumor Activity: In Vitro and In Vivo Evidence

A significant body of preclinical research highlights the potent antitumor activity of various N-Methyl-4-phenoxypicolinamide derivatives across a range of cancer cell lines and in animal models.

In Vitro Cytotoxicity

Derivatives of the N-Methyl-4-phenoxypicolinamide scaffold have demonstrated broad-spectrum antiproliferative activity against various human cancer cell lines. The cytotoxic effects are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Compound IDCancer Cell LineIC50 (µM)Reference
5q HepG2 (Hepatocellular Carcinoma)Low micromolar[1][3]
5q HCT116 (Colon Carcinoma)Low micromolar[1][3]
8e A549 (Lung Carcinoma)3.6[2][4]
8e H460 (Large Cell Lung Cancer)1.7[2][4]
8e HT-29 (Colorectal Adenocarcinoma)3.0[2][4]
6p Various Human Cancer Cell LinesPotent, broad-spectrum[5]

Table 1: In Vitro Cytotoxic Activity of Selected N-Methyl-4-phenoxypicolinamide Derivatives. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data clearly indicates that modifications to the phenoxy/anilino portion of the scaffold can significantly influence the cytotoxic potency and spectrum of activity. For instance, compound 8e , which incorporates a 5-(3-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-ylamino moiety, exhibits potent activity against lung and colon cancer cell lines, in some cases superior to the reference drug sorafenib[2][4].

In Vivo Efficacy

The antitumor potential of these derivatives has been further validated in preclinical animal models. Notably, compound 5q has shown significant efficacy in a colon carcinoma-burdened mouse model[1][3].

Oral administration of 5q resulted in:

  • Prolonged Longevity: A significant increase in the survival time of the tumor-bearing mice compared to the untreated control group[3].

  • Inhibition of Tumor Growth: A substantial reduction in tumor volume over the course of the treatment[3].

  • Suppression of Angiogenesis: Histological analysis of tumor tissues revealed a decrease in the formation of new blood vessels, a critical process for tumor growth and metastasis[1][3].

  • Induction of Apoptosis and Necrosis: Increased programmed cell death and necrotic regions were observed within the tumors of treated animals, indicating direct cytotoxic effects on the cancer cells[1][3].

These in vivo findings strongly suggest that the N-Methyl-4-phenoxypicolinamide scaffold can be derivatized to produce orally bioavailable compounds with potent antitumor activity.

Mechanism of Action: Targeting Key Oncogenic Pathways

The antitumor effects of N-Methyl-4-phenoxypicolinamide derivatives are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Kinase Inhibition

A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

  • Aurora-B Kinase Inhibition: Compound 6p , a novel N-methylpicolinamide-4-thiol derivative, has been shown to selectively inhibit Aurora-B kinase[5]. Aurora-B is a key mitotic kinase that plays a critical role in chromosome segregation and cytokinesis. Its inhibition leads to defects in cell division and ultimately apoptosis in cancer cells. Molecular docking studies have further elucidated the stable interactions between 6p and the active site of Aurora-B kinase, providing a structural basis for its inhibitory activity[5].

  • Multi-Kinase Inhibition: The structural similarity of these compounds to sorafenib suggests that they may also act as multi-kinase inhibitors, targeting a range of kinases involved in tumor progression, such as VEGFR, PDGFR, and Raf kinases[2]. Inhibition of the vascular endothelial growth factor (VEGF) signaling pathway is a particularly attractive strategy for cancer therapy, as it plays a central role in tumor angiogenesis[6].

Induction of Apoptosis

The ability of these compounds to induce apoptosis is a critical component of their antitumor activity. This is often a downstream consequence of kinase inhibition or other cellular stresses induced by the drug. The observation of increased apoptosis and necrosis in tumors treated with compound 5q provides strong evidence for this mechanism[1][3].

Mechanism_of_Action cluster_0 N-Methyl-4-phenoxypicolinamide Derivative cluster_1 Cancer Cell Compound Derivative (e.g., 6p) AuroraB Aurora-B Kinase Compound->AuroraB Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Angiogenesis Angiogenesis Compound->Angiogenesis Inhibition CellCycle Cell Cycle Progression AuroraB->CellCycle Promotes TumorGrowth Tumor Growth CellCycle->TumorGrowth Apoptosis->TumorGrowth Inhibits Angiogenesis->TumorGrowth

Caption: Putative mechanism of action for an N-Methyl-4-phenoxypicolinamide derivative targeting Aurora-B kinase.

Experimental Protocols: A Guide for Preclinical Evaluation

To facilitate further research on this promising scaffold, this section provides detailed methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HCT116, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Protocol 2: In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 HCT116 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (length x width^2) / 2.

  • Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage) daily for a specified period.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Future Directions and Therapeutic Potential

The N-Methyl-4-phenoxypicolinamide scaffold represents a fertile ground for the discovery of novel antitumor agents. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Identifying the specific molecular targets of the most potent derivatives to gain a deeper understanding of their mechanism of action.

  • Combination Therapies: Evaluating the synergistic effects of these compounds with existing chemotherapeutic agents or targeted therapies.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess the drug-like properties and safety profiles of lead compounds are crucial for their clinical translation. The pharmacokinetics of structurally related compounds can provide initial insights[7].

Conclusion

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. MDPI. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

  • N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide | C21H17F3N4O3 | CID 49830591 - PubChem. PubChem. [Link]

  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. PubMed. [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

  • Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. PubMed. [Link]

  • An In Vivo Model for Postinflammatory Hyperpigmentation. ClinicalTrials.gov. [Link]

  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed. [Link]

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Foundational

A Technical Guide to the In Vitro Cytotoxicity Profiling of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

Abstract This technical guide provides a comprehensive framework for conducting in vitro cytotoxicity studies on N-Methyl-4-(4-(methylamino)phenoxy)picolinamide, a picolinamide derivative. Recognizing the compound's stru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting in vitro cytotoxicity studies on N-Methyl-4-(4-(methylamino)phenoxy)picolinamide, a picolinamide derivative. Recognizing the compound's structural similarities to known kinase inhibitors, this document outlines a robust, multi-assay strategy designed to assess its impact on cell viability, membrane integrity, and apoptosis. We detail field-proven protocols for foundational assays—MTT, LDH release, and Caspase-Glo® 3/7—explaining the scientific rationale behind experimental design choices, from cell line selection to data interpretation. The guide emphasizes the establishment of self-validating systems through rigorous controls to ensure data integrity and reproducibility. Visual workflows and data presentation standards are included to aid researchers, scientists, and drug development professionals in designing and executing a thorough preclinical cytotoxicological evaluation.

Introduction: Compound & Rationale

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide (CAS No. 943314-89-4) is a small molecule belonging to the picolinamide class of compounds[1][2]. Its chemical structure is related to a class of molecules known to interact with protein kinases. For instance, the approved drug Pexidartinib (PLX3397) is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase, and shares structural motifs with the topic compound[3][4][5][6]. Pexidartinib is used to treat tenosynovial giant cell tumors by blocking the activity of CSF1R[4][7][8]. Given this structural context, it is logical to hypothesize that N-Methyl-4-(4-(methylamino)phenoxy)picolinamide may also exert biological effects through kinase inhibition, making a thorough evaluation of its cytotoxic potential a critical first step in its preclinical assessment.

In vitro toxicology is a cornerstone of early-stage drug development, offering a cost-effective, ethical, and high-throughput method for identifying potential liabilities of a test compound before advancing to more complex models[9][10][11]. This guide provides a strategic approach to building a comprehensive cytotoxicity profile for N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.

Foundational Principles: A Tripartite Assessment of Cytotoxicity

A robust cytotoxicity assessment relies on interrogating multiple biological endpoints. Relying on a single assay can be misleading, as different compounds can induce cell death through distinct mechanisms. We advocate for a tripartite approach that evaluates:

  • Metabolic Viability: Measures the overall health and metabolic activity of a cell population. A reduction indicates a compromised state but does not define the mechanism.

  • Cell Membrane Integrity: Directly measures cytotoxicity by quantifying the leakage of intracellular components from cells with damaged membranes, a hallmark of necrosis or late-stage apoptosis.

  • Apoptotic Activity: Investigates whether the compound induces programmed cell death, a key mechanistic question for many anti-cancer agents.

This multi-pronged strategy ensures that the resulting data is not only quantitative but also mechanistically informative.

Experimental Design: A Self-Validating Workflow

The integrity of any cytotoxicity study hinges on its design. A well-designed experiment incorporates controls and parameters that validate the results internally.

Strategic Cell Line Selection

The choice of cell lines should be hypothesis-driven. Given the compound's similarity to kinase inhibitors used in oncology, a panel of cancer cell lines is a logical starting point.

  • Rationale: Using a panel (e.g., NCI-60) versus a single cell line provides a broader understanding of potential sensitivity or resistance across different genetic backgrounds.

  • Suggested Starting Panel:

    • A549 (Lung Carcinoma): A robust and widely characterized epithelial cancer cell line.

    • MCF-7 (Breast Carcinoma): An estrogen-receptor-positive line, useful for exploring hormone-dependent interactions.

    • HCT116 (Colon Carcinoma): A well-characterized line for studying apoptosis and cell cycle.

    • HepG2 (Hepatocellular Carcinoma): Inclusion of a liver-derived cell line is critical for early assessment of potential hepatotoxicity[12].

    • Non-Cancerous Control (e.g., NIH/3T3 or Normal Human Epidermal Keratinocytes): Essential for assessing selectivity. A compound that is equally toxic to cancerous and non-cancerous cells has a narrow therapeutic window[13].

Dose-Response and Time-Course Strategy

Cytotoxicity is both dose- and time-dependent.

  • Dose Selection: A logarithmic serial dilution is standard. A typical range for a novel compound would span from 1 nM to 100 µM (e.g., 8-12 concentrations). This wide range is crucial for accurately determining the IC50 (half-maximal inhibitory concentration).

  • Time Points: Initial screening should include at least two time points (e.g., 24 and 48 hours) to distinguish between rapid cytotoxic effects and slower, proliferative effects.

The Critical Role of Controls

Every plate must include a standardized set of controls to ensure the validity of the data.

  • Vehicle Control (0% Cytotoxicity): Cells treated with the same concentration of the compound's solvent (e.g., DMSO, typically ≤0.5%) as the test wells. This establishes the baseline viability.

  • Maximum Cytotoxicity Control (100% Cytotoxicity): Cells treated with a known cytotoxic agent (e.g., 1% Triton™ X-100 or staurosporine) to induce complete cell death. This defines the upper boundary of the assay.

  • Media Blank: Wells containing only cell culture media and the assay reagent. This is used for background subtraction.

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} dot Caption: Self-validating experimental design and workflow.

Core Cytotoxicity Assay Protocols

The following protocols are presented as a comprehensive suite for evaluating N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. All procedures should be performed in a sterile biosafety cabinet.

Protocol 1: Metabolic Viability (MTT Assay)

This assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[14][15]. The amount of formazan produced is proportional to the number of viable cells[16].

Methodology:

  • Cell Seeding: Seed cells in a 96-well clear flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the old media and add 100 µL of media containing the compound or controls to the appropriate wells[15]. Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL[17].

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well[17].

  • Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[14]. Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance[14].

Protocol 2: Membrane Integrity (LDH Release Assay)

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity[18][19]. It is a direct measure of cytotoxicity.

Methodology:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, using a 96-well plate.

  • Sample Collection: After the incubation period, carefully transfer a small aliquot (e.g., 10-50 µL) of the cell culture supernatant to a new, clean 96-well plate. Avoid disturbing the cell monolayer.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst)[20]. Add the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light[20].

  • Stop Reaction: Add the stop solution provided with the kit to each well.

  • Reading: Measure the absorbance at 490 nm using a microplate spectrophotometer[18]. The amount of color is proportional to the amount of LDH released[20].

Protocol 3: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway[21][22]. The assay reagent contains the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal[23].

Methodology:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, using a 96-well opaque-walled plate suitable for luminescence.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the reagent by mixing the substrate and buffer as per the manufacturer's protocol[23][24].

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium)[22].

  • Incubation: Mix the contents by placing the plate on a shaker at 300-500 rpm for 5 minutes. Incubate at room temperature for 1-3 hours[22].

  • Reading: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of active caspase 3/7[12].

dot graph G { graph [layout=neato, overlap=false, splines=true, model=subset, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", dpi=150]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Tripartite assay strategy for cytotoxicity profiling.

Data Analysis & Presentation

Data Normalization

For each assay, raw data (absorbance or luminescence) must be normalized to the plate controls:

  • Percent Viability (MTT): % Viability = 100 * (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)

  • Percent Cytotoxicity (LDH): % Cytotoxicity = 100 * (Abs_sample - Abs_vehicle) / (Abs_max - Abs_vehicle)

IC50 Calculation

The normalized data should be plotted against the logarithm of the compound concentration. A non-linear regression (sigmoidal dose-response curve) is then used to calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the measured response.

Data Presentation

All quantitative data should be summarized in a clear, tabular format for easy comparison across cell lines and assays.

Compound Cell Line Assay Time Point IC50 (µM) ± SD
N-Methyl-4-(4-(methylamino)phenoxy)picolinamideA549MTT48hExample: 12.5 ± 1.3
"A549LDH48hExample: 15.2 ± 2.1
"A549Caspase-3/724hExample: 9.8 ± 0.9
"HCT116MTT48hExample: 8.1 ± 0.7
Staurosporine (Control)A549MTT48hExample: 0.05 ± 0.01

Conclusion

This guide provides a validated, multi-faceted framework for the initial in vitro cytotoxicity assessment of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. By integrating assays that probe metabolic health, membrane integrity, and apoptosis, researchers can build a comprehensive and mechanistically insightful profile of the compound's activity. Adherence to rigorous experimental design, including appropriate controls and strategic cell line selection, is paramount for generating trustworthy and reproducible data, which is essential for making informed decisions in the drug development pipeline.

References

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • DeNardo, D. G., et al. (2021). CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment. Clinical Cancer Research, 27(11), 3215-3226. Retrieved from [Link]

  • Drugs.com. (2024). Pexidartinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • National Toxicology Program. (n.d.). In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved from [Link]

  • PubChem. (n.d.). Pexidartinib. Retrieved from [Link]

  • TURALIO® (pexidartinib) official website. (n.d.). TGCT Treatment. Retrieved from [Link]

  • Wikipedia. (n.d.). Pexidartinib. Retrieved from [Link]

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Exploratory

Molecular Docking of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide: A Technical Guide for Drug Discovery Professionals

Introduction: The N-Methyl-4-phenoxypicolinamide Scaffold and its Significance in Oncology The N-methyl-4-phenoxypicolinamide core structure has emerged as a privileged scaffold in the design of novel kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Methyl-4-phenoxypicolinamide Scaffold and its Significance in Oncology

The N-methyl-4-phenoxypicolinamide core structure has emerged as a privileged scaffold in the design of novel kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. This chemical framework is a key component of several potent anti-cancer agents, demonstrating significant activity against a range of human cancer cell lines.[1] Its versatility allows for chemical modifications that can be tailored to achieve high affinity and selectivity for various kinase targets implicated in oncogenesis.

This guide provides an in-depth, technical walkthrough of the molecular docking process for a representative compound of this class, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. We will explore the theoretical underpinnings and practical steps for predicting its binding mode and affinity with two clinically relevant cancer targets: Aurora B Kinase and c-Met Kinase. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational drug design.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] By simulating the interaction between a ligand (the small molecule) and a receptor (the protein target), we can gain critical insights into the molecular basis of its biological activity, guiding further lead optimization and rational drug design.

Part 1: Foundational Principles and Pre-Docking Preparations

Before embarking on a molecular docking simulation, meticulous preparation of both the ligand and the protein target is paramount. The quality of these initial structures directly impacts the reliability and accuracy of the docking results.

Ligand Preparation: From 2D Structure to 3D Conformation

The first step is to obtain an accurate three-dimensional representation of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. This can be achieved through various means, including downloading from chemical databases like PubChem or sketching the 2D structure and converting it to 3D using molecular modeling software.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: The 2D structure of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide can be sourced from PubChem (CID 16655129 for the closely related aminophenoxy analog, which can be methylated in silico).[3]

  • Conversion to 3D: Utilize a molecular editor such as ChemDraw or MarvinSketch to draw the 2D structure and then generate the 3D coordinates.

  • Energy Minimization: The initial 3D structure is often not in its lowest energy conformation. An energy minimization step using a suitable force field (e.g., MMFF94) is crucial to obtain a more realistic and stable ligand conformation. This can be performed using software like Avogadro or the command-line tool Open Babel.

  • Charge Assignment and Atom Typing: Assign appropriate partial charges (e.g., Gasteiger charges) and atom types to the ligand. This is a critical step as electrostatic and van der Waals interactions are key components of the docking scoring function. Tools like AutoDock Tools (ADT) can automate this process.

  • File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software, such as the .pdbqt format for AutoDock Vina.

Protein Target Selection and Preparation

The selection of an appropriate protein structure is a critical decision that influences the entire docking study. High-resolution crystal structures from the Protein Data Bank (PDB) are preferred. For this guide, we will focus on two key oncogenic kinases:

  • Aurora B Kinase (AURKB): A serine/threonine kinase essential for proper chromosome segregation during mitosis. Its overexpression is linked to various cancers.

  • c-Met Kinase: A receptor tyrosine kinase that, when aberrantly activated, drives tumor growth, invasion, and metastasis.

Experimental Protocol: Protein Preparation

  • PDB Structure Retrieval: Download the crystal structures of the target kinases from the RCSB PDB database. For this guide, we will use:

    • Aurora B Kinase: PDB ID: 4AF3, a human Aurora B kinase in complex with an inhibitor.[4][5]

    • c-Met Kinase: PDB ID: 3ZZE, the crystal structure of the c-Met kinase domain in complex with an inhibitor.[6]

  • Initial Structure Cleanup:

    • Remove Water Molecules: Water molecules are typically removed from the PDB file, unless specific water bridges are known to be crucial for ligand binding.

    • Remove Co-crystallized Ligands and Other Heteroatoms: The original ligand and any other non-essential molecules (e.g., ions, cofactors) should be removed to create the binding pocket for the new ligand.

  • Protonation and Charge Assignment:

    • Add Hydrogens: Crystal structures usually do not include hydrogen atoms. These must be added, and their positions optimized, especially polar hydrogens, as they are critical for hydrogen bonding.

    • Assign Charges: Assign appropriate partial charges to the protein atoms (e.g., Kollman charges).

  • File Format Conversion: Similar to the ligand, the prepared protein structure must be saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

Part 2: The Molecular Docking Workflow

With the prepared ligand and protein structures, the docking simulation can be performed. This section will outline a general workflow using AutoDock Vina, a widely used and validated open-source docking program.

Defining the Binding Site: Grid Box Generation

The search space for the docking algorithm needs to be defined. This is typically a three-dimensional grid box that encompasses the active site of the protein. The dimensions and location of this box are critical parameters.

Experimental Protocol: Grid Box Definition

  • Identify the Active Site: The active site can be identified based on the location of the co-crystallized ligand in the original PDB structure or from published literature.

  • Center and Size the Grid Box: Using a visualization tool like AutoDock Tools or UCSF Chimera, a grid box is centered on the active site. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling, but not so large as to unnecessarily increase the search space and computational time.

ParameterAurora B (PDB: 4AF3)c-Met (PDB: 3ZZE)Justification
Grid Center (x, y, z) (Determined from co-crystallized ligand)(Determined from co-crystallized ligand)To focus the search on the known binding pocket.
Grid Size (x, y, z) 25 x 25 x 25 Å25 x 25 x 25 ÅSufficient to allow for flexible ligand sampling.
Executing the Docking Simulation

The docking calculation is typically run from the command line, providing the prepared ligand and protein files, as well as the grid parameters, as input.

AutoDock Vina Command-Line Execution:

The exhaustiveness parameter in Vina controls the thoroughness of the search.[7] For initial screening, the default value of 8 is often sufficient, but for more accurate binding pose prediction, a higher value (e.g., 32) is recommended.

Part 3: Post-Docking Analysis and Interpretation of Results

Analyzing Binding Poses and Scoring Functions

The primary output to analyze is the predicted binding energy, typically given in kcal/mol. More negative values indicate a higher predicted binding affinity. It is important to remember that these scores are estimations and should be used for ranking and comparison rather than as absolute values.

Visual inspection of the top-ranked poses is essential. The most plausible binding mode should exhibit favorable interactions with key active site residues and have a conformation that is sterically and chemically reasonable.

Visualizing and Characterizing Protein-Ligand Interactions

Understanding the specific non-covalent interactions between the ligand and the protein is the ultimate goal of molecular docking. These interactions dictate the binding affinity and selectivity.

Key Interaction Types to Analyze:

  • Hydrogen Bonds: Crucial for specificity and affinity.

  • Hydrophobic Interactions: Major contributors to the overall binding energy.

  • π-π Stacking: Interactions between aromatic rings.

  • Salt Bridges: Electrostatic interactions between charged residues.

Tools for Interaction Analysis:

  • PLIP (Protein-Ligand Interaction Profiler): A web server and command-line tool that automatically detects and visualizes a wide range of non-covalent interactions.[8][9][10][11]

  • LigPlot+: A program that generates schematic 2D diagrams of protein-ligand interactions.[1][12][13][14][15]

  • PyMOL and UCSF Chimera: Molecular visualization systems that allow for detailed 3D inspection of interactions and the creation of high-quality images.

Mandatory Visualization: Workflow Diagram

Molecular_Docking_Workflow cluster_prep Part 1: Pre-Docking Preparation cluster_docking Part 2: Molecular Docking cluster_analysis Part 3: Post-Docking Analysis cluster_outcome Outcome Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization, Charge Assignment) Grid_Gen Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB Cleanup, Protonation, Charge Assignment) Protein_Prep->Grid_Gen Docking_Run Docking Simulation (e.g., AutoDock Vina) Grid_Gen->Docking_Run Pose_Analysis Binding Pose & Score Analysis Docking_Run->Pose_Analysis Interaction_Analysis Interaction Visualization (PLIP, LigPlot+, PyMOL) Pose_Analysis->Interaction_Analysis SAR_Insights Structure-Activity Relationship (SAR) Insights Interaction_Analysis->SAR_Insights

Caption: A schematic overview of the molecular docking workflow.

Conclusion and Future Directions

Molecular docking, when performed with rigor and careful validation, is an invaluable tool in modern drug discovery. This guide has provided a comprehensive framework for conducting docking studies on the N-methyl-4-phenoxypicolinamide scaffold, exemplified by N-Methyl-4-(4-(methylamino)phenoxy)picolinamide against Aurora B and c-Met kinases. The insights gained from such studies, particularly the detailed understanding of protein-ligand interactions, can significantly accelerate the design-synthesize-test-analyze cycle in the quest for novel and more effective cancer therapeutics.

It is important to note that molecular docking is a predictive method, and its results should be validated experimentally. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to further refine the docking poses and provide a more dynamic picture of the protein-ligand interaction.

References

  • AutoDock Vina Documentation. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery. Journal of chemical information and modeling, 51(10), 2778–2786. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • CCDC. (n.d.). GOLD (Genetic Optimisation for Ligand Docking). Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Schüttelkopf, A. W., & van Aalten, D. M. F. (2004). PRODRG: a tool for high-throughput crystallography of protein-ligand complexes. Acta Crystallographica Section D, Biological Crystallography, 60(8), 1355–1363. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • PubChem. (n.d.). N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wei, L., Zhai, X., Ding, L., Sun, L., Chen, X., & Gong, P. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Molecules (Basel, Switzerland), 16(6), 5130–5141. [Link]

  • Salentin, S., Schreiber, S., Haupt, V. J., Adasme, M. F., & Schroeder, M. (2015). PLIP: fully automated protein-ligand interaction profiler. Nucleic acids research, 43(W1), W443–W447. [Link]

  • Tanneeru, K., & Guruprasad, L. (2012). Ligand-based 3-D pharmacophore generation and molecular docking of mTOR kinase inhibitors. Journal of molecular modeling, 18(7), 3329–3341. [Link]

  • Kufareva, I., & Abagyan, R. (2008). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Journal of medicinal chemistry, 51(24), 7921–7932. [Link]

  • BioRxiv. (2024). Three-Dimensional Quantitative Structure-Activity Relationships and Molecular Dynamic Simulations Studies to Discover Aurora Kin. Retrieved from [Link]

  • ResearchGate. (2021). What are the required parameters for Autodock Vina results for publication?. Retrieved from [Link]

  • YouTube. (2022). LIGPLOT for protein-ligand interactions | Installation and working | Lecture 80. Retrieved from [Link]

  • Journal of Biomolecular Structure and Dynamics. (2023). Determining the most relevant crystal structure to virtually identify type 1 inhibitors of c-Met: Part A. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Omega. (2021). Improving the Accuracy of AutoDock Vina by Changing the Empirical Parameters. Retrieved from [Link]

  • Journal of Genetic Engineering and Biotechnology. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). LigPlot+ Operating Manual. Retrieved from [Link]

  • Nucleic Acids Research. (2025). PLIP 2025: introducing protein-protein interactions to the protein-ligand interaction profiler. Retrieved from [Link]

  • RCSB PDB. (n.d.). 3ZC5: X-ray Structure of c-Met kinase in complex with inhibitor... Retrieved from [Link]

  • RCSB PDB. (n.d.). 4C2V: Aurora B kinase in complex with the specific inhibitor Barasertib. Retrieved from [Link]

  • PubChem. (n.d.). Downloads. National Center for Biotechnology Information. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Docking mode of compound 6b into the binding site of the c-Met kinase... Retrieved from [Link]

  • YouTube. (2020). 2D image of protein and ligand by LigPlot+. Retrieved from [Link]

  • CCDC. (n.d.). Introduction to Protein-ligand docking with GOLD. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational identification and molecular characterization of novel Aurora-B kinase inhibitors... Retrieved from [Link]

  • Repositorio Académico Institucional. (n.d.). PLIP: fully automated protein-ligand interaction profiler. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(4-(3-(4-((2-(Methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)phenoxy)picolinate. National Center for Biotechnology Information. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). aurora kinase B. Retrieved from [Link]

  • Melchor Sanchez-Martinez. (2021). Automatic Protein-Ligand interaction analysis. Retrieved from [Link]

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Foundational

The Emergence of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide: A Next-Generation Sorafenib Analog for Targeted Cancer Therapy

A Senior Application Scientist's In-depth Technical Guide Abstract Sorafenib, a multi-kinase inhibitor, represents a significant milestone in the treatment of advanced hepatocellular carcinoma (HCC) and renal cell carcin...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide

Abstract

Sorafenib, a multi-kinase inhibitor, represents a significant milestone in the treatment of advanced hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). Its mechanism, targeting key signaling pathways like RAF/MEK/ERK and VEGFR, has paved the way for the development of numerous analogs with potentially improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of a promising, yet under-documented sorafenib analog, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide . We will explore its rational design, a plausible synthetic route, and its hypothesized mechanism of action. Furthermore, this guide will delve into the critical structure-activity relationships (SAR) that underpin its design and outline detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this novel compound and its potential as a next-generation targeted cancer therapeutic.

Introduction: The Rationale for Developing Novel Sorafenib Analogs

Sorafenib's clinical utility is well-established; however, challenges such as acquired resistance and off-target effects necessitate the exploration of new chemical entities.[1] The development of sorafenib analogs is driven by the need for compounds with enhanced potency against specific kinase targets, improved safety profiles, and the ability to overcome resistance mechanisms. The core structure of sorafenib presents multiple opportunities for modification, allowing for the fine-tuning of its pharmacological properties.[2]

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is a rationally designed analog that retains the essential pharmacophoric features of sorafenib while introducing a key structural modification. The replacement of the urea linkage with a secondary amine introduces a change in the hydrogen bonding capacity and overall electronics of the molecule, which could translate to altered kinase binding affinity and selectivity. This guide will provide a deep dive into the scientific underpinnings of this promising molecule.

Proposed Synthesis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

The synthesis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide can be approached through a multi-step process, leveraging established synthetic methodologies for similar compounds.[3][4] A plausible and efficient synthetic route is outlined below.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide A 4-Chloro-N-methylpicolinamide C N-Methyl-4-(4-(methylamino)phenoxy)picolinamide A->C Nucleophilic Aromatic Substitution (e.g., NaH, DMF) B 4-(Methylamino)phenol B->C

Caption: Proposed synthetic route for N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.

Step-by-Step Experimental Protocol

Materials:

  • 4-Chloro-N-methylpicolinamide

  • 4-(Methylamino)phenol

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-(methylamino)phenol (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Activation: Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

  • Coupling Reaction: Add a solution of 4-chloro-N-methylpicolinamide (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Mechanism of Action and Key Signaling Pathways

Based on its structural similarity to sorafenib, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is hypothesized to function as a multi-kinase inhibitor.[5] It likely targets key kinases involved in tumor cell proliferation and angiogenesis.[6]

Primary Kinase Targets:
  • RAF Kinases (B-RAF, C-RAF): Inhibition of the RAF/MEK/ERK signaling pathway is a hallmark of sorafenib's action. The picolinamide moiety of the analog is expected to interact with the hinge region of the kinase domain, a critical interaction for inhibitory activity.[7]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): By targeting VEGFRs, the compound can inhibit angiogenesis, a crucial process for tumor growth and metastasis.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFR signaling can also contribute to the anti-angiogenic effects.

Affected Signaling Pathway Diagram

Signaling_Pathway Hypothesized Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR Ras Ras RTK->Ras Raf B-RAF / C-RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation & Angiogenesis Analog N-Methyl-4-(4-(methylamino) phenoxy)picolinamide Analog->RTK Inhibits Analog->Raf Inhibits

Caption: Inhibition of RAF/MEK/ERK and VEGFR/PDGFR pathways by the sorafenib analog.

Structure-Activity Relationship (SAR) Analysis

The design of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is rooted in established SAR principles for sorafenib analogs.[2]

  • Picolinamide Moiety: The N-methylpicolinamide group is crucial for binding to the hinge region of the kinase active site. Modifications in this region can significantly impact potency.[7]

  • Phenoxy Linker: The ether linkage provides optimal spacing and geometry for the molecule to fit within the ATP-binding pocket.

  • Substituted Phenyl Ring: The terminal phenyl ring and its substituent (in this case, methylamino) occupy a hydrophobic pocket. The nature of this substituent can influence both potency and selectivity. The replacement of the urea in sorafenib with a secondary amine in the target compound is a key modification. This change alters the hydrogen bond donor-acceptor profile, which could lead to a different binding mode or affinity for various kinases.

Preclinical Evaluation: In Vitro and In Vivo Assays

A thorough preclinical evaluation is essential to characterize the biological activity of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.

In Vitro Assays

a) Kinase Inhibition Assays:

  • Objective: To determine the inhibitory activity of the compound against a panel of relevant kinases (e.g., B-RAF, C-RAF, VEGFR-2, PDGFR-β).

  • Methodology:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a series of dilutions of the test compound.

    • Incubate the compound with the recombinant kinase, substrate, and ATP.

    • Measure the kinase activity by detecting the amount of ADP produced, which is correlated with luminescence.

    • Calculate the IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity.

b) Cell Viability Assays:

  • Objective: To assess the cytotoxic effects of the compound on various cancer cell lines (e.g., HepG2 for liver cancer, A498 for kidney cancer).[1]

  • Methodology (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Assays

a) Xenograft Tumor Models:

  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.[8]

  • Methodology:

    • Implant human cancer cells (e.g., HepG2) subcutaneously into immunocompromised mice (e.g., nude mice).

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally or intraperitoneally) at various doses and schedules.

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Quantitative Data Summary

The following table provides a template for summarizing the expected quantitative data from the preclinical evaluation.

Assay TypeCell Line / KinaseMetricExpected Value (Hypothetical)
Kinase InhibitionB-RAFIC50< 50 nM
Kinase InhibitionVEGFR-2IC50< 100 nM
Cell Viability (MTT)HepG2IC50< 5 µM
Cell Viability (MTT)A498IC50< 10 µM
In Vivo EfficacyHepG2 XenograftTGI> 50% at 50 mg/kg

TGI: Tumor Growth Inhibition

Future Directions and Conclusion

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide represents a compelling next-generation sorafenib analog. The proposed synthetic route is feasible, and its hypothesized mechanism of action is grounded in the well-understood pharmacology of multi-kinase inhibitors. The key structural modification—the replacement of the urea linkage with a secondary amine—warrants a thorough investigation to understand its impact on kinase selectivity, potency, and overall drug-like properties.

Future research should focus on the comprehensive preclinical evaluation outlined in this guide. Favorable in vitro and in vivo data would provide a strong rationale for advancing this compound into further studies, including pharmacokinetic and toxicology assessments. The ultimate goal is to develop a more effective and safer therapeutic agent for patients with advanced cancers. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.

References

  • Limpeanchob, N., et al. (2021). Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. Bioorganic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. Available at: [Link]

  • Ivanov, A. S., et al. (2020). The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib. Acta Naturae. Available at: [Link]

  • Li, Y., et al. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Al-Omaim, W. S., et al. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Zhang, Y., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Journal of the Chinese Chemical Society. Available at: [Link]

  • Lv, B., et al. (2017). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Molecules. Available at: [Link]

  • Kurt, B. Z. (2021). Synthesis of Sorafenib–Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research. Available at: [Link]

  • Ali, E., et al. (2017). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Genomics. Available at: [Link]

  • Li, Y., et al. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Guo, T., et al. (2012). Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. Molecular Cancer Therapeutics. Available at: [Link]

  • Wikipedia. (n.d.). Sorafenib. In Wikipedia. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for N-Methyl-4-(4-(methylamino)phenoxy)picolinamide: A Detailed Application Note for Researchers

Introduction N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is a key chemical intermediate with significant interest in the field of medicinal chemistry and drug development. Its structural motif is found in various pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is a key chemical intermediate with significant interest in the field of medicinal chemistry and drug development. Its structural motif is found in various pharmacologically active compounds, making a reliable and well-documented synthesis protocol essential for researchers in academia and industry. This application note provides a comprehensive, step-by-step guide for the synthesis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide, grounded in established chemical principles and supported by authoritative references. The protocol is designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a two-step process. The first step involves a nucleophilic aromatic substitution reaction to form the diaryl ether linkage, yielding the precursor 4-(4-aminophenoxy)-N-methylpicolinamide. The second and final step is a selective N-methylation of the primary aromatic amine of the precursor via a reductive amination reaction.

Synthesis_Workflow cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Reductive Amination A 4-Chloro-N-methylpicolinamide C 4-(4-Aminophenoxy)-N-methylpicolinamide A->C K2CO3, DMF, 80°C B 4-Aminophenol B->C D 4-(4-Aminophenoxy)-N-methylpicolinamide G N-Methyl-4-(4-(methylamino)phenoxy)picolinamide D->G Eschweiler-Clarke Reaction E Formaldehyde E->G F Formic Acid F->G

Figure 1: Overall synthetic workflow for N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.

Experimental Protocols

Part 1: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

This initial step establishes the core scaffold of the molecule through the formation of a diaryl ether bond. The selection of a strong base is critical to deprotonate the phenolic hydroxyl group of 4-aminophenol, thereby activating it for nucleophilic attack on the electron-deficient pyridine ring of 4-chloro-N-methylpicolinamide.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Ratio
4-Chloro-N-methylpicolinamide220000-87-3170.6010.01.0
4-Aminophenol123-30-8109.1311.01.1
Potassium Carbonate (K₂CO₃)584-08-7138.2115.01.5
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mL-
Ethyl acetate141-78-688.11As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-

Step-by-Step Protocol:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-N-methylpicolinamide (1.71 g, 10.0 mmol), 4-aminophenol (1.20 g, 11.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-(4-aminophenoxy)-N-methylpicolinamide as a solid.[1]

Rationale for Experimental Choices:

  • Potassium Carbonate (K₂CO₃): A moderately strong base is employed to deprotonate the phenol without causing unwanted side reactions with the amide functionality.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen for its ability to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate.

  • Temperature (80 °C): This temperature provides sufficient energy to overcome the activation barrier of the reaction without leading to thermal decomposition of the reactants or products.

Part 2: Synthesis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

The final step involves the selective mono-N-methylation of the primary aromatic amine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[2][3][4] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this method is that it typically avoids over-methylation to the quaternary ammonium salt.[2]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Ratio
4-(4-Aminophenoxy)-N-methylpicolinamide284462-37-9243.265.01.0
Formaldehyde (37% solution in water)50-00-030.0310.02.0
Formic Acid (98-100%)64-18-646.0310.02.0
Dichloromethane (DCM)75-09-284.93As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-

Step-by-Step Protocol:

  • In a 50 mL round-bottom flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.22 g, 5.0 mmol) in formic acid (0.46 mL, 10.0 mmol).

  • To this solution, add formaldehyde (0.75 mL of a 37% aqueous solution, 10.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours. Monitor the reaction by TLC. The reaction is accompanied by the evolution of carbon dioxide.[5]

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with water (50 mL), and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.

Mechanism of the Eschweiler-Clarke Reaction:

The reaction proceeds through the initial formation of an iminium ion from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which in turn decomposes to carbon dioxide.[6]

Eschweiler_Clarke A Primary Amine (Ar-NH2) C Iminium Ion [Ar-N+=CH2] A->C + H+ B Formaldehyde (CH2O) B->C E Secondary Amine (Ar-NHCH3) C->E Hydride Transfer D Formic Acid (HCOOH) D->E F CO2 D->F Decomposition

Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 4-Chloro-N-methylpicolinamide, 4-aminophenol, formaldehyde, and formic acid are hazardous chemicals. Consult the Safety Data Sheets (SDS) for each reagent before use.

  • Formic acid is corrosive and should be handled with extreme care.

  • Formaldehyde is a known carcinogen and sensitizer.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs.

References

  • PubMed Central. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • YouTube. Eschweiler-Clarke reaction. [Link]

  • Google Patents. Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • YouTube. Eschweiler-Clarke reaction: Methylation on amines.. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

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Application

Application Notes: Dissolving N-Methyl-4-(4-(methylamino)phenoxy)picolinamide for Preclinical Research

Abstract: This document provides a comprehensive guide for the dissolution of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide (CAS 943314-89-4), a picolinamide derivative investigated for its potential therapeutic applic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the dissolution of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide (CAS 943314-89-4), a picolinamide derivative investigated for its potential therapeutic applications. Given that many picolinamide-based compounds, like other kinase inhibitors, exhibit poor aqueous solubility, establishing a robust and reproducible dissolution protocol is paramount for generating reliable data in both in vitro and in vivo experimental settings.[1] This guide outlines the fundamental principles of solvent selection, provides detailed, step-by-step protocols for preparing stock and working solutions, and discusses best practices for handling, storage, and quality control to ensure experimental success.

Compound Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is the foundation for developing an effective dissolution strategy. The structure, characterized by aromatic rings and amide functionality, suggests a hydrophobic nature with limited aqueous solubility.

Table 1: Physicochemical Properties of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

Property Value Source
CAS Number 943314-89-4 [2][3]
Molecular Formula C₁₄H₁₅N₃O₂ [2]
Molecular Weight 257.29 g/mol [2][3]
Appearance Solid (likely off-white to light brown powder) [4]
Predicted Boiling Point 467.2 ± 40.0 °C [3]
Predicted pKa 13.96 ± 0.46 [3]

| Recommended Storage | 2-8°C, Sealed in a dry environment |[2][3] |

Note: Some properties are predicted based on computational models and should be considered as estimates.

The Rationale of Solvent Selection

The principle of "like dissolves like" is central to solvent selection. Due to its molecular structure, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is anticipated to be poorly soluble in water and require an organic solvent for initial dissolution.

Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic compounds and is miscible with water and most organic liquids.[5] It is the recommended starting solvent for preparing high-concentration stock solutions for most in vitro applications. For cell-based assays, the final concentration of DMSO in the culture medium must be kept low (typically ≤0.5%, ideally ≤0.1%) to avoid cytotoxicity.

Ethanol (EtOH) & N,N-Dimethylformamide (DMF): These solvents are also viable options. Synthetic procedures for similar picolinamide derivatives often utilize ethanol or DMF, indicating their capacity to dissolve this class of compounds.[6][7] They can be used as alternatives to DMSO or as co-solvents in formulations.

Aqueous Buffers (PBS, Saline): The compound is expected to have very low solubility in purely aqueous systems. These are not suitable for initial dissolution but are the target medium for final working solutions, into which the concentrated stock solution is diluted.

Dissolution Workflow and Decision Logic

The process of preparing a compound for experimentation follows a logical progression from a concentrated organic stock to a final aqueous working solution. The choice of pathway depends on the experimental model.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation Solid Solid Compound (CAS 943314-89-4) Weigh 1. Weigh Compound Solid->Weigh Solvent 2. Add Organic Solvent (e.g., 100% DMSO) Weigh->Solvent Dissolve 3. Aid Dissolution (Vortex, Sonicate, Warm) Solvent->Dissolve Stock High-Concentration Stock Solution (e.g., 10-50 mM in DMSO) Dissolve->Stock InVitro For In Vitro Assays (e.g., Cell Culture) Stock->InVitro Dilution InVivo For In Vivo Studies (e.g., Animal Dosing) Stock->InVivo Formulation Dilute_Vitro Serially Dilute in Aqueous Medium (e.g., PBS, Culture Media) InVitro->Dilute_Vitro Formulate_Vivo Formulate in a Tolerated Vehicle (e.g., Saline/Tween/PEG) InVivo->Formulate_Vivo Final_Vitro Final Working Solution (<0.5% DMSO) Dilute_Vitro->Final_Vitro Final_Vivo Dosing Formulation (Solution or Suspension) Formulate_Vivo->Final_Vivo

Caption: Workflow for dissolving N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.

Experimental Protocols

Safety First: Before handling, consult the Safety Data Sheet (SDS). This compound and its analogs are associated with GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][8] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid powder in a chemical fume hood or ventilated enclosure.[9]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is standard for preparing a concentrated stock solution suitable for long-term storage and subsequent dilution for in vitro experiments.

Materials:

  • N-Methyl-4-(4-(methylamino)phenoxy)picolinamide (MW: 257.29 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and bath sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you need to weigh out 2.573 mg of the compound.

    • Calculation: 0.010 mol/L * 0.001 L * 257.29 g/mol = 0.002573 g = 2.573 mg

  • Weighing: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully add approximately 2.573 mg of the solid compound. Record the exact weight.

  • Dissolution: a. Add the corresponding volume of 100% DMSO to the vial to achieve a 10 mM concentration. For example, if you weighed exactly 2.573 mg, add 1.0 mL of DMSO. b. Tightly cap the vial and vortex vigorously for 1-2 minutes. c. Visually inspect the solution. If particles are still visible, place the vial in a bath sonicator for 5-10 minutes. d. If full dissolution is still not achieved, the solution can be gently warmed in a 37°C water bath for 10-15 minutes, with intermittent vortexing. Allow the solution to return to room temperature before use.

  • Quality Control & Storage: a. Once fully dissolved, the solution should be clear and free of any visible precipitate. b. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. c. Store the aliquots at -20°C or -80°C, protected from light. Per vendor recommendations, the solid compound should be stored at 2-8°C.[2][3]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the serial dilution of the DMSO stock solution into an aqueous medium for treating cells.

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol 1)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile polypropylene tubes and pipette tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution from the 10 mM stock. For example, dilute the 10 mM stock 1:10 in culture medium to create a 1 mM (1000 µM) solution. This step helps to minimize pipetting errors and reduces the shock of high DMSO concentration on the final medium.

  • Final Dilution: a. Add the appropriate volume of the stock or intermediate solution to your final volume of cell culture medium to achieve the desired treatment concentration. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution. b. Immediately vortex or pipette up and down gently to ensure homogeneity.

  • Critical Checkpoint: Visually inspect the final working solution for any signs of precipitation or cloudiness. The solubility of the compound in the aqueous medium will be significantly lower than in DMSO. If precipitation occurs, the concentration is too high and must be reduced.

  • Vehicle Control: It is crucial to prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the highest concentration of the test compound. This allows you to differentiate the effects of the compound from the effects of the solvent.

Protocol 3: Considerations for In Vivo Formulations

Developing a formulation for animal studies is more complex and depends on the route of administration (e.g., oral gavage, intraperitoneal injection). As many kinase inhibitors have low bioavailability, specialized vehicles are often required.[1][10]

Commonly Used Excipients & Vehicles:

  • Aqueous Suspensions: For oral administration, the compound can often be suspended in an aqueous vehicle containing a suspending agent. A common formulation is 0.5-1% methylcellulose or hydroxypropyl methylcellulose (HPMC) in water or saline.[11]

  • Co-solvent Systems: For compounds that require solubilization, mixtures of solvents are used. The goal is to keep the compound in solution upon administration while minimizing toxicity. Examples include:

    • Saline with 5-10% DMSO and 10-20% Solutol HS 15 (or Kolliphor HS 15) or Tween 80.

    • A mixture of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400).

    • 10% DMSO, 40% propylene glycol, and 1% Kolliphor HS-15 in saline has been used for other kinase inhibitors.[10]

General Formulation Approach (Example for Oral Gavage):

  • First, attempt to create a homogenous suspension in 0.5% HPMC in sterile water. Use a mortar and pestle to grind the compound to a fine powder before adding the vehicle to improve suspension.

  • If solubility is required, dissolve the compound in a minimal amount of a suitable organic solvent like DMSO or PEG-400 first.

  • Slowly add this organic solution to the aqueous vehicle (e.g., saline containing 10% Tween 80) while vortexing or stirring vigorously to create a stable emulsion or solution.

  • The final formulation must be validated for stability and homogeneity before administration to animals. Always include a vehicle control group in the study.

References

  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 8(1), 1-13.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm.
  • Reddit. (2019). What solvents are DMSO/DMF miscible with?. r/OrganicChemistry. Retrieved from [Link]

  • Saboo, S., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(7), 2544-2555.
  • Wang, Y., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-6329.
  • IRIS. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 238, 1-11.
  • University of Rochester. (n.d.). Workup: DMF or DMSO. Department of Chemistry. Retrieved from [Link]

  • Sparidans, R. W., et al. (2021). Drug–Drug Interaction Liabilities with BTK Inhibitor TL-895. Drug Metabolism and Disposition, 49(10), 903-911.
  • Pugsley, M. K., et al. (2017). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 84, 96-104.
  • Li, J., et al. (2012). N-Methyl-4-(4-pivalamidophenylsulfanyl)picolinamide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1428.
  • ResearchGate. (2008). Solubility a of polyamides. Retrieved from [Link]

  • ResearchGate. (2011). Solubility a of PEAs. Retrieved from [Link]

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Method

Application Note: A Framework for In Vitro Screening of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide for Anti-Cancer Efficacy

Abstract The picolinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This application note presents a comprehensive guide for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The picolinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This application note presents a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide, a novel compound with therapeutic potential in oncology. Drawing from research on structurally similar molecules that exhibit potent anti-proliferative and kinase-inhibiting properties[1][2][3], we hypothesize that this compound functions as a kinase inhibitor, likely targeting key cell signaling cascades such as the MAPK/ERK pathway. This document provides a self-validating framework, detailing not just the "how" but the critical "why" behind experimental choices—from initial cytotoxicity screening and IC50 determination to subsequent mechanistic validation assays. Our goal is to equip researchers with robust, field-proven protocols to accurately assess the anti-cancer potential of this promising agent.

Compound Profile and Mechanistic Hypothesis

1.1. Physicochemical Properties

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide belongs to the picolinamide class of compounds, which are known for their roles as directing groups in synthesis and as active pharmacological agents[4][5][6].

PropertyValueSource
Molecular Formula C14H15N3O2[7]
Molecular Weight 257.29 g/mol [7]
Predicted Boiling Point 467.2±40.0 °C[7]
Recommended Storage 2-8°C[7]

1.2. Rationale for Kinase Inhibition Hypothesis

The scientific rationale for investigating N-Methyl-4-(4-(methylamino)phenoxy)picolinamide as a cancer therapeutic is grounded in extensive research on its close structural analogs.

  • Structural Analogy to Sorafenib: The N-methyl-4-phenoxypicolinamide motif is a key hinge-binding element in derivatives of Sorafenib, a multi-kinase inhibitor used in cancer therapy[1][8]. This suggests the picolinamide portion of the molecule is critical for interaction with kinase active sites.

  • Demonstrated Anti-Proliferative Activity: Synthesized derivatives have shown marked cytotoxic activity against a range of human cancer cell lines, including lung (A549, H460), colon (HT29, HCT-116), and liver (HepG2) cancers, with some analogs demonstrating potency superior to Sorafenib[1][2][8][9].

  • Targeted Kinase Inhibition: Specific derivatives of N-methylpicolinamide have been identified as selective inhibitors of Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors[2][3].

Given these points, a primary hypothesis is that N-Methyl-4-(4-(methylamino)phenoxy)picolinamide exerts its anti-cancer effects by inhibiting kinases within critical oncogenic signaling pathways. The Ras/Raf/MEK/ERK (MAPK) pathway is a logical cascade to investigate, as it is a central driver of cell proliferation and survival in many cancers and is a target for numerous kinase inhibitors[10].

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Compound N-Methyl-4-(4-(methylamino) phenoxy)picolinamide Compound->MEK Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation

Figure 1: Hypothesized mechanism of action via MEK inhibition in the MAPK pathway.

Experimental Strategy: A Tiered Approach

A robust screening campaign should follow a logical progression from broad, high-throughput viability assays to more complex, low-throughput mechanistic studies. This tiered approach ensures that resources are focused on the most promising avenues. Kinase inhibitor screens are an efficient method for identifying compounds that suppress cancer cell growth in vitro.

Causality of the Workflow: We begin with a broad screen to answer the first critical question: "Does the compound kill cancer cells, and if so, at what concentration?" Only after establishing cytotoxic efficacy (IC50) do we invest in determining the mechanism. This prevents wasting resources on assays for a compound that lacks basic potency.

Screening_Workflow Start Tier 1: Primary Screening Prep Compound Preparation (Stock Solution & Dilutions) Start->Prep Seeding Cell Line Panel Seeding (96-well plates) Prep->Seeding Treatment Dose-Response Treatment (e.g., 0.01 µM to 100 µM for 72h) Seeding->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo® or MTT) Treatment->Viability Analysis Data Analysis (IC50 Calculation) Viability->Analysis Mechanistic Tier 2: Mechanistic Validation Analysis->Mechanistic If IC50 is potent Western Western Blot for Phospho-Protein Levels (p-ERK) Mechanistic->Western KinaseAssay In Vitro Kinase Assay (Direct Target Engagement) Mechanistic->KinaseAssay Apoptosis Apoptosis/Cell Cycle Assay (Flow Cytometry) Mechanistic->Apoptosis

Figure 2: A tiered workflow for compound screening and validation.

Cell Line Selection Rationale: A well-chosen cell line panel is crucial for a successful screen. The panel should include:

  • Previously Validated Lines: Cell lines where derivatives have shown activity, such as A549 (lung), H460 (lung), and HT-29 (colon)[8].

  • Hypothesis-Driven Lines: Cell lines with known mutations in the MAPK pathway (e.g., BRAF V600E mutant lines like A375 melanoma, or KRAS mutant lines like HCT-116 colon) are particularly sensitive to MEK inhibitors and can validate the proposed mechanism[11][12].

  • Resistant/Control Lines: Include cell lines with wild-type MAPK pathway genes to assess specificity.

Protocol: Primary Cytotoxicity Screening

This protocol details a standard cell viability assay using a luminescence-based method (e.g., Promega CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells. This method is highly sensitive and suitable for high-throughput screening.

3.1. Materials and Reagents

  • N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

  • DMSO (Anhydrous, Cell Culture Grade)

  • Selected cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Sterile, opaque-walled 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

3.2. Step-by-Step Methodology

Step 1: Compound Stock Preparation (Self-Validating System)

  • Rationale: A high-concentration, stable stock solution in an appropriate solvent is essential for accurate and reproducible serial dilutions. DMSO is the standard solvent for most small molecules.

  • Protocol:

    • Prepare a 10 mM stock solution of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide in 100% DMSO.

    • Ensure complete dissolution by vortexing or gentle warming.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Step 2: Cell Seeding

  • Rationale: The optimal cell seeding density ensures that cells are in the exponential growth phase during the treatment period and that the assay signal falls within the linear range of the plate reader. This density must be empirically determined for each cell line.

  • Protocol:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA, neutralize with complete medium, and count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the predetermined optimal seeding density (e.g., 2,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

Step 3: Compound Treatment

  • Rationale: A wide range of concentrations is necessary to generate a complete dose-response curve and accurately determine the IC50 value. Including proper controls is critical for data normalization and validity.

  • Protocol:

    • Prepare a serial dilution series of the compound in complete growth medium. For a top concentration of 100 µM, the final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the cells.

    • Add 100 µL of the medium containing the appropriate drug concentration to each well.

    • Essential Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO (e.g., 0.5%). This represents 100% viability.

      • No-Cell Control: Wells containing medium only. This is for background subtraction.

      • Positive Control (Optional but Recommended): A known inhibitor of the hypothesized target (e.g., Trametinib for MEK inhibition).

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

Step 4: Assay Execution & Data Acquisition

  • Protocol:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation

4.1. Calculation of IC50

  • Background Subtraction: Subtract the average luminescence value from the no-cell control wells from all other wells.

  • Normalization: Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

  • Curve Fitting: Plot the % Viability against the log-transformed compound concentration. Use a non-linear regression model (e.g., log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

4.2. Representative Data Table

The following table presents hypothetical IC50 data to illustrate how results can be structured for comparison. A potent compound will have low micromolar (µM) or nanomolar (nM) IC50 values.

Cell LinePrimary Cancer TypeKey MutationHypothesized SensitivityHypothetical IC50 (µM)
A375 MelanomaBRAF V600EHigh0.05
HCT-116 ColonKRAS G13DHigh0.25
A549 LungKRAS G12SModerate1.5
HT-29 ColonBRAF V600EHigh0.12
MCF-7 BreastWT (MAPK Pathway)Low> 20

Mechanistic Validation: Confirming the Target

A potent IC50 value necessitates further investigation to confirm the mechanism of action.

5.1. Protocol Outline: Western Blot for Pathway Inhibition

  • Rationale: If the compound inhibits MEK, a downstream decrease in the phosphorylation of ERK (p-ERK) should be observable without affecting total ERK levels. This provides direct evidence of pathway modulation in a cellular context.

  • Methodology:

    • Treat cells (e.g., A375 or HT-29) in 6-well plates with the compound at concentrations around its IC50 (e.g., 0.5x, 1x, 5x IC50) for a short duration (e.g., 2-6 hours).

    • Include vehicle (DMSO) and positive (Trametinib) controls.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Perform SDS-PAGE to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-ERK (p-ERK1/2), total ERK1/2, and a loading control (e.g., β-Actin or GAPDH).

    • Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

    • Expected Outcome: A dose-dependent decrease in the p-ERK signal with no change in total ERK or the loading control.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves when handling the compound and its solutions[13].

  • Compound Handling: N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is a research chemical with an unknown toxicological profile. Handle with care, avoiding inhalation of powder and direct contact with skin or eyes[13][14]. Use a chemical fume hood when weighing the solid compound.

  • Solvent Safety: DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Always wear gloves when handling DMSO solutions.

  • Waste Disposal: Dispose of all chemical waste, including treated cell culture media and unused compound solutions, according to your institution's hazardous waste guidelines.

References

  • Li, W., Zhai, X., Ding, L., Sun, L., Chen, X., Gong, P., & Sun, T. (2011). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

  • Li, W., et al. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. PubMed. Available at: [Link]

  • Pratima, R., et al. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. PubMed. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Deng, H., et al. (2020). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. ResearchGate. Available at: [Link]

  • Chua, K-N., et al. (2012). A Cell-Based Small Molecule Screening Method for Identifying Inhibitors of Epithelial-Mesenchymal Transition in Carcinoma. PLOS One. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Wu, P. & Nielsen, T.E. (2018). Current Development Status of MEK Inhibitors. MDPI. Available at: [Link]

  • Vido, M., et al. (2016). Identification of an "Exceptional Responder" Cell Line to MEK1 Inhibition: Clinical Implications for MEK-Targeted Therapy. Broad Institute. Available at: [Link]

  • Tunoori, A.R., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. PubMed. Available at: [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. Available at: [Link]

  • Gilmartin, A.G., et al. (2011). Comprehensive Predictive Biomarker Analysis for MEK Inhibitor GSK1120212. AACR Journals. Available at: [Link]

  • Guen, V.L., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology. Available at: [Link]

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  • Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed. Available at: [Link]

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Application

"N-Methyl-4-(4-(methylamino)phenoxy)picolinamide" in vivo experimental design

An In-Depth Guide to the In Vivo Preclinical Evaluation of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide Authored by: A Senior Application Scientist This document provides a detailed framework for the in vivo experimen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vivo Preclinical Evaluation of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

Authored by: A Senior Application Scientist

This document provides a detailed framework for the in vivo experimental design and evaluation of the novel small molecule, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. The protocols and strategies outlined herein are synthesized from established preclinical research standards and insights derived from published studies on structurally related compounds. The core chemical motif, N-methyl-4-phenoxypicolinamide, is a key component in several series of compounds investigated for their cytotoxic and antitumor properties, often in comparison to the multi-kinase inhibitor sorafenib.[1][2][3] Notably, derivatives of the closely related 4-(4-formamidophenylamino)-N-methylpicolinamide have demonstrated significant antitumor activity in in vivo models of colon carcinoma, acting through mechanisms that include the suppression of angiogenesis and the induction of apoptosis.[4][5]

This guide is designed for researchers, scientists, and drug development professionals, providing a logical, multi-phase approach to robustly characterize the compound's tolerability, pharmacokinetic profile, anti-tumor efficacy, and mechanism of action. The experimental design prioritizes scientific integrity, reproducibility, and the generation of a comprehensive data package suitable for go/no-go decisions in a drug discovery pipeline.

Phase 1: Foundational Pharmacokinetics and Tolerability Assessment

Causality and Rationale: Before assessing a compound's ability to inhibit tumor growth, it is imperative to first understand its safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME) by the host organism.[6][7] This initial phase establishes the therapeutic window and informs the rational design of dosing schedules for subsequent efficacy studies. An improperly chosen dose can lead to misleading results, either by causing excessive toxicity that masks potential efficacy or by being too low to elicit a biological response.

Maximum Tolerated Dose (MTD) Determination

The objective of this acute toxicity study is to identify the highest dose of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide that can be administered without causing unacceptable toxicity or mortality.[8][9] This is a critical first step for establishing dose ranges for all subsequent in vivo experiments.

Protocol: Acute MTD Study

  • Animal Model Selection: Utilize healthy, non-tumor-bearing mice, such as the CD-1 or BALB/c strain, aged 6-8 weeks. Both male and female animals should be included to assess for any sex-specific toxicity.

  • Acclimatization: Allow animals to acclimate to the facility for a minimum of 7 days prior to the experiment.

  • Dose Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water, 10% DMSO/90% corn oil). The choice of vehicle should be based on the compound's solubility and stability.

  • Dose Escalation Cohorts: Assign animals to cohorts (n=3-5 per cohort) and administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Dosing should follow a modified Fibonacci sequence or a similar dose-escalation scheme.

  • Monitoring: Observe animals intensely for the first 4 hours post-dose, and then at least twice daily for 14 days. Key parameters to monitor include:

    • Clinical Signs: Record any signs of toxicity, such as lethargy, ruffled fur, ataxia, or changes in respiration.

    • Body Weight: Measure body weight daily. A weight loss exceeding 15-20% is typically considered a sign of significant toxicity.

    • Mortality: Record the time of any deaths.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, body weight loss exceeding 20%, or other severe clinical signs of toxicity that persist for more than 48 hours.

Data Presentation: MTD Study Dose Cohorts

CohortDose (mg/kg)Number of Animals (n)Route of AdministrationObservations (Clinical Signs, % Body Weight Change, Mortality)
1Vehicle Control5Oral Gavage
2105Oral Gavage
3305Oral Gavage
4755Oral Gavage
51505Oral Gavage
63005Oral Gavage
Pharmacokinetic (PK) Profiling

A preliminary PK study is essential to understand the exposure profile of the compound.[10] This experiment measures key parameters that dictate how frequently the drug must be administered to maintain a therapeutic concentration at the target site.[7][11]

Protocol: Single-Dose PK Study

  • Animal Model Selection: Utilize healthy, non-tumor-bearing mice (e.g., CD-1) or rats (e.g., Sprague-Dawley) fitted with jugular vein catheters for serial blood sampling.

  • Dosing: Administer a single dose of the compound at a well-tolerated level (e.g., 50% of the MTD) via both intravenous (IV) and the intended therapeutic route (e.g., oral gavage). The IV arm is crucial for determining absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., 50 µL) at predetermined time points into tubes containing an anticoagulant (e.g., K2-EDTA). A typical sampling schedule would be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point
AUC(0-inf) Area under the plasma concentration-time curve extrapolated to infinity
t1/2 Elimination half-life
CL Clearance (after IV administration)
Vd Volume of distribution (after IV administration)
F% Absolute bioavailability (after oral administration)

Visualization: Phase 1 Workflow

G cluster_0 Phase 1: Foundational Studies MTD 1. MTD Study (Acute Toxicity) PK 2. Pharmacokinetic (PK) Study MTD->PK Inform PK Dose Selection Decision Go/No-Go Decision (Establish Tolerability & Dosing) PK->Decision Characterize Exposure Profile G cluster_1 Phase 2: Efficacy Study Implant Tumor Cell Implantation Growth Tumor Growth to ~150 mm³ Implant->Growth Randomize Randomization into Groups Growth->Randomize Treat Treatment Period (21-28 days) Randomize->Treat Monitor Monitor: Tumor Volume, Body Weight, Clinical Signs Treat->Monitor Endpoint Endpoint Analysis: Tumor Weight, TGI Treat->Endpoint

Caption: Workflow for a xenograft efficacy study.

Phase 3: In Vivo Mechanism of Action (MoA) Elucidation

Causality and Rationale: Demonstrating that a compound shrinks tumors is a primary goal. However, understanding how it achieves this effect provides crucial validation and identifies biomarkers for potential clinical development. [10]Based on data from structurally similar compounds that induce apoptosis and inhibit angiogenesis, this phase will focus on measuring pharmacodynamic (PD) markers associated with these pathways in tumor tissue. [4][5] Protocol: Pharmacodynamic (PD) Marker Study

  • Study Design: This can be conducted as a satellite study alongside the main efficacy experiment or as a standalone, shorter-term study. Use a xenograft model as described in Phase 2.

  • Treatment: Treat tumor-bearing mice with the vehicle and the effective dose of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.

  • Time-Course Analysis: Collect tumors at various time points after the final dose (e.g., 2, 8, 24, and 48 hours) to capture both early and sustained molecular changes.

  • Tissue Processing:

    • For Western Blotting/Proteomics: Snap-freeze a portion of the tumor in liquid nitrogen.

    • For Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.

  • Biomarker Analysis:

    • Apoptosis:

      • IHC: Stain tumor sections for cleaved caspase-3, a key executioner of apoptosis.

      • Western Blot: Probe tumor lysates for changes in levels of cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family.

    • Angiogenesis:

      • IHC: Stain tumor sections for CD31 (PECAM-1) to quantify microvessel density (MVD). A reduction in MVD suggests anti-angiogenic activity.

    • Proliferation:

      • IHC: Stain tumor sections for Ki-67, a marker of cellular proliferation.

Visualization: Proposed Mechanism of Action Pathway

G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Compound N-Methyl-4-(4-(methylamino) phenoxy)picolinamide Angio Angiogenesis (Blood Vessel Formation) Compound->Angio Inhibits (↓ CD31) Prolif Proliferation Compound->Prolif Inhibits (↓ Ki-67) Apoptosis Apoptosis (Programmed Cell Death) Compound->Apoptosis Induces (↑ Cleaved Caspase-3) Outcome Tumor Growth Inhibition Angio->Outcome Prolif->Outcome Apoptosis->Outcome

Caption: Proposed mechanism of action for the test compound.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. Retrieved from [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Methyl 4-(4-(3-(4-((2-(Methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)phenoxy)picolinate. (n.d.). PubChem. Retrieved from [Link]

  • N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide. (n.d.). PubChem. Retrieved from [Link]

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Method

Application Notes and Protocols: N-Methyl-4-(4-(methylamino)phenoxy)picolinamide as a Chemical Probe for Aurora-B Kinase

Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Aurora-B Kinase and the Utility of a Precise Chemical Probe Aurora-B kinase is a pivotal serine/threonine kinase that governs the intri...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Aurora-B Kinase and the Utility of a Precise Chemical Probe

Aurora-B kinase is a pivotal serine/threonine kinase that governs the intricate choreography of cell division.[1][2][3] As a key component of the chromosomal passenger complex (CPC), Aurora-B ensures the fidelity of chromosome segregation and cytokinesis.[3][4] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2/M transition and mitosis.[2][5] Dysregulation of Aurora-B is a hallmark of many cancers, leading to aneuploidy and genomic instability, making it a compelling target for therapeutic intervention.[6][7]

Chemical probes are indispensable tools in dissecting the complex signaling networks that underpin cellular function and disease.[8][9][10] A high-quality chemical probe for Aurora-B must exhibit potent and selective inhibition, allowing researchers to perturb its activity with temporal and dose-dependent precision. This enables the elucidation of its specific roles in cellular processes and the validation of its therapeutic potential.

This guide details the use of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide , a compound belonging to a class of molecules with demonstrated activity against various kinases, as a chemical probe for Aurora-B.[11][12][13] While extensive characterization of this specific molecule is ongoing, its structural similarity to known kinase inhibitors suggests its potential as a valuable research tool. The following protocols provide a comprehensive framework for its validation and application in interrogating Aurora-B biology.

The Aurora-B Signaling Pathway: A Central Hub of Mitotic Regulation

Aurora-B, in concert with the other components of the CPC (INCENP, Survivin, and Borealin), localizes to distinct subcellular structures throughout mitosis.[1][4] This dynamic localization is critical for its function in phosphorylating a multitude of substrates involved in chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.[2][3]

AuroraB_Pathway cluster_CPC Chromosomal Passenger Complex (CPC) cluster_functions Cellular Functions AuroraB Aurora-B INCENP INCENP HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 P MCAK MCAK AuroraB->MCAK P CENP_A CENP-A AuroraB->CENP_A P KNL1 KNL1/Mis13/Ndc80 AuroraB->KNL1 P Cytokinesis Cytokinesis AuroraB->Cytokinesis Survivin Survivin Borealin Borealin ChromosomeCondensation Chromosome Condensation HistoneH3->ChromosomeCondensation Kinetochore_MT Kinetochore-Microtubule Attachment MCAK->Kinetochore_MT CENP_A->Kinetochore_MT SpindleCheckpoint Spindle Assembly Checkpoint KNL1->SpindleCheckpoint Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Aurora-B Enzyme - Kinase Buffer - ATP - Substrate Peptide - N-Methyl-4-(4-(methylamino)phenoxy)picolinamide start->prepare_reagents serial_dilution Perform Serial Dilution of the Chemical Probe prepare_reagents->serial_dilution add_enzyme Add Aurora-B Enzyme to Assay Plate prepare_reagents->add_enzyme add_inhibitor Add Diluted Chemical Probe to Respective Wells serial_dilution->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate at Room Temperature add_inhibitor->pre_incubate initiate_reaction Initiate Reaction by Adding ATP/Substrate Mix pre_incubate->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction and Detect ADP Production incubate->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence analyze_data Analyze Data and Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: In Vitro Kinase Assay Workflow.

Detailed Protocol:
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide in 100% DMSO.

    • Prepare a 2X working solution of recombinant human Aurora-B kinase in kinase assay buffer.

    • Prepare a 2X working solution of the kinase substrate peptide and ATP in kinase assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted chemical probe to the wells of a 96-well plate. For control wells, add 5 µL of DMSO.

    • Add 2.5 µL of the 2X Aurora-B kinase solution to each well.

    • Gently mix and incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP mixture to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Data Presentation:
CompoundTargetIC50 (nM)
N-Methyl-4-(4-(methylamino)phenoxy)picolinamideAurora-BTBD
Reference Inhibitor (e.g., AZD1152-HQPA)Aurora-BKnown Value
N-Methyl-4-(4-(methylamino)phenoxy)picolinamideAurora-ATBD

*To Be Determined through experimentation.

Cellular Characterization: Probing Aurora-B Function in a Biological Context

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that the chemical probe can access its target in a cellular environment and elicit the expected biological response.

Inhibition of Histone H3 Phosphorylation (Pharmacodynamic Marker)

Aurora-B directly phosphorylates Histone H3 at Serine 10 (pHH3-Ser10) during mitosis. Inhibition of Aurora-B leads to a rapid and quantifiable decrease in this phosphorylation event, serving as a robust pharmacodynamic marker of target engagement.

Workflow for pHH3-Ser10 Immunofluorescence Assay:

Cellular_Assay_Workflow start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat Cells with Chemical Probe at Various Concentrations seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate fix_permeabilize Fix and Permeabilize Cells incubate->fix_permeabilize block Block Non-specific Antibody Binding fix_permeabilize->block primary_ab Incubate with Primary Antibody (e.g., anti-pHH3) block->primary_ab secondary_ab Incubate with Fluorescently Labeled Secondary Antibody primary_ab->secondary_ab counterstain Counterstain DNA (e.g., with DAPI) secondary_ab->counterstain image_acquisition Acquire Images using Fluorescence Microscopy counterstain->image_acquisition image_analysis Analyze Images and Quantify Fluorescence image_acquisition->image_analysis end End image_analysis->end

Caption: Cellular Immunofluorescence Workflow.

Detailed Protocol:
  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa, HCT116) in a 96-well imaging plate.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide for 1-2 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.2% Triton X-100 in PBS.

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against phospho-Histone H3 (Ser10).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain with DAPI to visualize nuclei.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the intensity of the pHH3-Ser10 signal in mitotic cells.

    • Determine the EC50 for the inhibition of Histone H3 phosphorylation.

Cell Cycle Analysis

Inhibition of Aurora-B disrupts proper chromosome alignment and the spindle assembly checkpoint, leading to a failure of cytokinesis and the accumulation of cells with >4N DNA content (polyploidy).

Detailed Protocol:
  • Cell Treatment:

    • Treat cells with N-Methyl-4-(4-(methylamino)phenoxy)picolinamide for 24-48 hours.

  • Cell Staining:

    • Harvest and fix the cells in 70% ethanol.

    • Resuspend the cells in a solution containing propidium iodide and RNase A.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G2/M and >4N phases of the cell cycle.

Data Presentation:
AssayEndpointEC50 (µM)
pHH3-Ser10 ImmunofluorescenceInhibition of Histone H3 PhosphorylationTBD
Cell Cycle Analysis (24h)Induction of Polyploidy (>4N)TBD

*To Be Determined through experimentation.

Selectivity Profiling: A Cornerstone of a High-Quality Chemical Probe

A critical aspect of characterizing a chemical probe is to assess its selectivity. N-Methyl-4-(4-(methylamino)phenoxy)picolinamide should be profiled against a panel of other kinases, particularly the closely related Aurora-A and Aurora-C, to ensure that the observed biological effects are due to the specific inhibition of Aurora-B. [4]A comprehensive kinome scan is the gold standard for determining selectivity.

Conclusion and Future Directions

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide holds promise as a chemical probe for the investigation of Aurora-B kinase. The protocols outlined in this guide provide a robust framework for its biochemical and cellular characterization. Through careful determination of its potency, cellular efficacy, and selectivity, researchers can confidently employ this molecule to further unravel the intricate roles of Aurora-B in health and disease, and to validate it as a therapeutic target.

References

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Aurora kinase B. Retrieved from [Link]

  • Santaguida, S., & Musacchio, A. (2009). The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Frontiers in Oncology, 9, 65. Retrieved from [Link]

  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 20(9), 15487-15518. Retrieved from [Link]

  • Tavares, J. V., et al. (2013). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. Journal of Biological Chemistry, 288(34), 24515-24525. Retrieved from [Link]

  • Li, W., et al. (2011). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 16(6), 5130-5141. Retrieved from [Link]

  • Sloane, D. A., et al. (2010). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 21(18), 3185-3196. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]

  • MDPI. (2023). An Overview of the Mechanisms of HPV-Induced Cervical Cancer: The Role of Kinase Targets in Pathogenesis and Drug Resistance. International Journal of Molecular Sciences, 24(13), 10754. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved from [Link]

  • Kimura, M., et al. (2004). Cell cycle-dependent regulation of the human aurora B promoter. Biochemical and Biophysical Research Communications, 316(3), 930-936. Retrieved from [Link]

  • Dutertre, S., et al. (2002). Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins. Oncogene, 21(40), 6175-6183. Retrieved from [Link]

  • Bunnage, M. E., et al. (2016). The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. Trends in Pharmacological Sciences, 37(4), 295-309. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Investigating Picolinamide-Based c-Met Inhibitors in Non-Small Cell Lung Cancer (NSCLC) Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the preclinical evaluation of picolinamide-based c-Met inhibitors in non-small cell lung cancer (N...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of picolinamide-based c-Met inhibitors in non-small cell lung cancer (NSCLC) research. This document outlines the scientific rationale, key signaling pathways, and detailed protocols for in vitro and in vivo studies.

Introduction: The Rationale for Targeting c-Met in NSCLC with Picolinamide-Based Inhibitors

Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer cases, and despite advancements in treatment, it remains a leading cause of cancer-related mortality worldwide.[1][2] A key driver of tumor progression and resistance to therapy in a subset of NSCLC patients is the aberrant activation of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[3] Genetic alterations such as c-Met amplification and exon 14 skipping mutations are recognized oncogenic drivers.[3]

The N-Methyl-4-(4-(methylamino)phenoxy)picolinamide scaffold has emerged as a crucial component in the design of potent c-Met inhibitors.[4] This chemical structure is integral to a class of therapeutics that target the c-Met signaling pathway. While some are small molecule tyrosine kinase inhibitors (TKIs), a prominent and clinically advanced approach involves antibody-drug conjugates (ADCs) that utilize a c-Met targeting antibody to deliver a potent cytotoxic payload.

A prime example is Telisotuzumab vedotin (ABBV-399) , a first-in-class ADC composed of a c-Met-targeting antibody and the microtubule inhibitor monomethyl auristatin E (MMAE).[5][6] This targeted delivery system has shown promising antitumor activity in patients with c-Met overexpressing NSCLC.[5][7] Another ADC, ABBV-400 , employs the same c-Met antibody but is armed with a topoisomerase 1 inhibitor payload, broadening the potential applications for c-Met targeted therapy.[8][9][10]

These application notes will focus on the methodologies to investigate the efficacy and mechanism of action of such picolinamide-based c-Met inhibitors in preclinical NSCLC models.

Mechanism of Action and Key Signaling Pathways

The c-Met Signaling Cascade

The c-Met receptor, upon binding to its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, migration, and invasion. Key pathways activated by c-Met include the RAS/MAPK and PI3K/Akt pathways.

cMet_Signaling cluster_membrane Cell Membrane c-Met c-Met RAS RAS c-Met->RAS Activates PI3K PI3K c-Met->PI3K Activates HGF HGF HGF->c-Met Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Simplified c-Met signaling pathway in NSCLC.

Mechanism of Action of Telisotuzumab Vedotin

Telisotuzumab vedotin exemplifies the ADC approach. It binds to c-Met on the surface of tumor cells, leading to the internalization of the ADC-receptor complex.[6] Inside the cell, the linker is cleaved, releasing the cytotoxic payload MMAE, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][11]

ADC_MOA cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Teliso_V Telisotuzumab Vedotin (ADC) cMet c-Met Receptor Teliso_V->cMet 1. Binding Internalization Internalization of ADC-c-Met Complex cMet->Internalization 2. Lysosome Lysosomal Cleavage of Linker Internalization->Lysosome 3. MMAE Release of MMAE Lysosome->MMAE 4. Microtubules Microtubule Disruption MMAE->Microtubules 5. Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis 6.

Caption: Mechanism of action of Telisotuzumab Vedotin.

Crosstalk between c-Met and EGFR

There is significant crosstalk between the c-Met and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[12] Upregulation of c-Met signaling can be a mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs).[12] This provides a strong rationale for combination therapies targeting both pathways.[13] In fact, studies have shown a positive correlation between EGFR mutation and c-Met protein expression in lung adenocarcinoma.[14]

In Vitro Experimental Protocols

Cell Viability and Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of picolinamide-based c-Met inhibitors in a panel of NSCLC cell lines with varying c-Met expression levels.

Protocol: MTT Assay [15]

  • Cell Seeding:

    • Culture NSCLC cell lines (e.g., A549, H460, H1975) in appropriate media.[2]

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Compound Treatment:

    • Prepare a serial dilution of the test compound (e.g., 0.01 nM to 10 µM).

    • Replace the culture medium with fresh medium containing the test compound or vehicle control (e.g., DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Table 1: Example IC50 Values for a Picolinamide Derivative in NSCLC Cell Lines

Cell Linec-Met StatusIC50 (µM)
A549High3.6
H460Moderate1.7
HT-29Low3.0
Western Blotting for Phospho-Protein Analysis

Objective: To assess the inhibitory effect of the test compound on c-Met phosphorylation and downstream signaling pathways (e.g., Akt, ERK).

Protocol: Western Blot for Phosphorylated Proteins [16]

  • Cell Lysis:

    • Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound at various concentrations for a specified time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.[16]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vivo Experimental Protocols

Objective: To evaluate the anti-tumor efficacy of picolinamide-based c-Met inhibitors in a preclinical NSCLC xenograft model.

Protocol: NSCLC Xenograft Model [17]

  • Cell Implantation:

    • Subcutaneously inject 5 x 10^6 A549 cells (or another suitable NSCLC cell line) suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).[18]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2).

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound (e.g., Telisotuzumab vedotin at a specified mg/kg dose) via the appropriate route (e.g., intravenous) and schedule (e.g., once every 3 weeks).[5]

    • Administer vehicle control to the control group.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Analyze the statistical significance of the results.

Table 2: Example of an In Vivo Efficacy Study Design

GroupTreatmentDose & ScheduleNumber of Animals
1VehicleQ3W, IV8-10
2Compound A2.7 mg/kg, Q3W, IV8-10
3Compound B5 mg/kg, QD, PO8-10

References

  • Phase Ib Study of Telisotuzumab Vedotin in Combination With Erlotinib in Patients With c-Met Protein–Expressing Non–Small-Cell Lung Cancer. (2022-10-26). Journal of Clinical Oncology.
  • Telisotuzumab vedotin: The first-in-class c-Met-targeted antibody-drug conjugate granted FDA accelerated approval for treatment of non-squamous non-small cell lung cancer (NSCLC). (2025-09-17). PubMed.
  • Study of Telisotuzumab Vedotin (ABBV-399) in Participants With Previously Treated c-Met+ Non-Small Cell Lung Cancer. ClinicalTrials.gov.
  • Current Molecular-Targeted Therapies in NSCLC and Their Mechanism of Resistance. MDPI.
  • ABBV-400 Demonstrates Preliminary Efficacy, Safety in MSS/pMMR Advanced CRC. (2024-08-01). OncLive.
  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Deriv
  • Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity.
  • A phase III randomized trial of adding topical nitroglycerin to first-line chemotherapy for advanced nonsmall-cell lung cancer. PubMed.
  • Western blot for phosphoryl
  • Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer. PubMed.
  • Cell Viability Assays - Assay Guidance Manual.
  • The A549 Xenograft Model for Lung Cancer. Melior Discovery.
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.
  • AbbVie Submits Biologics License Application to the FDA for Telisotuzumab Vedotin (Teliso-V) in Previously Treated Non-Small Cell Lung Cancer. PR Newswire.
  • Main Agents and Key Clinical Trials in the First-Line Setting for EGFRm NSCLC. VjOncology.
  • Cross-talk between MET and EGFR in non-small cell lung cancer involves miR-27a and Sprouty2. PNAS.
  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide deriv
  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.
  • Targeting of Both the c-Met and EGFR Pathways Results in Additive Inhibition of Lung Tumorigenesis in Transgenic Mice. MDPI.
  • Lung Cancer Xenograft. Altogen Labs.
  • AbbVie Showcases Robust Solid Tumor Pipeline at ASCO 2024 with New Data from Its Innovative Antibody-Drug Conjugate (ADC)
  • Results of the phase 1b study of ABBV-399 (telisotuzumab vedotin; teliso-v) in combination with erlotinib in patients with c-Met+ non-small cell lung cancer by EGFR mutation status.
  • Novel picolinamide derivatives show good c-Met inhibitory activity. BioWorld.
  • Molecular Testing for NSCLC in 2019. YouTube.
  • Guidelines for cell viability assays.
  • What is Telisotuzumab vedotin used for?.
  • An Investigational Drug, PF-02341066 Is Being Studied Versus Standard Of Care In Patients With Advanced Non-Small Cell Lung Cancer With A Specific Gene Profile Involving The Anaplastic Lymphoma Kinase (ALK) Gene. ClinicalTrials.gov.
  • EGFR mutation is positively correlated with C-Met protein expression: a study of 446 resected lung adenocarcinoma.
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • A Phase 3 Open-Label, Randomized, Controlled, Global Study of Telisotuzumab Vedotin (ABBV-399) Versus Docetaxel in Subjects with Previously Treated c-Met Overexpressing, EGFR Wildtype, Locally Advanced/Metastatic Non-Squamous Non-Small Cell Lung Cancer. Dana-Farber Cancer Institute.
  • Characterization of patient-derived xenograft model of NSCLC. Dove Medical Press.
  • Cell viability assays. Abcam.
  • Telisotuzumab Adizutecan Shows Promise in c-Met-Expressing Solid Tumors.
  • First-in-Human Phase I, Dose-Escalation and -Expansion Study of Telisotuzumab Vedotin, an Antibody–Drug Conjugate Targeting c-Met, in Patients With Advanced Solid Tumors.
  • IN-VITRO EVALUATION OF CELL VIABILITY STUDIES OF TRANSITIONAL CELL CARCINOMA USING SIMILAR MOLECULE – NIVOLUMAB. World Journal of Biology Pharmacy and Health Sciences.
  • Chloroquinoxaline Sulfonamide in Treating Patients With Small Cell Lung Cancer. ClinicalTrials.gov.
  • Narrative review: mesenchymal-epithelial transition inhibitors—meeting their target. PMC.
  • Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer.
  • Tips for detecting phosphoproteins by western blot. Proteintech.
  • ABBV-400: An ADC delivering a novel topoisomerase 1 inhibitor to c-Met-positive solid tumors.
  • Metabolic classification of non-small cell lung cancer patient-derived xenografts by a digital pathology approach: A pilot study. Frontiers.
  • Phase 1 results of ABBV-400, a c-Met-targeting ADC, in advanced G/GEJA. VJOncology.
  • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)
  • Telisotuzumab Vedotin Receives Breakthrough Therapy Status
  • Cell Viability Assay Protocols. Thermo Fisher Scientific.

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Method

Application Note: Quantitative Analysis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide in Biological and Pharmaceutical Matrices

Introduction N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is a novel small molecule entity with a chemical structure suggestive of targeted therapeutic action. As with any candidate compound in the drug development pi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is a novel small molecule entity with a chemical structure suggestive of targeted therapeutic action. As with any candidate compound in the drug development pipeline, establishing robust and reliable analytical methods for its quantification is paramount. Accurate measurement of the analyte in biological fluids is essential for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, while precise quantification in pharmaceutical formulations is critical for quality control (QC) and stability testing.[1][2]

This document provides detailed protocols for the quantification of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide using two orthogonal analytical techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity, high-selectivity analysis in complex biological matrices like human plasma.[1][3] This method is ideal for supporting preclinical and clinical studies.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible, robust, and cost-effective method suitable for the analysis of higher concentration samples, such as in pharmaceutical dosage forms.[4][5][6]

All methodologies are designed to be validated in accordance with international regulatory standards, such as the ICH M10 guideline, to ensure data integrity and acceptance by regulatory authorities.[7][8]

Primary Method: LC-MS/MS for Quantification in Human Plasma

The principle of tandem mass spectrometry involves multiple stages of mass analysis, providing exceptional specificity.[9][10][11] Ions are generated from the analyte, a specific precursor ion is selected, fragmented, and a resulting product ion is monitored.[10][11] This technique, known as Multiple Reaction Monitoring (MRM), drastically reduces matrix interference and delivers the low limits of quantification (LOQ) necessary for pharmacokinetic studies.[1][12]

Analyte Characteristics & Proposed Mass Transitions
  • Compound: N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

  • Formula: C₁₄H₁₅N₃O₂

  • Molecular Weight: 257.29 g/mol

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is chosen due to the presence of two basic nitrogen atoms (picolinamide and methylamino groups), which are readily protonated.

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., D₃-N-Methyl-4-(4-(methylamino)phenoxy)picolinamide) is the ideal IS. If unavailable, a structurally similar compound with close chromatographic retention and similar ionization efficiency should be used.

Table 1: Proposed MRM Transitions

Compound Precursor Ion (Q1) [M+H]⁺ (m/z) Product Ion (Q3) (m/z) Collision Energy (eV)
Analyte 258.3 121.1 To be optimized
IS (SIL) 261.3 124.1 To be optimized

(Note: The proposed product ion corresponds to the 4-(methylamino)phenol fragment. These values must be confirmed experimentally by direct infusion of the analyte standard into the mass spectrometer.)

Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis

Rationale for Sample Preparation: Solid-phase extraction (SPE) is a sample preparation technique used to isolate analytes from complex mixtures.[13][14][15] Given the basic nature of the analyte, a mixed-mode cation exchange SPE sorbent is selected. This allows for strong retention of the protonated analyte while enabling more efficient washout of neutral and acidic interferences from the plasma matrix, such as phospholipids.[16][17]

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples and standards to room temperature.

    • Vortex samples to ensure homogeneity.

    • Pipette 100 µL of plasma (or standard/QC) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% methanol).

    • Add 300 µL of 2% ammonium hydroxide in water to dilute and basify the sample, ensuring the amine groups are neutral for initial binding.[16]

    • Vortex for 10 seconds.

  • Solid-Phase Extraction (Polymeric Cation Exchange SPE Plate):

    • Condition: Add 500 µL of methanol, followed by 500 µL of water to the SPE wells.

    • Load: Load the entire 420 µL of the pre-treated sample onto the SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a rate of ~1 mL/min.

    • Wash 1: Add 500 µL of 5% methanol in water to wash away polar interferences.

    • Wash 2: Add 500 µL of methanol to wash away lipids and other nonpolar interferences.

    • Elute: Add 500 µL of 5% formic acid in methanol to protonate the analyte and elute it from the sorbent. Collect the eluate in a clean 96-well collection plate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

    • Seal the plate and vortex for 30 seconds before placing it in the autosampler.

Table 2: Suggested LC-MS/MS Instrumental Parameters

Parameter Setting Rationale
LC System UPLC/HPLC System Provides efficient separation from matrix components.
Column C18, 2.1 x 50 mm, 1.8 µm Standard reversed-phase chemistry for small molecules.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier to ensure analyte protonation and good peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic solvent for reversed-phase.
Gradient 5% B to 95% B over 3 min A generic starting gradient; must be optimized for separation.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temp. 40°C Improves peak shape and reduces viscosity.
Injection Vol. 5 µL Balances sensitivity with on-column loading.
MS System Triple Quadrupole MS Required for MRM quantification.[12]
Ion Source ESI Positive As described above.
Gas Temp. 350°C Optimized for desolvation.
Gas Flow 10 L/min Optimized for desolvation.
Nebulizer 45 psi Optimized for spray stability.

| Dwell Time | 50 ms | Ensures sufficient data points across the chromatographic peak. |

LCMSMS_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution cluster_analysis Analysis plasma 1. Plasma Sample (100 µL) spike 2. Spike with Internal Standard plasma->spike Add 20 µL IS dilute 3. Dilute & Basify (2% NH4OH) spike->dilute Add 300 µL load 5. Load Sample dilute->load condition 4. Condition Plate (MeOH, H2O) wash1 6. Wash 1 (5% MeOH) load->wash1 wash2 7. Wash 2 (100% MeOH) wash1->wash2 elute 8. Elute Analyte (5% FA in MeOH) wash2->elute evap 9. Evaporate to Dryness elute->evap recon 10. Reconstitute (Mobile Phase) inject 11. Inject into UPLC recon->inject ms 12. Detect by MS/MS (MRM) inject->ms quant 13. Quantify Data ms->quant

Caption: LC-MS/MS bioanalytical workflow from plasma sample to final quantification.

Alternative Method: HPLC-UV for Pharmaceutical Formulation QC

For quality control of pharmaceutical products (e.g., tablets, capsules), the expected analyte concentration is much higher, and the sample matrix is far simpler than plasma. Therefore, the extreme sensitivity of LC-MS/MS is not required. A validated HPLC-UV method offers sufficient precision, accuracy, and robustness for this application.[18][19]

Principle of the Assay

This method relies on chromatographic separation of the analyte from excipients on a reversed-phase C18 column, followed by detection using a UV-Vis spectrophotometer. The wavelength for detection should be set at the analyte's absorbance maximum (λ-max), which must be determined experimentally by scanning a standard solution.

Protocol: Sample Dilution and HPLC-UV Analysis

Step-by-Step Protocol:

  • Standard Preparation:

    • Prepare a stock solution of the analyte reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

  • Sample Preparation (Example for a 10 mg Tablet):

    • Accurately weigh and grind a representative number of tablets (e.g., 10) to a fine powder.

    • Accurately weigh a portion of the powder equivalent to one average tablet weight into a 100 mL volumetric flask.

    • Add ~70 mL of diluent (e.g., 50:50 acetonitrile:water), sonicate for 15 minutes, and shake for 15 minutes to dissolve the active ingredient.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

    • Filter a portion of the solution through a 0.45 µm PVDF syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL.

    • Further dilutions may be necessary to bring the concentration within the calibration range.

Table 3: Suggested HPLC-UV Instrumental Parameters

Parameter Setting Rationale
HPLC System Isocratic or Gradient HPLC Standard system for QC labs.
Column C18, 4.6 x 150 mm, 5 µm A workhorse column for pharmaceutical analysis.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v) A common mobile phase providing good peak shape and retention.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30°C Ensures reproducible retention times.
Injection Vol. 20 µL Standard injection volume.
UV Detector Diode Array or Variable Wavelength Detector

| Wavelength | λ-max (e.g., 254 nm) | To be determined experimentally for maximal sensitivity. |

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis tablet 1. Weigh & Grind Tablets dissolve 2. Dissolve Powder in Diluent (e.g., 100 mL flask) tablet->dissolve filter 3. Filter through 0.45 µm filter dissolve->filter inject 4. Inject into HPLC filter->inject uv 5. Detect by UV at λ-max inject->uv quant 6. Quantify via Calibration Curve uv->quant

Caption: HPLC-UV workflow for quality control analysis of pharmaceutical formulations.

Method Validation

For any bioanalytical method to be considered reliable, it must undergo a full validation to demonstrate its suitability for the intended purpose.[7][8] The validation process must demonstrate selectivity, accuracy, precision, sensitivity, and stability.[3][20][21] The parameters and acceptance criteria are defined by regulatory bodies like the FDA and are harmonized in the ICH M10 guideline.[8][22][23]

Table 4: Summary of Key Bioanalytical Method Validation Parameters and Acceptance Criteria (ICH M10)

Parameter Purpose Typical Experiment Acceptance Criteria
Selectivity Ensure no interference from matrix components at the analyte's retention time. Analyze ≥6 unique blank matrix lots. Response in blank samples should be <20% of the LLOQ response.
Linearity & Range Define the concentration range over which the method is accurate and precise. Analyze a calibration curve with ≥6 non-zero standards. R² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy Closeness of measured value to the true value. Analyze Quality Control (QC) samples at ≥4 levels (LLOQ, Low, Mid, High) in ≥3 replicates over ≥3 runs. Mean concentration at each level should be within ±15% of nominal (±20% at LLOQ).
Precision Repeatability of measurements (intra- and inter-batch). Same as Accuracy experiment. Coefficient of Variation (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect Assess the suppression or enhancement of ionization by matrix components. Compare analyte response in post-extraction spiked matrix from ≥6 sources to response in neat solution. %CV of the IS-normalized matrix factor should be ≤15%.
Recovery Efficiency of the extraction process. Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible, but no absolute value is required.

| Stability | Assess analyte stability under various storage and handling conditions. | Analyze Low and High QCs after exposure to conditions (Freeze-Thaw, Bench-Top, Long-Term, etc.). | Mean concentration should be within ±15% of nominal values. |

Validation_Logic cluster_core Core Performance Characteristics cluster_matrix Matrix & Sample Handling Validation Full Method Validation Linearity Linearity & Range Validation->Linearity Selectivity Selectivity Validation->Selectivity Recovery Recovery Validation->Recovery Stability Stability Validation->Stability Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LLOQ Sensitivity (LLOQ) Linearity->LLOQ MatrixEffect Matrix Effect Selectivity->MatrixEffect

Caption: Interrelationship of key experiments in a full bioanalytical method validation.

Conclusion

This application note provides two comprehensive, robust, and distinct protocols for the quantification of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. The highly sensitive and selective LC-MS/MS method is ideally suited for demanding bioanalytical applications such as pharmacokinetic studies. The efficient and cost-effective HPLC-UV method is well-suited for routine quality control analysis of pharmaceutical formulations. Both methods are designed with regulatory compliance in mind and must be fully validated according to ICH M10 guidelines before implementation for sample analysis in support of regulatory filings.

References

  • Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations | ACS Omega. ACS Publications.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH).
  • Tandem Mass Spectroscopy in Diagnosis and Clinical Research. National Institutes of Health (NIH).
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.
  • Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent.
  • Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. Preprints.org.
  • Solid-Phase Extraction. Chemistry LibreTexts.
  • Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. National Institutes of Health (NIH).
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online.
  • bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH).
  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Technology Networks.
  • HPLC and UV Spectroscopy in Pharmaceutical Analysis. ResearchGate.
  • Solid Phase Extraction Guide. Thermo Fisher Scientific.
  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio.
  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. National Institutes of Health (NIH).
  • Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. MDPI.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
  • What is Solid Phase Extraction (SPE)?. Organomation.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Institutes of Health (NIH).
  • A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Taylor & Francis Online.
  • What Is the Principle of Tandem Mass Spectrometry. Mtoz Biolabs.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. European Medicines Agency.
  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate.
  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube.
  • An In-Depth Technical Guide to Tandem Mass Spectrometry for Researchers, Scientists, and Drug Development Professionals. Benchchem.
  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. St Andrews Research Repository.
  • Types, Principle, and Characteristics of Tandem High-Resolution Mass Spectrometry and Its Applications | Request PDF. ResearchGate.
  • Bioanalytical Method Validation. U.S. Food and Drug Administration.
  • USFDA guidelines for bioanalytical method validation. SlideShare.

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Application

Application Notes and Protocols for N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

Introduction N-Methyl-4-(4-(methylamino)phenoxy)picolinamide and its structural analogs represent a class of compounds with significant interest in oncological research. Derivatives of the N-methyl-4-phenoxypicolinamide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide and its structural analogs represent a class of compounds with significant interest in oncological research. Derivatives of the N-methyl-4-phenoxypicolinamide scaffold have demonstrated potent cytotoxic activity against various cancer cell lines, including those of the lung, colon, and liver.[1][2][3] The core structure is a key binding element in some targeted therapies, suggesting a mechanism of action related to the inhibition of specific signaling pathways involved in tumor growth and proliferation.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and preliminary experimental use of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. The protocols and guidelines herein are designed to ensure scientific integrity, personnel safety, and the preservation of the compound's stability and efficacy.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to its appropriate handling and use in experimental settings.

PropertyValueSource
Chemical Name N-Methyl-4-(4-(methylamino)phenoxy)picolinamide[4]
CAS Number 943314-89-4[4][5]
Molecular Formula C₁₄H₁₅N₃O₂[4][5]
Molecular Weight 257.29 g/mol [4][5]
Predicted Boiling Point 467.2 ± 40.0 °C[4]
Predicted Density 1.25 ± 0.1 g/cm³[4]
Predicted pKa 13.96 ± 0.46[4]
Appearance Solid (form may vary)[6]
Storage Temperature 2-8°C, Sealed in dry conditions[4][5]

Safety and Hazard Information

Based on available data for N-Methyl-4-(4-(methylamino)phenoxy)picolinamide and structurally related compounds, a cautious approach to handling is warranted. The following GHS hazard classifications have been reported for this compound[5] and a related aminophenoxy-picolinamide analog[7]:

  • H302: Harmful if swallowed[5]

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

  • H341: Suspected of causing genetic defects[7]

  • H411: Toxic to aquatic life with long lasting effects[7]

Personal Protective Equipment (PPE)

The causality for the prescribed PPE is directly linked to the identified hazards. The goal is to create a complete barrier between the researcher and the compound.

  • Eye Protection: Wear chemical safety goggles or a face shield. The compound is an eye irritant, and direct contact can cause serious damage.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). This is crucial as the compound is a skin irritant and may be absorbed through the skin.

  • Body Protection: A lab coat is mandatory. For procedures with a high risk of aerosolization or spillage, consider a chemical-resistant apron or suit.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols, which can cause respiratory tract irritation.[8][9]

First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]

Handling and Storage Protocols

The integrity of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is contingent on proper handling and storage. These protocols are designed to prevent degradation and ensure experimental reproducibility.

Storage
  • Temperature: Store the compound in a tightly sealed container at 2-8°C.[4][5] This temperature range is recommended to minimize thermal degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent potential oxidation. The container must be kept in a dry environment.[5][9]

  • Location: Keep in a designated, locked storage area for toxic or potent compounds.

Weighing and Solution Preparation

The following workflow is designed to minimize exposure and ensure accurate preparation of stock solutions.

G cluster_prep Weighing Protocol cluster_solubilization Solution Preparation cluster_storage Stock Solution Storage weigh_area Designated Weighing Area (e.g., balance in a fume hood) ppe Don appropriate PPE (gloves, goggles, lab coat) weigh_area->ppe 1. Setup tare Tare analytical balance with weigh paper or boat ppe->tare 2. Preparation transfer Carefully transfer solid compound using a clean spatula tare->transfer 3. Weighing record Record exact mass transfer->record 4. Documentation solvent Select appropriate solvent (e.g., DMSO, Ethanol) record->solvent 5. Transition to Solubilization dissolve Add solvent to the solid in a sterile, sealed vial solvent->dissolve 6. Dissolution aid Use sonication or gentle vortexing to aid dissolution dissolve->aid 7. Enhancement stock Calculate and label stock concentration clearly aid->stock 8. Finalization aliquot Aliquot stock solution into single-use volumes stock->aliquot 9. Preservation store Store aliquots at -20°C or -80°C protected from light aliquot->store 10. Long-term Storage

Sources

Method

Application Notes and Protocols for N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

A Guide for Researchers in Drug Discovery and Development Abstract: This document provides a comprehensive guide to the safe handling, storage, and use of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide (CAS No. 943314-8...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Abstract: This document provides a comprehensive guide to the safe handling, storage, and use of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide (CAS No. 943314-89-4), a key chemical intermediate and structural analog of multi-kinase inhibitors. Recognizing the compound's potential biological activity and associated hazards, these application notes are designed to provide researchers, scientists, and drug development professionals with the necessary protocols to mitigate risks and ensure experimental integrity. The guide covers chemical properties, detailed safety protocols, emergency procedures, and a step-by-step workflow for the preparation of stock solutions for in vitro assays.

Introduction and Scientific Context

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is a heterocyclic aromatic compound belonging to the picolinamide class. Its chemical structure is notable for containing a picolinamide moiety linked via an ether bridge to a substituted aniline. This structural motif is significant in medicinal chemistry, as it is a key component of several approved and investigational anti-cancer drugs, such as Sorafenib. In fact, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is also known as "deschloro-Sorafenib," highlighting its close structural relationship to this potent multi-kinase inhibitor.[1][2]

Given its lineage, it is imperative to handle this compound with the assumption that it may possess significant biological activity, including cytotoxicity and the potential to modulate critical signaling pathways.[3] Research indicates that picolinamide derivatives are being actively investigated for their anti-proliferative effects against various cancer cell lines.[3][4] Therefore, all handling procedures must be grounded in a robust understanding of its potential hazards. The causality behind the stringent protocols described herein is the management of risks associated with a potentially potent, biologically active research compound of which the full toxicological profile is not yet exhaustively characterized.

Compound Properties and Identification

A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling and use in experimental settings.

PropertyValueSource
CAS Number 943314-89-4[5][6]
Molecular Formula C₁₄H₁₅N₃O₂[5][6]
Molecular Weight 257.29 g/mol [5][6]
Appearance Solid (likely a powder)Inferred from typical state of similar compounds
Storage Temperature 2-8°C, Sealed in a dry environment[5][6]
Predicted Boiling Point 467.2 ± 40.0 °C[6]
Predicted Density 1.25 ± 0.06 g/cm³[6]
Synonyms N-methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide, Deschloro Sorafenib[1][2][6]

Hazard Identification and Safety Precautions

Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is classified with the following hazards. The "why" behind these classifications is rooted in the chemical's structure, which allows it to interact with biological macromolecules, potentially leading to irritation and systemic effects if absorbed.

Hazard StatementGHS CodeClassificationRationale and Precautionary Action
Harmful if swallowedH302Acute Toxicity, Oral (Category 4)Ingestion may lead to systemic toxicity. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Causes skin irritationH315Skin Corrosion/Irritation (Category 2)The compound can cause inflammation upon contact with the skin. Wear nitrile gloves and a lab coat at all times. Change gloves immediately if contaminated.
Causes serious eye irritationH319Serious Eye Damage/Irritation (Category 2A)Direct contact with eyes can cause significant irritation or damage. Wear safety glasses with side shields or chemical goggles.
May cause respiratory irritationH335Specific Target Organ Toxicity — Single Exposure (Category 3)Inhalation of the powder can irritate the respiratory tract. Handle only in a certified chemical fume hood or with adequate ventilation.
Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through inhalation, ingestion, or dermal contact.

PPE_Protocol cluster_Core_Protection Core Protection cluster_Handling_Powder When Handling Powder Lab Coat Lab Coat Nitrile Gloves Nitrile Gloves Lab Coat->Nitrile Gloves Safety Glasses Safety Glasses Nitrile Gloves->Safety Glasses Chemical Fume Hood Chemical Fume Hood Safety Glasses->Chemical Fume Hood Face Shield (optional) Face Shield (optional) Respiratory Protection (if fume hood unavailable) Respiratory Protection (if fume hood unavailable) Researcher Researcher Researcher->Lab Coat

Caption: Mandatory PPE workflow for handling the compound.

Engineering Controls
  • Primary Containment: All weighing and initial dilutions of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Storage and Disposal
  • Storage: Store the compound in its original, tightly sealed container in a designated, ventilated, and dry area at 2-8°C.[5][6] Keep it segregated from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material and contaminated supplies through a licensed chemical waste disposal company. Do not allow the material to enter drains or sewer systems.[7] All local, state, and federal regulations must be strictly followed.

Emergency Procedures

A proactive emergency plan is a cornerstone of a self-validating safety system.

Emergency_Procedures cluster_Response Immediate Response Protocol Start Exposure Event Skin Skin Contact Remove contaminated clothing. Wash area with soap and water for 15 mins. Seek medical attention. Start->Skin Eye Eye Contact Flush with eyewash for 15 mins. Lift eyelids to ensure complete rinsing. Seek immediate medical attention. Start->Eye Inhalation Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. Start->Inhalation Ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Start->Ingestion

Caption: Decision tree for first aid in case of accidental exposure.

Experimental Protocols

The following protocols are designed for the use of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide in a standard in vitro cell-based assay. The causality behind these steps is to ensure the compound is solubilized, stable, and accurately diluted for reproducible experimental results while maintaining operator safety.

Protocol for Preparation of a 10 mM Stock Solution

Objective: To prepare a high-concentration stock solution in an appropriate solvent for subsequent dilution in cell culture media.

Materials:

  • N-Methyl-4-(4-(methylamino)phenoxy)picolinamide (MW: 257.29 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-calculation: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 257.29 g/mol * (1000 mg / 1 g) = 2.573 mg

  • Safety First: Don all required PPE (lab coat, gloves, safety glasses) and perform all subsequent steps in a chemical fume hood.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh approximately 2.57 mg of the compound directly into the tube. Record the exact mass.

  • Solubilization:

    • Based on the actual mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 257.29 ( g/mol )] * [1 / 10 (mmol/L)] * 1,000,000 (µL/L)

    • Example: If the actual mass is 2.60 mg, the required DMSO volume is (2.60 / 257.29) / 10 * 1,000,000 ≈ 1010.5 µL.

    • Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect for any remaining particulate matter.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller working volumes (e.g., 20 µL) in sterile cryovials.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Preparing Working Solutions for Cell-Based Assays

Objective: To dilute the 10 mM stock solution to final working concentrations in cell culture medium.

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Recommended): To avoid errors associated with pipetting very small volumes and to minimize solvent shock to cells, perform a serial or intermediate dilution. For example, prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in cell culture medium.

    • Example: Add 5 µL of the 10 mM stock to 495 µL of pre-warmed cell culture medium. Mix thoroughly by gentle pipetting.

  • Final Dilution: Use the intermediate solution to prepare the final desired concentrations in the cell culture plates.

    • Example: To achieve a final concentration of 1 µM in a well containing 100 µL of cells, add 1 µL of the 100 µM intermediate solution.

Trustworthiness Check: The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. In the example above, the final DMSO concentration would be 0.01%, which is well within the acceptable range. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Conclusion

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is a valuable research compound with potential applications in drug discovery, particularly in oncology. Its structural similarity to known kinase inhibitors necessitates a cautious and well-documented approach to its handling. By adhering to the safety protocols, emergency procedures, and experimental guidelines detailed in this document, researchers can minimize risks, ensure the well-being of laboratory personnel, and generate reliable, reproducible scientific data.

References

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS N-METHYL PICOLINAMIDE.

  • PubChem. 4-(4-Aminophenoxy)-N-methylpicolinamide.

  • Echemi. 4-(4-aMino-2-fluorophenoxy)-picolinaMide Safety Data Sheets.

  • BLDpharm. N-Methyl-4-(4-(methylamino)phenoxy)picolinamide | 943314-89-4.

  • MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents.

  • PubChem. N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide.

  • Molecules. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives.

  • Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.

  • ChemicalBook. 4-(4-MethylaMino-phenoxy)-pyridine-2-carboxylic acid MethylaMide | 943314-89-4.

  • ResearchGate. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling.

  • MDPI. Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules.

  • Food and Chemical Toxicology. RIFM FRAGRANCE INGREDIENT SAFETY ASSESSMENT p-Methylanisole, CAS Registry Number 104-93-8.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • USP Store. N-Methyl-4-{4-[3-(3-trifluoromethylphenyl)ureido]phenoxy}picolinamide).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

Welcome to the technical support center for the synthesis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis.

Introduction

The synthesis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide, a derivative of the N-methyl-4-phenoxypicolinamide scaffold, presents several challenges that can impact the overall yield and purity of the final product. This guide provides a systematic approach to troubleshooting common issues and offers insights into optimizing the reaction conditions. The synthesis typically involves a two-step process: the formation of the key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, followed by the selective N-methylation of the primary aromatic amine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low overall yield can stem from inefficiencies in either of the two main synthetic steps. Let's break down the potential issues and solutions for each step.

Step 1: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

  • Incomplete Reaction: The nucleophilic aromatic substitution reaction between 4-chloro-N-methylpicolinamide and 4-aminophenol requires careful control of reaction conditions. Insufficient heating or reaction time can lead to incomplete conversion.

    • Solution: Ensure the reaction is heated to the recommended temperature (e.g., 80°C in DMF) for a sufficient duration (e.g., 6 hours or until TLC/LC-MS indicates completion).[1] The choice of base is also critical; a strong, non-nucleophilic base like potassium tert-butoxide is often used to deprotonate the 4-aminophenol.

  • Side Reactions: Elevated temperatures can sometimes lead to side products.

    • Solution: Monitor the reaction progress closely. If significant side product formation is observed at higher temperatures, consider a lower temperature for a longer duration.

  • Purification Losses: The workup and purification of the intermediate can be a source of yield loss.

    • Solution: During the aqueous workup, ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent like ethyl acetate and performing multiple extractions. For column chromatography, careful selection of the eluent system is crucial to achieve good separation without excessive band broadening.

Step 2: N-Methylation of 4-(4-aminophenoxy)-N-methylpicolinamide

  • Over-methylation: A common issue with N-methylation of primary amines is the formation of the tertiary amine (N,N-dimethylated product). This is particularly prevalent with highly reactive methylating agents like methyl iodide or dimethyl sulfate.[2]

    • Solution: To favor mono-methylation, consider using the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid. This method is known to stop at the tertiary amine stage for primary and secondary amines, thus preventing the formation of quaternary ammonium salts.[3][4][5][6] Alternatively, reductive amination offers a controlled approach to mono-methylation.[7][8]

  • Incomplete Methylation: Insufficient reagent stoichiometry or suboptimal reaction conditions can lead to unreacted starting material.

    • Solution: For the Eschweiler-Clarke reaction, ensure an excess of both formaldehyde and formic acid is used.[3] For other methylation methods, carefully control the stoichiometry of the methylating agent.

  • Competing Methylation Sites: The amide nitrogen and the pyridine nitrogen are also potential sites for methylation, although they are generally less nucleophilic than the primary aromatic amine.

    • Solution: The reaction conditions for methods like the Eschweiler-Clarke reaction are generally mild enough to avoid significant methylation at these alternative sites. If using stronger methylating agents, consider the use of protecting groups for the amide, though this adds extra steps to the synthesis.[9][10][11]

Question 2: I am observing a significant amount of the N,N-dimethylated byproduct. How can I improve the selectivity for mono-methylation?

Answer:

Improving selectivity for mono-methylation is a critical aspect of this synthesis. Here are several strategies:

  • Choice of Methylating Agent: As mentioned, the choice of methylating agent is paramount. Avoid highly reactive agents like methyl iodide and dimethyl sulfate if over-methylation is an issue.

  • Eschweiler-Clarke Reaction: This is a highly recommended method for selective N-methylation of primary amines to tertiary amines. The reaction proceeds via the formation of an iminium ion followed by reduction with formic acid, and it inherently stops at the tertiary amine stage.[3][4][5][6]

  • Reductive Amination: This two-step, one-pot procedure involves the formation of an imine or enamine from the primary amine and formaldehyde, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[7][8] This method offers excellent control over the degree of alkylation.

  • Dimethyl Carbonate (DMC): Considered a "green" methylating agent, DMC can provide good selectivity for mono-methylation, often with the use of a catalyst and under specific temperature and pressure conditions.[12][13][14]

  • Stoichiometric Control: If using a more reactive methylating agent is unavoidable, precise control of the stoichiometry (e.g., using only one equivalent of the methylating agent) can help, but this often leads to a mixture of starting material, mono-methylated, and di-methylated products, complicating purification.

Question 3: The purification of the final product is challenging. What are the likely impurities and what is the best purification strategy?

Answer:

Effective purification is essential for obtaining the desired product with high purity.

  • Likely Impurities:

    • Unreacted 4-(4-aminophenoxy)-N-methylpicolinamide: This can be present if the methylation reaction did not go to completion.

    • N,N-dimethylated byproduct: As discussed, this is a common impurity, especially when using aggressive methylating agents.

    • Reagents and byproducts from the methylation step: For example, residual formic acid or formaldehyde from an Eschweiler-Clarke reaction.

  • Purification Strategy:

    • Aqueous Workup: After the reaction, a thorough aqueous workup is crucial to remove water-soluble impurities. This typically involves extraction with an organic solvent and washing with brine.

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective. The polarity difference between the starting material (primary amine), the desired product (secondary amine), and the N,N-dimethylated byproduct (tertiary amine) should allow for good separation.

    • Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthesis route for N-Methyl-4-(4-(methylamino)phenoxy)picolinamide?

A1: A reliable and commonly adaptable two-step synthesis is recommended.

  • Step 1: Synthesis of the key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, via a nucleophilic aromatic substitution reaction between 4-chloro-N-methylpicolinamide and 4-aminophenol in the presence of a base like potassium tert-butoxide in a polar aprotic solvent such as DMF.[1]

  • Step 2: Selective N-methylation of the resulting primary amine using the Eschweiler-Clarke reaction with formaldehyde and formic acid. This method is favored for its high selectivity for mono-methylation and for avoiding the formation of quaternary ammonium salts.[3][4][5][6]

Q2: Are there any "greener" alternatives for the methylation step?

A2: Yes, there is growing interest in more environmentally friendly methylation methods. Dimethyl carbonate (DMC) is a non-toxic and biodegradable methylating agent that can be used for the selective N-methylation of anilines, often with the aid of a catalyst.[12][13][14] Catalytic N-methylation using methanol as the C1 source is another area of active research.[15][16]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for the formation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • 4-chloro-N-methylpicolinamide and 4-aminophenol: These can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium tert-butoxide: This is a strong base and is moisture-sensitive. Handle in a dry environment (e.g., under an inert atmosphere) and wear appropriate PPE.

  • Formaldehyde: This is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Formic acid: This is corrosive. Handle with care and appropriate PPE.

  • Solvents: Organic solvents like DMF, ethyl acetate, and hexanes are flammable and should be handled away from ignition sources in a well-ventilated area.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.

Step 1: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

  • To a solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.05 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 2 hours.

  • Add 4-chloro-N-methylpicolinamide (1.0 eq) and potassium carbonate (0.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-(4-aminophenoxy)-N-methylpicolinamide.

Step 2: Synthesis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide (Eschweiler-Clarke Reaction)

  • To a flask containing 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq), add formic acid (excess, e.g., 5-10 eq).

  • Add aqueous formaldehyde solution (37 wt. % in water, excess, e.g., 3-5 eq) dropwise to the mixture while stirring.

  • Heat the reaction mixture to 80-100°C and stir for 2-4 hours, monitoring the reaction progress by TLC/LC-MS.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.

Data Presentation

Table 1: Comparison of Common N-Methylation Methods for Aromatic Amines

Methylation MethodMethylating Agent(s)Typical YieldsSelectivity for Mono-methylationKey AdvantagesKey Disadvantages
Eschweiler-Clarke Formaldehyde, Formic AcidGood to ExcellentHighHigh selectivity, avoids quaternary salts, mild conditions.[3][4][5][6]Requires excess reagents.
Reductive Amination Formaldehyde, Reducing Agent (e.g., NaBH3CN)Good to ExcellentHighHigh selectivity, mild conditions.[7][8]Reducing agents can be toxic and require careful handling.
Alkyl Halides Methyl Iodide (MeI)VariableLow to ModerateHigh reactivity.Prone to over-methylation, toxic reagent.[2]
Dimethyl Sulfate (CH3)2SO4VariableLow to ModerateHigh reactivity, cost-effective.Highly toxic and carcinogenic, prone to over-methylation.[17]
Dimethyl Carbonate (CH3)2CO3GoodGood to High"Green" reagent, non-toxic.[12][13][14]Often requires higher temperatures, pressures, or a catalyst.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: N-Methylation start1 4-Chloro-N-methylpicolinamide + 4-Aminophenol reagents1 K-tert-butoxide, K2CO3, DMF, 80°C start1->reagents1 product1 4-(4-Aminophenoxy)-N-methylpicolinamide reagents1->product1 Nucleophilic Aromatic Substitution workup1 Aqueous Workup & Purification product1->workup1 start2 4-(4-Aminophenoxy)-N-methylpicolinamide workup1->start2 Isolated Intermediate reagents2 Formaldehyde, Formic Acid, 80-100°C start2->reagents2 product2 N-Methyl-4-(4-(methylamino)phenoxy)picolinamide reagents2->product2 Eschweiler-Clarke Reaction workup2 Neutralization & Purification product2->workup2 TroubleshootingTree start Low Yield or Impure Product check_step Identify problematic step (TLC/LC-MS) start->check_step step1 Step 1: Intermediate Synthesis check_step->step1 step2 Step 2: N-Methylation check_step->step2 step1_issue Low yield of intermediate step1->step1_issue step2_issue Issue with methylation step2->step2_issue incomplete_rxn1 Incomplete Reaction? step1_issue->incomplete_rxn1 Yes purification_loss1 Purification Loss? step1_issue->purification_loss1 No solution1a Increase reaction time/temperature. Check base quality. incomplete_rxn1->solution1a solution1b Optimize extraction and chromatography. purification_loss1->solution1b overmethylation Over-methylation? step2_issue->overmethylation Yes incomplete_rxn2 Incomplete Reaction? step2_issue->incomplete_rxn2 No solution2a Use Eschweiler-Clarke or reductive amination. Avoid MeI/(Me)2SO4. overmethylation->solution2a solution2b Ensure excess methylation reagents. Optimize conditions. incomplete_rxn2->solution2b purification_loss2 Purification Difficulty? incomplete_rxn2->purification_loss2 No solution2c Optimize chromatography gradient. Consider recrystallization. purification_loss2->solution2c

Caption: Troubleshooting decision tree for synthesis optimization.

References

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  • Das, S., & Deka, R. C. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15876–15888. [Link]

  • Li, Y., Wang, Y., Zhang, J., Li, J., & Wu, X. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1137. [Link]

  • CN103288660A - N-methylation method of aromatic amine.
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  • Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. ResearchGate. Accessed January 26, 2026. [Link]

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  • Eschweiler-Clarke Reaction. J&K Scientific LLC. Accessed January 26, 2026. [Link]

  • Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-ll. Indian Journal of Chemistry - Section A, 38A(10), 1148-1153. (1999).
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  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. Accessed January 26, 2026. [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 27(1), 183. (2021). [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5655–5669. (2023). [Link]

  • Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. ResearchGate. Accessed January 26, 2026. [Link]

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research, 41(19), 4617-4622. (2002). [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. Accessed January 26, 2026. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 87(22), 15033–15044. (2022). [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018). [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide. PubChem. Accessed January 26, 2026. [Link]

  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Proceedings of the National Academy of Sciences, 119(13), e2117892119. (2022). [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 53(5), 1359-1363. (2014). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 26, 2026. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 69(6), 339-342. (2015). [Link]

  • Protective Groups. Organic Chemistry Portal. Accessed January 26, 2026. [Link]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15876-15888. (2021). [Link]

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. ResearchGate. Accessed January 26, 2026. [Link]

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Green Chemistry, 21(19), 5262-5267. (2019). [Link]

  • Alpha-N-methylation of amino acids.

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide in DMSO

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential solubility issues in Dimethyl Sulfoxide (DMSO), a common solvent in experimental assays. Our goal is to equip you with the scientific rationale and practical steps to ensure the successful preparation and use of this compound in your research.

I. Understanding the Challenge: Why Solubility in DMSO Can Be Deceptive

Dimethyl Sulfoxide (DMSO) is a powerful and widely used aprotic solvent, capable of dissolving a broad range of both polar and nonpolar compounds.[1][2] However, achieving a stable and accurate solution of a research compound like N-Methyl-4-(4-(methylamino)phenoxy)picolinamide can be fraught with challenges. Issues such as precipitation, inaccurate concentrations, and even false-negative results in biological assays can arise from seemingly simple dissolution steps.[3][4][5][6]

The solubility of a compound is not a fixed value but is influenced by a variety of factors including the purity of the compound and the solvent, storage conditions, and handling techniques.[7] It is crucial to distinguish between kinetic solubility (the concentration of a compound that dissolves under a specific, often rapid, method) and thermodynamic solubility (the true equilibrium concentration of a compound in a solvent).[8][9][10][11][12] A solution might appear clear, but be a supersaturated, kinetically-trapped state, prone to precipitation over time.[8][10][12]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the solubility of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide in DMSO.

Q1: I've added N-Methyl-4-(4-(methylamino)phenoxy)picolinamide to DMSO, and it's not dissolving. What should I do?

A1: If you observe that the compound is not readily dissolving, consider the following steps:

  • Gentle Heating: Warm the solution to 37°C (98.6°F) in a water bath for 10-15 minutes. Avoid excessive heat, as it can degrade both the compound and the DMSO.[1]

  • Sonication: Use a bath sonicator for 10-20 minutes to break up any aggregates and enhance dissolution.[7]

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

If these methods do not yield a clear solution, you may be exceeding the compound's solubility limit in DMSO. It is recommended to perform a solubility test to determine the maximum soluble concentration.

Q2: My N-Methyl-4-(4-(methylamino)phenoxy)picolinamide solution in DMSO was clear, but now there's a precipitate. Why did this happen?

A2: Precipitation from a previously clear DMSO solution is a common issue and can be attributed to several factors:

  • Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][13] This absorbed water can significantly decrease the solubility of your compound, leading to precipitation.[7][13] Always use anhydrous DMSO and handle it in a dry environment.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can promote precipitation, especially if the solution has absorbed water.[7] It is best practice to aliquot your stock solution into smaller, single-use volumes.

  • Storage Temperature: While storing at low temperatures (-20°C or -80°C) is generally recommended to maintain compound stability, the relatively high freezing point of DMSO (18.5°C or 65.3°F) means it will solidify.[1] The process of freezing and thawing can contribute to precipitation.

  • Kinetic vs. Thermodynamic Solubility: Your initial clear solution may have been supersaturated (a kinetically soluble state). Over time, this unstable solution can equilibrate to its lower, thermodynamically stable solubility, resulting in precipitation.[8][10][12]

Q3: What grade of DMSO should I use?

A3: For optimal results and to minimize solubility issues, it is crucial to use a high-purity, anhydrous grade of DMSO (≥99.9%). The presence of water or other impurities can significantly impact the solubility of your compound.

Q4: What is the recommended storage procedure for N-Methyl-4-(4-(methylamino)phenoxy)picolinamide stock solutions in DMSO?

A4: Proper storage is critical for maintaining the integrity of your stock solution.

  • Aliquoting: Prepare small, single-use aliquots to minimize freeze-thaw cycles.[14]

  • Storage Temperature: Store aliquots at -20°C or -80°C for long-term stability.[14]

  • Desiccation: Store vials in a desiccator to protect them from moisture.

Q5: Are there alternative solvents if my compound is insoluble in DMSO?

A5: If N-Methyl-4-(4-(methylamino)phenoxy)picolinamide demonstrates poor solubility in DMSO even after troubleshooting, you might consider other solvents. However, the choice of solvent will depend on the requirements of your specific assay. Some alternatives include:

  • Dimethylformamide (DMF) [15]

  • Ethanol [15][16]

  • N-methyl-2-pyrrolidone (NMP) [17]

It is essential to test the compatibility of any new solvent with your experimental system, including its potential for cytotoxicity.[18]

III. Troubleshooting Guide: A Step-by-Step Approach

This troubleshooting guide provides a systematic workflow for addressing solubility issues with N-Methyl-4-(4-(methylamino)phenoxy)picolinamide in DMSO.

graph TD { A[Start: Compound Undissolved or Precipitated] --> B{Initial Assessment}; B --> C[Check DMSO Quality]; B --> D[Review Dissolution Technique]; B --> E[Evaluate Storage Conditions]; C --> F{Is DMSO Anhydrous & High-Purity?}; F -- No --> G[Replace with Fresh, Anhydrous DMSO]; G --> H[Re-attempt Dissolution]; F -- Yes --> D; D --> I{Was Gentle Heat/Sonication Used?}; I -- No --> J[Apply Gentle Heat (37°C) and/or Sonication]; J --> H; I -- Yes --> E; E --> K{Were Aliquots Used to Avoid Freeze-Thaw?}; K -- No --> L[Prepare New Stock and Aliquot]; L --> M[Store Properly]; K -- Yes --> N{Is the Desired Concentration Too High?}; N -- Yes --> O[Perform Solubility Test to Determine Max Concentration]; O --> P[Prepare New Stock at a Lower Concentration]; P --> M; N -- No --> Q{Consider Alternative Solvents}; Q --> R[Test Solubility in DMF, Ethanol, etc.]; R --> S[Validate Solvent in Assay]; S --> T[End: Stable Solution Prepared]; H --> T; M --> T; } Caption: Troubleshooting workflow for DMSO solubility issues.

IV. Experimental Protocols

Protocol 1: Determining the Solubility of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide in DMSO

This protocol will help you empirically determine the approximate solubility of your compound.

Materials:

  • N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Bath sonicator

  • Water bath set to 37°C

  • Microcentrifuge

  • Calibrated balance and appropriate vials

Procedure:

  • Weigh out a small, known amount of the compound (e.g., 1 mg) into a clean, dry vial.

  • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a 37°C water bath for 15 minutes, with intermittent vortexing.

  • If solid material remains, place the vial in a bath sonicator for 20 minutes.

  • Visually inspect the solution. If it is clear, the compound is soluble at this concentration. You can attempt a higher concentration.

  • If solid particles are still present, add a known volume of DMSO (e.g., another 100 µL) to dilute the concentration.

  • Repeat steps 3-7 until a clear solution is obtained. The concentration at which the compound fully dissolves is its approximate solubility under these conditions.

Protocol 2: Preparation of a Stock Solution

Once the solubility is determined, you can prepare a stock solution at a concentration below the determined maximum.

Materials:

  • N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vials or polypropylene tubes

  • Vortex mixer

  • Bath sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the amount of compound and DMSO needed to achieve your desired stock concentration.

  • Carefully weigh the compound into a sterile vial.

  • Add the calculated volume of anhydrous DMSO.

  • Cap the vial tightly and vortex until the compound is completely dissolved.

  • If necessary, use gentle warming (37°C) or sonication to aid dissolution.

  • Once a clear solution is obtained, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C or -80°C in a desiccated environment.

V. Data Summary

While specific experimental solubility data for N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is not publicly available, the following table provides key chemical properties.

PropertyValueSource
Molecular Formula C₁₄H₁₅N₃O₂[19][20]
Molecular Weight 257.29 g/mol [19][20]
Predicted Boiling Point 467.2 ± 40.0 °C[20]
Predicted pKa 13.96 ± 0.46[20]
Recommended Storage 2-8°C (as solid)[19][20]

VI. Concluding Remarks

Successfully working with N-Methyl-4-(4-(methylamino)phenoxy)picolinamide, as with any research compound, requires careful attention to detail, particularly concerning its solubility. By understanding the underlying principles of solubility in DMSO and following systematic troubleshooting and preparation protocols, researchers can mitigate common issues and ensure the reliability and reproducibility of their experimental results. Always begin with small-scale solubility testing before preparing large batches of stock solutions.

VII. References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 26, 2026, from [Link]

  • Mack, E. T., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(12), 1001-1006.

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714.

  • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.

  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide. Retrieved January 26, 2026, from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved January 26, 2026, from [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1136.

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? Retrieved January 26, 2026, from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved January 26, 2026, from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved January 26, 2026, from [Link]

  • Yasmin, L., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Advances, 9(70), 40675-40682.

  • University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. Retrieved January 26, 2026, from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308.

  • ResearchGate. (2025, August 6). Degradation of DMSO in aqueous solutions by the Fenton reaction based advanced oxidation processes. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved January 26, 2026, from [Link]

  • Reddit. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology? Retrieved January 26, 2026, from [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved January 26, 2026, from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308.

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved January 26, 2026, from [Link]

  • Chemical Science. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Retrieved January 26, 2026, from [Link]

  • Tollback, P., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 819–822.

  • Organic Process Research & Development. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Retrieved January 26, 2026, from [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 26, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.

  • Organic Process Research & Development. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Retrieved January 26, 2026, from [Link]

  • RSC Publishing. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Retrieved January 26, 2026, from [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks? Retrieved January 26, 2026, from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2013). N-Methyl-4-(4-pivalamidophenylsulfanyl)picolinamide hemihydrate. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide in Aqueous Solutions

Introduction: This guide is intended for researchers, scientists, and drug development professionals working with N-Methyl-4-(4-(methylamino)phenoxy)picolinamide and similar picolinamide derivatives. While specific stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

This guide is intended for researchers, scientists, and drug development professionals working with N-Methyl-4-(4-(methylamino)phenoxy)picolinamide and similar picolinamide derivatives. While specific stability data for this compound is not extensively published, this document provides a comprehensive framework for assessing its stability in aqueous solutions based on the chemical properties of its core functional groups: a picolinamide, a diaryl ether, and a secondary aromatic amine. By understanding the potential degradation pathways, you can proactively design stable formulations and develop robust analytical methods.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

My stock solution of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide shows decreasing concentration over time. What are the likely causes?

Answer:

A decrease in the concentration of your compound in an aqueous solution can be attributed to several factors, primarily chemical degradation. The structure of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide contains three main functional groups susceptible to degradation in aqueous environments:

  • Amide Bond: The N-methylpicolinamide moiety can undergo hydrolysis, especially at non-neutral pH and elevated temperatures.

  • Ether Linkage: The phenoxy group (a diaryl ether) is generally stable but can be cleaved under harsh acidic or basic conditions.

  • Secondary Aromatic Amine: The methylamino group is susceptible to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen.

The following diagram illustrates the potential degradation points in the molecule:

Caption: Potential degradation sites of the molecule.

To identify the specific cause, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify the primary pathways.

How do I perform a forced degradation study for this compound?

Answer:

A forced degradation (or stress testing) study is crucial for understanding the intrinsic stability of a drug substance. It helps in identifying potential degradation products and developing a stability-indicating analytical method. Here is a general protocol:

Objective: To assess the stability of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide under hydrolytic, oxidative, and photolytic stress.

Materials:

  • N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter, validated stability chambers (temperature/humidity and photostability)

  • HPLC-UV/MS system

Experimental Workflow:

Forced_Degradation_Workflow cluster_conditions Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidation Oxidation (3% H₂O₂, RT) start->oxidation photo Photostability (ICH Q1B conditions) start->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS acid->analysis base->analysis neutral->analysis oxidation->analysis photo->analysis end Identify Degradants & Determine Degradation Pathways analysis->end caption Workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water (50:50).

  • Set up stress conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Dilute with 0.1 M NaOH. Incubate at 60°C.

    • Neutral Hydrolysis: Dilute with water. Incubate at 60°C.

    • Oxidation: Dilute with 3% H₂O₂. Keep at room temperature.

    • Photostability: Expose the solution (in a chemically inert, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[1][2]. A dark control should be run in parallel.

  • Sampling: Withdraw aliquots at predefined time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reaction if necessary (e.g., neutralize acid/base samples).

  • Analysis: Analyze all samples using a validated HPLC method. A mass spectrometer (MS) detector is highly recommended for identifying the mass of potential degradation products.

What kind of results should I expect, and how do I interpret them?

Answer:

The goal is to achieve partial degradation (around 5-20%) to ensure that the degradation products are formed at detectable levels without completely consuming the parent compound[3]. The results can be summarized in a table for easy comparison.

Table 1: Hypothetical Forced Degradation Results for N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

Stress ConditionIncubation Time (hours)% Assay of Parent CompoundMajor Degradation Products (m/z)
0.1 M HCl (60°C) 2485.2%244.1 (Hydrolyzed Amide)
0.1 M NaOH (60°C) 878.5%244.1 (Hydrolyzed Amide)
Water (60°C) 4898.1%Minor peaks observed
3% H₂O₂ (RT) 489.7%273.1 (N-oxide)
Photostability (ICH Q1B) -92.3%Multiple minor degradants
Control (Dark) -99.8%No significant degradation

Interpretation:

  • Significant degradation in both acidic and basic conditions, yielding a product with m/z 244.1, suggests that the amide bond is the primary site of hydrolysis. The likely degradation product is 4-(4-(methylamino)phenoxy)picolinic acid.

  • Rapid degradation in the presence of H₂O₂ points to the susceptibility of the methylamino group to oxidation. The product with m/z 273.1 could correspond to the N-oxide derivative.

  • Moderate degradation under light exposure indicates that the compound is photosensitive. This could involve complex reactions of the aromatic rings or the amine group.

  • Relative stability in neutral water at 60°C suggests that hydrolysis is significantly accelerated by pH changes.

My compound seems to be oxidizing. How can I prevent this in my formulation?

Answer:

Oxidation of the secondary amine is a common issue. If your troubleshooting studies confirm this pathway, consider the following formulation strategies:

  • Use of Antioxidants: Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) into your formulation. The choice of antioxidant will depend on the solvent system and compatibility with your intended application.

  • Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Control of Headspace Oxygen: For solutions stored in vials, purging the headspace with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.

  • pH Optimization: The rate of oxidation can be pH-dependent. Determine the pH at which the compound is most stable and buffer your formulation accordingly.

What are the key considerations for developing a stability-indicating analytical method?

Answer:

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. The key requirement is that the method must be able to separate the API from all its degradation products and any other excipients in the formulation.

Method Development Workflow:

Method_Development_Workflow A Generate Degradation Samples (Forced Degradation) B Select HPLC Column and Initial Mobile Phase A->B C Optimize Separation (Gradient, pH, Temperature) B->C D Peak Purity Analysis (PDA/MS) C->D E Method Validation (ICH Q2(R1)) D->E F Validated Stability-Indicating Method E->F caption Workflow for developing a stability-indicating method.

Caption: Workflow for developing a stability-indicating method.

Key Steps:

  • Generate Degradation Products: Use the samples from your forced degradation study, which contain the parent compound and its various degradants.

  • Method Optimization: Develop a reversed-phase HPLC method. A C18 column is a good starting point. Optimize the mobile phase composition (e.g., acetonitrile/water gradient), pH, and column temperature to achieve baseline separation between the parent peak and all degradant peaks.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity. The spectra across the peak of the parent compound should be consistent, with no signs of co-eluting impurities. Mass spectrometry can further confirm the identity of each peak.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness.

By following these guidelines, you can systematically investigate the stability of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide, troubleshoot degradation issues, and develop stable formulations for your research and development needs.

References

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives.Journal of Chemistry, 2018. [Link to a general search result as specific article URL is not available]
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 2021. [Link]

  • PubChem Compound Summary for CID 49830591, N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide. National Center for Biotechnology Information. [Link]

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 2021. [Link]

  • ICH Q2 (R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Sources

Optimization

Technical Support Center: Investigating Off-Target Effects of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide in Cell-Based Assays

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for researchers utilizing N-Methyl-4-(4-(methylamino)phenoxy)picolinamide and its analogs. This guide is designed to help you na...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers utilizing N-Methyl-4-(4-(methylamino)phenoxy)picolinamide and its analogs. This guide is designed to help you navigate and troubleshoot unexpected results in your cell-based assays that may arise from the compound's off-target activities. As a member of a chemical class often associated with kinase inhibition, understanding the selectivity profile of this compound is critical for accurate data interpretation.

Derivatives of N-methyl-4-phenoxypicolinamide have demonstrated potent anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2] While this highlights their therapeutic potential, it also underscores the necessity of characterizing their full spectrum of biological activity. Kinase inhibitors, in particular, are known for their potential to interact with multiple targets, which can lead to complex cellular responses, unexpected toxicities, or paradoxical pathway activation.[3][4] This guide provides FAQs and troubleshooting workflows to help you identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl-4-(4-(methylamino)phenoxy)picolinamide and what is its likely mechanism of action?

A1: N-Methyl-4-(4-(methylamino)phenoxy)picolinamide belongs to a class of compounds, N-methyl-4-phenoxypicolinamide derivatives, that have been investigated for their anti-cancer properties.[1] Many molecules with this core structure function as kinase inhibitors, targeting the ATP-binding pocket of protein kinases to disrupt cellular signaling pathways that control processes like cell growth, proliferation, and survival.[5] Given its structural similarity to multi-kinase inhibitors like Sorafenib, it is plausible that your compound inhibits multiple kinases.[1]

Q2: What are "off-target" effects and why are they a concern with kinase inhibitors?

A2: An "off-target" effect occurs when a compound binds to and modulates the activity of a protein that is not its intended therapeutic target.[6] For kinase inhibitors, this is a significant concern due to the high degree of structural similarity across the ATP-binding sites of the more than 500 kinases in the human kinome.[7] These unintended interactions can lead to a variety of experimental issues, including:

  • Misinterpretation of the mechanism of action.

  • Unexpected cellular phenotypes or toxicity.[3]

  • Activation of compensatory signaling pathways.[6]

  • Contradictory results between different cell-based assays.

Q3: My cell viability assay (e.g., MTT, CellTiter-Glo®) shows potent cytotoxicity, but my primary target inhibition assay does not correlate. What could be happening?

A3: This is a classic indicator of potent off-target effects. The observed cytotoxicity may be due to the inhibition of one or more kinases essential for cell survival, which are distinct from your primary target. For example, the compound could be inhibiting kinases involved in fundamental processes like cell cycle control or metabolic regulation. It is crucial to validate that the observed phenotype is a direct result of inhibiting the intended target.

Q4: How can I begin to assess the selectivity of my compound?

A4: A tiered approach is often the most efficient.[8]

  • Initial Screen: Test the compound at a single, high concentration (e.g., 1 or 10 µM) against a broad panel of recombinant kinases. This provides a "first-pass" view of its inhibitory landscape.

  • Dose-Response Analysis: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a full 10-point dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the kinase's activity).[8] This quantifies the compound's potency against each potential off-target.

Troubleshooting Guide: Common Issues in Cell-Based Assays

Issue 1: Inconsistent IC50 Values Across Different Assays

You observe a potent IC50 in a cell proliferation assay, a weaker IC50 in a target-specific phosphorylation assay (e.g., Western blot for p-Substrate), and a different value in a biochemical kinase assay.

Potential Cause: This discrepancy often points to the compound's activity against multiple targets that contribute differently to the readouts of each assay. The biochemical assay measures direct inhibition of your target kinase, while the cellular assays measure the net effect of inhibiting the primary target and all off-targets.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent IC50 values.

Issue 2: Unexpected Activation of a Signaling Pathway

You are treating cells to inhibit Pathway A, but you observe the paradoxical activation of a related or compensatory pathway, Pathway B.

Potential Cause: This can be a direct off-target effect or an indirect cellular response.

  • Direct Off-Target Effect: The compound may be inhibiting a negative regulator (a phosphatase or a repressive kinase) in Pathway B, leading to its activation.

  • Indirect "On-Target" Effect: Strong inhibition of Pathway A can trigger a feedback loop where the cell attempts to compensate by upregulating Pathway B.[5]

  • Retroactivity: Inhibition downstream in a cascade can cause upstream effects due to sequestration of signaling components.[6]

Troubleshooting Steps:

  • Literature Review: Check if a known feedback loop exists between Pathway A and Pathway B.

  • Kinase Profiling: Analyze your kinase screen data. Is there a known negative regulator of Pathway B among the high-potency off-targets?

  • Time-Course Experiment: Perform a time-course analysis of p-Pathway A and p-Pathway B activation. If Pathway B activation occurs after Pathway A inhibition, it suggests a feedback mechanism. If they occur simultaneously, it may suggest a direct off-target effect.

  • Orthogonal Validation: Use a structurally unrelated inhibitor for your primary target. If it fails to activate Pathway B, your original compound is likely responsible via an off-target mechanism.

Data Presentation: Characterizing Compound Selectivity

A key output of your investigation will be a selectivity profile. This data should be clearly organized to compare the potency of your compound against the primary target versus potential off-targets.

Table 1: Hypothetical Kinase Selectivity Profile for N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

Kinase TargetFamilyBiochemical IC50 (nM)Cellular Target Engagement EC50 (nM)Notes
Primary Target Kinase (e.g., RAF1) TKL 25 150 On-Target
Off-Target 1 (e.g., VEGFR2)TK45250Known angiogenesis regulator
Off-Target 2 (e.g., PDGFRβ)TK80400Implicated in cell proliferation
Off-Target 3 (e.g., CDK2)CMGC550>10,000Potential for cell cycle effects
Off-Target 4 (e.g., SRC)TK1,200>10,000Weakly inhibited

This table illustrates how to present selectivity data. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Whole-Cell Target Engagement Assay (NanoBRET™)

This protocol allows you to measure the binding of your compound to a specific kinase target inside living cells, providing a more physiologically relevant measure of potency.

Principle: The assay uses a target kinase fused to a NanoLuc® luciferase enzyme and a fluorescent tracer that binds to the kinase's active site. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. Your compound will compete with the tracer, causing a dose-dependent decrease in the BRET signal.

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding your kinase of interest fused to NanoLuc®. Plate the cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide in Opti-MEM™ I Reduced Serum Medium.

  • Tracer and Substrate Addition: Prepare a working solution containing the NanoBRET™ tracer and the Nano-Glo® substrate.

  • Assay Execution: a. Add the serially diluted compound to the cells and incubate for 2 hours at 37°C. b. Add the tracer/substrate solution to all wells. c. Incubate for another 2 hours at 37°C.

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor (450 nm) and acceptor (600 nm) emission simultaneously.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a four-parameter logistic curve to determine the EC50.

Protocol 2: Kinome-Wide Selectivity Profiling (Biochemical Screen)

This protocol outlines a general approach for screening your compound against a large panel of recombinant kinases to identify off-targets. This service is often performed by specialized contract research organizations (CROs).

Principle: The activity of each kinase in a large panel is measured in the presence of a single, fixed concentration of your compound. The percent inhibition relative to a vehicle control (e.g., DMSO) is calculated.

Methodology:

  • Compound Submission: Provide your compound at a high concentration (e.g., 10 mM in 100% DMSO).

  • Assay Performance (by CRO): a. The compound is typically screened at 1 µM against a panel of 400+ purified, active kinases. b. Kinase activity is measured using a standardized assay platform, such as ADP-Glo™ (Promega) or a fluorescence-based method.[9] These assays measure the consumption of ATP or the generation of ADP during the phosphorylation reaction.[9] c. Reactions are performed at an ATP concentration close to the Km for each individual kinase to ensure physiological relevance and comparability.[10]

  • Data Analysis: a. The activity in the presence of your compound is compared to a DMSO vehicle control to calculate the percent inhibition for each kinase. b. Results are typically provided in a table or as a "kinetree" diagram, visually representing the inhibited kinases across the human kinome.

  • Follow-up: For any kinases showing significant inhibition (e.g., >70-80%), request a follow-up Ki or IC50 determination with a full dose-response curve to confirm the initial hit and quantify potency.

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

By systematically applying these troubleshooting guides and validation protocols, you can de-risk your experimental findings, build a comprehensive understanding of your compound's biological activity, and ensure the integrity of your research.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. Retrieved from [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. (2024). MDPI. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. (2011). Molecules. Retrieved from [Link]

  • N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide. (n.d.). PubChem. Retrieved from [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). PLOS Computational Biology. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Crossfire Oncology. Retrieved from [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide. (n.d.). PubChem. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. (A). In... (n.d.). ResearchGate. Retrieved from [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation - ACS Publications. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). Trends in Pharmacological Sciences. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. Retrieved from [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). AACR Journals. Retrieved from [Link]

Sources

Troubleshooting

Optimizing "N-Methyl-4-(4-(methylamino)phenoxy)picolinamide" concentration for IC50 determination

Introduction: Understanding Your Compound N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is a small molecule inhibitor that shares structural motifs with multi-kinase inhibitors like Sorafenib.[1][2] Its primary applica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Compound

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is a small molecule inhibitor that shares structural motifs with multi-kinase inhibitors like Sorafenib.[1][2] Its primary application in research is the evaluation of its anti-proliferative and cytotoxic effects, typically against cancer cell lines.[3][4] The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of this compound. An accurate and reproducible IC50 value is the cornerstone of any subsequent mechanism of action, structure-activity relationship (SAR), or preclinical studies.

This guide provides a comprehensive framework for optimizing the experimental conditions to reliably determine the IC50 of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. It is structured to address common questions and troubleshoot issues that researchers frequently encounter.

Part 1: Core Experimental Workflow for IC50 Determination

A successful IC50 determination relies on a well-planned and meticulously executed experimental workflow. Each step, from compound preparation to data analysis, is a potential source of variability. The following protocol outlines a robust, self-validating system for a cell-based assay.

Detailed Experimental Protocol: Cell Viability Assay

This protocol is designed for a 96-well plate format using a luminescence-based cell viability assay (e.g., Promega CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells and is a gold standard for kinase inhibitor screening.[5][6]

1. Compound Handling and Stock Preparation:

  • Solubilization: The compound has limited solubility in aqueous solutions but is slightly soluble in DMSO and Methanol.[1] High-purity, anhydrous DMSO is the recommended solvent for creating a master stock solution.

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. Sonicate briefly in a water bath if necessary to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

2. Cell Line Selection and Culture:

  • Selection: Based on published data for similar picolinamide derivatives, human cancer cell lines such as A549 (lung carcinoma), H460 (large cell lung cancer), and HT-29 (colorectal adenocarcinoma) are appropriate models.[2][4]

  • Logarithmic Growth: It is critical to use cells that are in the logarithmic phase of growth. This ensures that the inhibitory effects are measured on a healthy, proliferating population.[7]

  • Seeding Density: The optimal seeding density must be determined empirically for each cell line. The goal is for the cells in the vehicle-control wells to be approximately 80-90% confluent at the end of the assay incubation period. Seeding too few cells can lead to high variability, while seeding too many can result in contact inhibition or nutrient depletion, confounding the results.

3. Assay Plate Preparation and Dosing:

  • Cell Seeding: Seed the determined number of cells in 100 µL of complete growth medium per well in a 96-well, clear-bottom, white-walled plate (for luminescence). Leave the outermost wells filled with sterile PBS to minimize "edge effects."

  • Adhesion: Incubate the plate for 18-24 hours to allow cells to adhere and resume normal growth.

  • Serial Dilution: Prepare a 10-point serial dilution of the compound.

    • Start with an intermediate dilution of your stock in culture medium.

    • Perform a 1:3 or 1:4 serial dilution across a separate 96-well dilution plate. This method is more accurate than serial dilutions within a single tube.

    • The concentration range should be wide enough to define both the top and bottom plateaus of the dose-response curve. A starting range of 100 µM to 1 nM is recommended based on the low micromolar activity of similar compounds.[2]

  • Cell Dosing: Add a fixed volume (e.g., 10 µL) of each compound concentration to the corresponding wells on the cell plate.

  • Controls: Include the following controls on every plate:

    • Vehicle Control (0% Inhibition): Cells treated with culture medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.2%). This is your negative control.

    • Maximum Inhibition Control (100% Inhibition): Cells treated with a potent, broad-spectrum cytotoxic agent (e.g., 10 µM Staurosporine) or lysed with a detergent. This is your positive control.

4. Incubation and Viability Measurement:

  • Incubation: Incubate the plate for a period relevant to the compound's expected mechanism of action, typically 48 to 72 hours.

  • Assay Reagent: Equilibrate the plate and the viability assay reagent to room temperature.

  • Measurement: Add the viability reagent according to the manufacturer's protocol (e.g., add 100 µL of CellTiter-Glo® reagent to each well).

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for my first experiment? A: For an initial range-finding experiment, we recommend a wide, 10-point concentration curve spanning from 100 µM down to approximately 1 nM. Data from structurally related N-methyl-4-phenoxypicolinamide derivatives show IC50 values in the low micromolar range (1.7–3.6 µM), so your target value should fall well within this initial screen.[2][4]

Q2: What is the maximum final DMSO concentration I can have in my cell culture wells? A: The final concentration of DMSO should be kept as low as possible, ideally not exceeding 0.5% for cellular assays.[8] Many cell lines can tolerate up to 1%, but this should be validated. It is crucial that the vehicle control wells contain the exact same final concentration of DMSO as the wells with the highest compound concentration to ensure a valid comparison.[8]

Q3: How many replicates are necessary for a reliable IC50 value? A: Each concentration point on a single plate should be performed in triplicate (technical replicates). To ensure the reproducibility of your findings, the entire experiment should be repeated independently at least three times (biological replicates).[9] Reporting the IC50 as a mean ± standard deviation (SD) or standard error of the mean (SEM) from these biological replicates is standard practice.[8]

Q4: Can I use a different assay, like the MTT assay? A: Yes, the MTT assay is a viable colorimetric alternative.[10] However, be aware of potential compound interference. Some small molecules can directly reduce MTT or interfere with the absorbance reading. Luminescence-based assays, such as CellTiter-Glo®, generally have a better signal-to-background ratio and are less prone to optical interference from compounds.[5]

Part 3: Troubleshooting Guide

Encountering issues with dose-response curves is a common part of the research process. The following table and diagram provide a systematic approach to identifying and resolving these problems.

Observed Problem Potential Root Cause(s) Recommended Solution(s)
No Sigmoidal Curve (Flat Line) 1. Compound is inactive or not potent in the tested concentration range.2. Compound has precipitated out of solution.3. Incorrect compound used or compound has degraded.1. Test a much higher concentration range (e.g., up to 200 µM).2. Visually inspect the wells for precipitate. Ensure the final assay concentration is below the compound's solubility limit in media.3. Verify the identity and integrity of the compound stock (e.g., via LC-MS).
Incomplete Curve (Missing Top or Bottom Plateau) The concentration range tested was not wide enough to capture the full dose-response relationship.[11][12]Extend the serial dilution in both directions. Add several higher concentrations to define the top plateau and several lower concentrations to define the bottom plateau.
High Variability Between Replicates 1. Inconsistent cell seeding across the plate.2. Pipetting errors during compound dilution or addition.3. "Edge effects" in the 96-well plate.1. Ensure a homogenous single-cell suspension before seeding. Consider using a multichannel pipette or automated dispenser.2. Use calibrated pipettes and practice consistent technique. Prepare dilutions in a separate plate before adding to cells.3. Do not use the outermost wells for experimental data. Fill them with 200 µL of sterile PBS or media to create a humidity barrier.
Poor Curve Fit (Low R² Value) 1. Insufficient number of data points, especially around the steep part of the curve.2. Assay interference (e.g., compound autofluorescence or quenching).3. Data normalization is incorrect.1. Use a narrower dilution factor (e.g., 1:2) to generate more points around the expected IC50.2. Run a control plate with compound in media but without cells to check for background signal.3. Ensure you are correctly subtracting background and normalizing to your 0% and 100% inhibition controls.
Calculated IC50 is > Highest Concentration Tested The data has not reached the 50% inhibition mark, and the software is extrapolating the IC50 value.[12]The IC50 cannot be accurately determined from this data. The experiment must be repeated with a higher range of concentrations.
Visualization of the Troubleshooting Process

Troubleshooting_IC50 start Analyze Dose-Response Curve q1 Is the curve sigmoidal? start->q1 q2 Are plateaus well-defined? q1->q2 Yes sol1 No -> Inactive or Solubility Issue. - Increase concentration range. - Check for precipitation. - Verify compound integrity. q1->sol1 No q3 Is R-squared > 0.95? q2->q3 Yes sol2 No -> Concentration range too narrow. - Extend range higher and lower. q2->sol2 No q4 Is replicate variability low? q3->q4 Yes sol3 No -> Insufficient data points or interference. - Use more concentrations. - Check for assay artifacts. q3->sol3 No success IC50 is Reliable q4->success Yes sol4 No -> Inconsistent technique. - Check cell seeding uniformity. - Verify pipetting accuracy. - Avoid edge effects. q4->sol4 No

Caption: A decision tree for troubleshooting common IC50 curve issues.

Part 4: Data Analysis and Interpretation

Accurate analysis is as important as the wet-lab experiment itself. Raw data from the plate reader must be processed correctly to yield a meaningful IC50 value.

1. Data Normalization:

  • First, average the technical replicates for each concentration.

  • Subtract the average signal of the "Maximum Inhibition" (positive control) wells from all other wells to correct for background.

  • Normalize the data by expressing it as a percentage of the "Vehicle Control" (negative control) response. The formula is:

    • % Viability = (Signal_Compound - Signal_PositiveControl) / (Signal_VehicleControl - Signal_PositiveControl) * 100

2. Curve Fitting:

  • The normalized data should be plotted with inhibitor concentration on the x-axis (log scale) and % Viability on the y-axis.

  • Use a non-linear regression model to fit the data. The most common and appropriate model is the four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve.[12][13]

  • This model fits for the top plateau, bottom plateau, Hill slope (steepness of the curve), and the IC50.

  • Software packages like GraphPad Prism, Origin, or R are equipped to perform this analysis.

3. Interpreting the Results:

  • The IC50 is the concentration of the inhibitor required to reduce the biological response by 50%.[14]

  • Pay attention to the 95% confidence interval of the IC50. A narrow confidence interval indicates a more precise estimate.[12]

  • The R-squared (R²) value indicates the goodness of fit. A value >0.95 is generally considered a good fit.

Visualization of the Data Analysis Workflow

Data_Analysis_Workflow cluster_plate Plate Reader Output cluster_processing Data Processing cluster_analysis Curve Fitting raw_data Raw Luminescence Values avg_reps 1. Average Technical Replicates raw_data->avg_reps normalize 2. Normalize to Controls (% Viability) avg_reps->normalize plot_data 3. Plot: log(Concentration) vs. % Viability normalize->plot_data fit_curve 4. Non-linear Regression (Four-Parameter Logistic Fit) plot_data->fit_curve final_output Reportable IC50 Value (with 95% CI and R²) fit_curve->final_output

Caption: Standard workflow for IC50 data analysis.

References

  • N-Methyl-4-(4-pivalamidophenylsulfanyl)picolinamide hemihydrate - PMC - PubMed Central. (n.d.).
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI.
  • Determination of IC50 values. The 50% inhibition concentration (IC50)... (n.d.). ResearchGate.
  • IC50 determination for hit compounds in the aminoacylation assay... (n.d.). ResearchGate.
  • 3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)pheny... (2026). Inhibitor Research Hub. Retrieved January 26, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbb5vEiLXkCqLsiAcN68jDznsz2UE0u6pJeo8pkrjbZF4W-hgo0NBwa-OEgMKfnPnah2J_fIm9ia3me3MtWbLsQP-7QKIlSmuAfjkyHqw_nK1OjITbKUrVwCctdvSGzP1SLcXUYapBKZjmA7R5nU7XZXI3BDAhqsHfHM_L9j2vy7RSng==
  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. (2016). PubMed.
  • N-Methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide, 97%, 1285533-84-7. (n.d.). CookeChem.
  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications.
  • Troubleshooting fits of dose-response curves. (n.d.). GraphPad Prism 10 Curve Fitting Guide.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • IC50 Calculator. (n.d.). AAT Bioquest.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC - NIH.
  • Quantitation and Error Measurements in Dose–Response Curves. (2025). ACS Publications.
  • 4-(4-Aminophenoxy)-N-methylpicolinamide. (n.d.). PubChem.
  • How to Interpret Dose-Response Curves. (n.d.). Sigma-Aldrich.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications.
  • Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog.
  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. (2011).
  • An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. (n.d.).
  • Perspective: common errors in dose–response analysis and how to avoid them. (2025).
  • (PDF) Guidelines for accurate EC50/IC50 estimation. (2025). ResearchGate.
  • How to Perform a Dose-Response Analysis. (n.d.).
  • N-Methyl-4-(methylamino)picolinamide 1065074-98-7 wiki. (n.d.). Guidechem.
  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).

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Optimization

Technical Support Center: Purification of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. This document offer...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. This document offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work. The protocols and insights provided are grounded in established chemical principles and analogous procedures for related compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.

Q1: What are the most common impurities I should expect in my crude N-Methyl-4-(4-(methylamino)phenoxy)picolinamide?

A1: Based on analogous syntheses, the most probable impurities are unreacted starting materials, such as 4-chloro-N-methylpicolinamide and 4-(methylamino)phenol, and byproducts from side reactions. Depending on the specific synthetic route, such as a Buchwald-Hartwig or Ullmann condensation, you might also encounter catalyst residues or ligands.

Q2: My crude product is a dark oil/tar. How can I get it to solidify for purification?

A2: Oiling out can be a common issue. Try trituration with a non-polar solvent like hexanes or diethyl ether to induce precipitation. If that fails, dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then adding a non-polar anti-solvent dropwise while vigorously stirring can promote crystallization.

Q3: What are the recommended starting points for purification of this compound?

A3: For initial purification of multi-gram quantities, recrystallization is often the most efficient method. For smaller scales or for separating closely related impurities, flash column chromatography is recommended. For achieving the highest purity, particularly for analytical standards or final drug substance, preparative High-Performance Liquid Chromatography (HPLC) is the most suitable technique.

Q4: Is N-Methyl-4-(4-(methylamino)phenoxy)picolinamide stable to acidic or basic conditions during purification?

A4: The secondary amine in the 4-(methylamino)phenoxy group can be sensitive to strong acids and may form salts. While this can be used to your advantage in some purification strategies, prolonged exposure to strong acids or bases, especially at elevated temperatures, could lead to degradation. It is advisable to maintain a neutral or slightly basic pH during purification unless salt formation is intended.

II. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, success depends on selecting the right solvent and using the proper technique.

Q1: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?

A1: A mixed-solvent system is the next logical step. A good approach is to dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until you observe persistent turbidity. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs for compounds with amine and amide functionalities include ethanol/water, ethyl acetate/hexanes, or acetone/water.

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this, you can try the following:

  • Reheat the solution and add a small amount of the "good" solvent to decrease the saturation level.

  • Slow down the cooling rate. A slower cooling rate provides more time for crystal nucleation and growth. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature slowly.

  • Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

  • Add a seed crystal of the pure compound, if available.

Q3: I have poor recovery of my compound after recrystallization. What are the likely causes?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This is the most common reason for poor yield. Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound.

  • Cooling the solution too quickly: Rapid cooling can trap impurities and lead to smaller, less pure crystals that are harder to collect.

  • Washing the crystals with a solvent at room temperature: Always wash your collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving your product.

  • The compound has significant solubility in the cold solvent: If your compound is still quite soluble in the chosen solvent even at low temperatures, you may need to find a different solvent system.

Workflow for Recrystallization Solvent Screening

Recrystallization_Workflow start Start: Crude Solid solubility_test Solubility Test: Small amount of solid in various solvents (cold & hot) start->solubility_test good_solvent Identify 'Good' Solvent (dissolves when hot, in-soluble when cold) solubility_test->good_solvent find_pair Find 'Good'/'Poor' Solvent Pair solubility_test->find_pair No ideal single solvent single_solvent Single-Solvent Recrystallization good_solvent->single_solvent Ideal solvent found pure_crystals Pure Crystals single_solvent->pure_crystals mixed_solvent_path No suitable single solvent found mixed_solvent Mixed-Solvent Recrystallization find_pair->mixed_solvent mixed_solvent->pure_crystals

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent system.

III. Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a common and effective method for purifying compounds on a laboratory scale.

Q1: My compound is not moving from the top of the silica gel column.

A1: This indicates that the eluent is not polar enough. To increase the polarity of your mobile phase, you can gradually add a more polar solvent. For example, if you are using a hexanes/ethyl acetate system, slowly increase the percentage of ethyl acetate. For more polar compounds, a dichloromethane/methanol or ethyl acetate/methanol gradient may be necessary.

Q2: My compound is eluting with the solvent front, and I'm getting no separation.

A2: This suggests your eluent is too polar. You need to decrease the polarity of the mobile phase. If you are using an ethyl acetate/hexanes mixture, increase the proportion of hexanes.

Q3: I see streaking or tailing of my compound spots on the TLC plate and on the column. What can I do?

A3: Tailing is often an issue with basic compounds like amines on acidic silica gel. To mitigate this, you can:

  • Add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use a different stationary phase, such as neutral or basic alumina, if the compound is highly sensitive to silica gel.

Q4: My compound appears to be decomposing on the silica gel column.

A4: Some compounds are unstable on silica gel. Before running a large-scale column, it's wise to perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely degrading. In this case, you can try:

  • Using a less acidic stationary phase like deactivated silica gel (treated with a base) or alumina.

  • Working quickly and at a lower temperature to minimize the contact time between your compound and the stationary phase.

General Protocol for Flash Column Chromatography
  • Develop a separation on TLC: Find a solvent system that gives a good separation of your target compound from its impurities, with an Rf value for your product of around 0.2-0.4.

  • Prepare the column: Pack a glass column with silica gel slurried in the initial, less polar eluent.

  • Load the sample: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" technique often leads to better separation.[1]

  • Elute the column: Start with the less polar solvent system determined from your TLC analysis and gradually increase the polarity (gradient elution).

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Troubleshooting Guide: Preparative HPLC

Preparative HPLC is used to obtain highly pure compounds. Method development is key to a successful separation.[2]

Q1: I'm seeing poor peak shape (fronting or tailing) in my preparative HPLC chromatogram.

A1: Poor peak shape can be caused by several factors:

  • Column overload: You may be injecting too much sample for the column size. Try reducing the injection volume or the concentration of your sample.

  • Inappropriate mobile phase pH: The pH of your mobile phase can affect the ionization state of your compound. For basic compounds like N-Methyl-4-(4-(methylamino)phenoxy)picolinamide, using a mobile phase with a slightly higher pH (e.g., using an ammonium bicarbonate buffer) can improve peak shape.

  • Strong solvent effect: If your sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

Q2: I have co-eluting impurities that I can't separate from my main peak.

A2: To improve resolution between closely eluting peaks, you can:

  • Optimize the mobile phase: Try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase.

  • Change the stationary phase: If you are using a standard C18 column, switching to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary separation.

  • Decrease the flow rate: A lower flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

  • Use a shallower gradient: A slower increase in the organic solvent percentage over time can help to separate closely eluting compounds.

Q3: My compound is precipitating in the HPLC system.

A3: Precipitation can cause blockages and damage the instrument. This usually happens if the compound is not sufficiently soluble in the mobile phase.

  • Check solubility: Before injecting, ensure your compound is fully soluble in the initial mobile phase conditions.

  • Modify the mobile phase: You may need to start with a higher percentage of organic solvent in your gradient or add a co-solvent to improve solubility.

  • Reduce sample concentration: A lower concentration in the injection solution can prevent precipitation upon mixing with the mobile phase.

Data Summary for Purification Method Selection
Purification MethodScaleSpeedResolutionKey Consideration
Recrystallization mg to kgSlow to ModerateVariableRequires a crystalline solid and a suitable solvent
Flash Chromatography mg to >10 gFastModerateGood for routine purification and removing major impurities
Preparative HPLC µg to gModerate to SlowHighBest for achieving high purity and separating difficult mixtures

V. Visualization of Purification Logic

Purification_Strategy start Crude Product initial_analysis Initial Analysis (TLC/LC-MS) Assess Purity & Impurity Profile start->initial_analysis major_impurities Major Impurities Present? initial_analysis->major_impurities recrystallization Attempt Recrystallization major_impurities->recrystallization Yes high_purity_check High Purity Required? major_impurities->high_purity_check No (Relatively Clean) flash_chrom Flash Column Chromatography recrystallization->flash_chrom Fails or Impurities Persist recrystallization->high_purity_check Success flash_chrom->high_purity_check prep_hplc Preparative HPLC high_purity_check->prep_hplc Yes final_product Pure N-Methyl-4-(4-(methylamino)phenoxy)picolinamide high_purity_check->final_product No prep_hplc->final_product

Caption: A decision tree outlining the strategy for purifying N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.

VI. References

  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1148. [Link]

  • Zhang, Y., et al. (2012). N-Methyl-4-(4-pivalamidophenylsulfanyl)picolinamide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2439. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesis of picolinamides. Retrieved from

  • MDPI. (n.d.). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved from [Link]

  • Google Patents. (n.d.). Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Retrieved from

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of organic compounds by surfactant mediated preparative hplc. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2023, April 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization and Purification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • ideXlab. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Product Identification for N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. This resource provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying potential degradation products of this molecule. The guidance herein is based on established principles of organic chemistry and extensive experience in the analysis of related pharmaceutical compounds.

I. Understanding the Stability of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide possesses several functional groups that are susceptible to degradation under various stress conditions. A thorough understanding of these potential liabilities is the first step in designing robust stability studies and developing effective analytical methods.

Molecular Structure:

Caption: Chemical structure of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.

The key functional groups prone to degradation are:

  • N-methylpicolinamide: The amide bond is susceptible to hydrolysis.

  • Ether Linkage: The phenoxy-pyridine ether bond can be a point of cleavage.

  • N-methylamino Group: This secondary aromatic amine is a primary site for oxidation.

  • Aromatic Rings: While generally stable, the pyridine and benzene rings can undergo oxidative or photolytic degradation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the degradation studies of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.

FAQ 1: We are observing a loss of the parent compound in our acidic and basic hydrolysis studies, but we are struggling to identify the major degradation products. What are the likely hydrolytic degradation pathways?

Answer:

Hydrolytic degradation of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is most likely to occur at the amide bond. Amide hydrolysis can be catalyzed by both acid and base.[1]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the amide.

The primary degradation products you should be looking for are:

  • 4-(4-(methylamino)phenoxy)picolinic acid: This results from the cleavage of the N-methyl amide bond.

  • Methylamine: This is the other product of the amide bond cleavage.

A less common, but still possible, point of hydrolysis is the ether linkage, particularly under harsh acidic conditions. This would lead to the formation of 4-hydroxypyridine derivatives and N-methyl-p-phenylenediamine .

Troubleshooting Steps:

  • LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to look for the specific masses of the predicted degradation products.

  • Reference Standards: If available, use reference standards of the potential degradation products to confirm their identity by comparing retention times and mass spectra.

  • pH Adjustment: Ensure your mobile phase pH is appropriate to achieve good chromatographic separation of the parent compound and its more polar degradation products.

Hydrolytic_Degradation Parent N-Methyl-4-(4-(methylamino)phenoxy)picolinamide Amide_Hydrolysis Amide Hydrolysis (Acid or Base Catalyzed) Parent->Amide_Hydrolysis Product1 4-(4-(methylamino)phenoxy)picolinic acid Amide_Hydrolysis->Product1 Product2 Methylamine Amide_Hydrolysis->Product2

Caption: Predicted hydrolytic degradation pathway.

FAQ 2: Our forced oxidation studies with hydrogen peroxide are showing multiple degradation products. What are the most probable sites of oxidation?

Answer:

The N-methylamino group is the most susceptible to oxidation. Secondary aromatic amines can undergo oxidation to form a variety of products. Additionally, the pyridine ring nitrogen can be oxidized.

Potential oxidative degradation products include:

  • N-oxide derivative of the pyridine ring: The nitrogen atom in the pyridine ring can be oxidized to an N-oxide.

  • N-demethylated analog: Oxidative N-dealkylation of the methylamino group can lead to the formation of 4-(4-aminophenoxy)-N-methylpicolinamide.

  • Products of C-N bond cleavage: Further oxidation can lead to the cleavage of the C-N bond of the methylamino group.

  • Hydroxylated aromatic rings: While less likely under mild oxidative stress, hydroxylation of the aromatic rings is possible.

Troubleshooting Steps:

  • Mass Spectrometry: Look for mass shifts corresponding to the addition of oxygen atoms (+16 amu) or the loss of a methyl group (-14 amu).

  • Gradient Elution: Use a gradient elution method in your HPLC to separate the potentially numerous and closely eluting oxidative degradation products.

  • Antioxidants: To confirm that the degradation is oxidative, you can perform a control experiment where an antioxidant is added to the sample.

Oxidative_Degradation Parent N-Methyl-4-(4-(methylamino)phenoxy)picolinamide Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Product1 Pyridine N-oxide Oxidation->Product1 Product2 N-demethylated analog Oxidation->Product2 Product3 Other oxidized products Oxidation->Product3

Caption: Potential oxidative degradation pathways.

FAQ 3: We are conducting photostability studies and observing significant degradation. What are the likely photodegradation products?

Answer:

Aromatic amines are known to be susceptible to photodegradation.[2] Exposure to UV light can lead to the formation of reactive oxygen species, which can then attack the molecule.

Potential photodegradation pathways can be complex and may include:

  • Oxidation of the N-methylamino group: Similar to forced oxidation studies, this is a likely pathway.

  • Cleavage of the ether bond: The phenoxy-pyridine ether linkage can be susceptible to photolytic cleavage.

  • Polymerization: Photodegradation can sometimes lead to the formation of colored, polymeric materials.

Troubleshooting Steps:

  • Control Experiments: Ensure you have a dark control to confirm that the degradation is indeed light-induced.

  • Wavelength Dependence: If possible, investigate the effect of different wavelengths of light to understand the photolytic mechanism better.

  • Broad Spectrum Detection: Use a photodiode array (PDA) detector in your HPLC to monitor for the appearance of new chromophores that may indicate the formation of new degradation products.

FAQ 4: How can we tentatively identify unknown degradation products using LC-MS/MS?

Answer:

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of unknown compounds. By inducing fragmentation of the molecular ion of a degradation product, you can gain valuable structural information.

General Fragmentation Patterns to Expect:

Functional GroupCommon Fragmentation PatternReference
Amide Cleavage of the C-N bond.[3]
Ether Cleavage of the C-O bond.[3]
Aromatic Amine Alpha-cleavage adjacent to the nitrogen atom.[3]
Pyridine Ring Ring opening or loss of small neutral molecules.[4]

Workflow for Tentative Identification:

  • Acquire High-Resolution Mass Data: Determine the accurate mass of the degradation product to predict its elemental composition.

  • Perform MS/MS: Isolate the molecular ion of the degradation product and fragment it.

  • Analyze the Fragmentation Pattern: Compare the observed fragment ions with the predicted fragmentation of potential structures.

  • Propose a Structure: Based on the mass of the parent ion and the fragmentation pattern, propose a tentative structure for the degradation product.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to generate potential degradation products.

Materials:

  • N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60-80°C for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60-80°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified time.

  • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105°C).

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method coupled with a mass spectrometer.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent compound from its degradation products.

Starting HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute more retained compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (determined by UV scan) and Mass Spectrometry

Method Development Strategy:

  • Inject a mixture of the stressed samples to ensure that all degradation products are separated from the parent peak and from each other.

  • Adjust the gradient slope, mobile phase composition, and pH to optimize the separation.

  • The goal is to achieve baseline resolution for all significant peaks.

IV. References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16655129, 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved from [Link]

  • Kaiser, J. P., & Feng, Y. (2015). Microbial Degradation of Pyridine and Pyridine Derivatives. In Applied and Environmental Microbiology (Vol. 81, Issue 15). American Society for Microbiology.

  • Mirkhalaf, F., & Ebrahimi, M. (2011). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Iranian Journal of Chemistry and Chemical Engineering, 30(4), 89-96.

  • Achmatowicz, M., & Thiel, W. (2004). Mechanism of the degradation of polyamides. Journal of Polymer Science Part A: Polymer Chemistry, 42(10), 2415-2426.

Sources

Optimization

Technical Support Center: Enhancing the Selectivity of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide Derivatives

Welcome to the dedicated technical support guide for researchers working with N-Methyl-4-(4-(methylamino)phenoxy)picolinamide and its derivatives. This resource is designed to provide in-depth, practical guidance to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers working with N-Methyl-4-(4-(methylamino)phenoxy)picolinamide and its derivatives. This resource is designed to provide in-depth, practical guidance to navigate the complexities of optimizing compound selectivity. We understand that achieving a precise biological effect while minimizing off-target activity is a critical—and often challenging—step in the drug development pipeline.

This guide moves beyond simple protocols to explain the why behind experimental choices, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have when initiating or optimizing a research program based on this chemical scaffold.

Q1: What are the likely biological targets for the N-Methyl-4-(4-(methylamino)phenoxy)picolinamide scaffold?

While this specific molecule may not be extensively documented, its structural motifs are characteristic of Type I or Type II kinase inhibitors. The core structure features:

  • A picolinamide group, which can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.

  • A central phenoxy ring that serves as a rigid scaffold to position other functional groups within the ATP-binding pocket.

  • A terminal methylamino group, which can be modified to interact with solvent-exposed regions or allosteric pockets, significantly influencing both potency and selectivity.

Given these features, derivatives of this scaffold are prime candidates for targeting protein kinases, which are implicated in a vast array of diseases, particularly oncology.

Q2: Why is achieving high selectivity a primary challenge for derivatives of this class?

The ATP-binding pocket, the target for most kinase inhibitors, is highly conserved across the human kinome, which comprises over 500 members. Many kinases share significant structural homology in this region. Consequently, a compound designed to fit the ATP pocket of one kinase can inadvertently bind to many others, leading to off-target effects and potential toxicity. The goal is to exploit the subtle differences that do exist, such as variations in the size, shape, and amino acid composition of the regions immediately surrounding the ATP site.

Q3: What are the key structural "hotspots" on the scaffold for modification to improve selectivity?

Based on extensive experience with similar scaffolds, we recommend focusing on three primary areas for modification:

  • The "Solvent-Front" Moiety (Methylamino Group): This part of the molecule is typically directed towards the solvent-exposed region of the ATP pocket. Modifying this group (e.g., by adding larger, more complex functional groups) can create new interactions with less-conserved amino acid residues unique to your target kinase, thereby preventing binding to off-target kinases.

  • The Picolinamide Ring: While the nitrogen on the pyridine ring is often crucial for hinge binding, substitutions at other positions on this ring can create steric hindrance that prevents binding to off-target kinases with smaller pockets, or form favorable interactions in the target kinase.

  • The Central Phenoxy Linker: Altering the geometry and electronics of this linker can subtly change the presentation angle of the hinge-binder and the solvent-front moiety. This can fine-tune the fit within the target's ATP pocket while disrupting interactions with off-targets.

Q4: What is a sensible initial assay cascade for profiling the selectivity of my new derivatives?

A tiered approach is most efficient. Start with a focused, cost-effective assay and progressively broaden the screen for promising candidates.

  • Tier 1 (Primary Assay): A biochemical assay (e.g., ADP-Glo™, LanthaScreen™) to determine the IC50 value against your primary target kinase.

  • Tier 2 (On-Target Confirmation): A cellular assay to confirm that the compound inhibits the target in a biological context (e.g., a Western blot to check for phosphorylation of a known downstream substrate).

  • Tier 3 (Initial Selectivity Panel): Screen promising hits against a small, curated panel of closely related kinases (e.g., other members of the same kinase family). This provides an early indication of the selectivity profile.

  • Tier 4 (Broad Kinome Profiling): For lead candidates, perform a broad screen against a large panel of kinases (e.g., the Eurofins DiscoverX KINOMEscan™, which covers over 450 kinases). This provides a comprehensive view of the compound's selectivity across the kinome.

Part 2: Troubleshooting Guides & Advanced Strategies

This section provides detailed solutions to specific experimental challenges you are likely to encounter.

Problem: My lead compound is potent against my target kinase but shows significant off-target activity against closely related kinases. How can I rationally design more selective derivatives?

This is a classic challenge in kinase drug discovery. The solution lies in systematically exploiting subtle structural differences between your target and off-target kinases.

Strategy A: Structure-Guided Drug Design

The most powerful method for rationally improving selectivity is to visualize how your compound binds.

  • Causality: If you can see the precise atomic interactions between your compound and the target kinase, you can identify which parts of your molecule can be modified to enhance binding to your target while simultaneously disrupting interactions with off-targets. For example, you might notice a larger pocket in your target kinase that is absent in an off-target kinase; this provides a clear opportunity to add a bulky group to your compound at that position.

  • Step-by-Step Workflow:

    • Obtain Structural Information:

      • Gold Standard: Co-crystallize your lead compound with your target kinase and at least one key off-target kinase. This provides the most accurate and reliable structural data.

      • Alternative: If crystallography is not feasible, use computational homology modeling to build a model of your kinase's binding site, and then use molecular docking to predict the binding pose of your compound. While less accurate than crystallography, this can still provide valuable insights.

    • Structural Analysis: Carefully compare the binding pocket of your target with the off-target kinases. Look for differences in:

      • Key Amino Acid Residues: Is there a glycine in your target that is a bulky valine in an off-target? This is a classic "gatekeeper" residue that controls access to a deeper hydrophobic pocket.

      • Pocket Size and Shape: Is there a sub-pocket present in your target that is absent elsewhere?

    • Rational Design: Based on your analysis, design a small, focused library of new derivatives. For example, if your target has a unique hydrophobic pocket, synthesize derivatives with hydrophobic moieties designed to occupy that pocket.

    • Synthesis and Testing: Synthesize the new compounds and test them in your selectivity assay cascade.

  • Visual Workflow:

    G cluster_0 Structure Acquisition cluster_1 Analysis cluster_2 Design & Synthesis cluster_3 Validation P1 Co-crystallize Compound with Target & Off-Target Kinases A1 Overlay Structures & Identify Key Differences (e.g., Gatekeeper Residue) P1->A1 P2 OR: Homology Modeling & Molecular Docking P2->A1 D1 Design New Derivatives to Exploit Differences A1->D1 Insights S1 Synthesize Focused Library D1->S1 T1 Test in Selectivity Assay Cascade S1->T1 L1 Identify Candidate with Improved Selectivity Profile T1->L1 Data L1->A1 Iterate

    Caption: Iterative cycle for structure-guided selectivity enhancement.

Strategy B: Probing the Gatekeeper Residue

The "gatekeeper" residue is a key amino acid that sits at the entrance to a hydrophobic pocket located behind the ATP binding site. The size of this residue varies across the kinome and is a well-established determinant of inhibitor selectivity.

  • Causality: If your target kinase has a small gatekeeper (e.g., glycine or alanine), it provides access to this back pocket. In contrast, kinases with a large gatekeeper (e.g., threonine, methionine, or phenylalanine) block this pocket. Designing a derivative with a bulky group that can occupy this pocket will make it highly selective for kinases with a small gatekeeper.

  • Experimental Protocol:

    • Identify the Gatekeeper: Use protein sequence alignment or structural analysis to identify the gatekeeper residue in your target and key off-target kinases.

    • Design Probes: Synthesize derivatives of your lead compound with modifications aimed at the region of the gatekeeper. For the N-Methyl-4-(4-(methylamino)phenoxy)picolinamide scaffold, this would typically involve modifications to the terminal methylamino group or the phenoxy ring.

    • Test for a "Selectivity Cliff": Test these new derivatives against a pair of kinases with different gatekeeper residues (e.g., one with a small gatekeeper and one with a large one). A sharp drop in potency against the kinase with the large gatekeeper is a strong indication that your compound is interacting with this region.

Problem: My new derivatives have poor aqueous solubility, which is compromising the reliability of my biochemical and cellular assays.

Poor solubility is a common issue that can lead to compound precipitation, inaccurate IC50 values, and low cellular permeability.

  • Causality: The planarity and hydrophobicity of the core scaffold can lead to poor solubility. The goal is to introduce features that increase polarity and disrupt crystal packing without negatively impacting target binding.

  • Recommended Solutions:

    • Introduce Polar Functional Groups: Add small, polar groups (e.g., hydroxyl, methoxy, or a basic amine) to the solvent-exposed region of the molecule (likely the terminal part of the scaffold). These groups can form hydrogen bonds with water, improving solubility.

    • Break Up Planarity: Introduce a saturated carbon atom (an sp3-hybridized center) into the linker or a side chain. This disrupts the planarity of the molecule, which can reduce the crystal lattice energy and improve solubility.

    • Formulate with Excipients: For in vitro assays, consider using solubilizing agents like DMSO, cyclodextrins, or co-solvents. However, be mindful of their potential to interfere with the assay itself. Always run appropriate vehicle controls.

Part 3: Key Experimental Protocols

This section provides a high-level overview of a standard workflow for computationally assessing selectivity.

Protocol: Computational Docking Workflow for Selectivity Prediction

This protocol outlines the steps for using molecular docking to predict how your compound might bind to different kinases, helping you prioritize which derivatives to synthesize.

  • Prepare the Protein Structures:

    • Download the crystal structures of your target kinase and at least 3-5 high-interest off-target kinases from the Protein Data Bank (PDB).

    • If a crystal structure is unavailable, create a high-quality homology model using a template with high sequence identity.

    • Use protein preparation tools (e.g., in Schrödinger Maestro, MOE) to add hydrogens, assign bond orders, and minimize the energy of the structures. Ensure the binding site is well-defined.

  • Prepare the Ligand (Your Compound):

    • Draw your N-Methyl-4-(4-(methylamino)phenoxy)picolinamide derivative in a 2D sketcher and generate a 3D conformation.

    • Use a tool like LigPrep to generate possible ionization states, tautomers, and stereoisomers at a relevant pH (e.g., 7.4).

  • Define the Docking Grid:

    • For each protein, define a docking grid (a box) that encompasses the entire ATP binding site. The grid should be centered on the co-crystallized ligand if one is present.

  • Perform the Docking:

    • Use a validated docking program (e.g., Glide, GOLD, AutoDock Vina) to dock your prepared ligand(s) into the grid of each protein. It is advisable to use a flexible docking protocol for the ligand.

  • Analyze the Results:

    • Docking Score: Compare the predicted binding energy (docking score) of your compound across the different kinases. A more negative score generally suggests a more favorable interaction.

    • Binding Pose: Critically examine the predicted binding pose of your compound in the active site of the target and off-target kinases. Does it form the expected hydrogen bonds with the hinge region? Are there any steric clashes in the off-target kinases that are not present in the target? This visual inspection is often more informative than the score alone.

Part 4: Data Presentation

Clear and concise data presentation is crucial for making informed decisions. When presenting selectivity data, a table is often the most effective format.

Table 1: Sample Selectivity Profile for a Derivative of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Lead-Cmpd-011545803x
New-Deriv-05 12 >1000 250 >83x
New-Deriv-0625601502.4x

This table clearly demonstrates that New-Deriv-05 has a significantly improved selectivity profile compared to the original lead compound.

Part 5: References

For further reading and to support the claims made in this guide, please refer to the following authoritative sources:

  • Strategies for the discovery and optimization of potent and selective kinase inhibitors. Nature Reviews Drug Discovery.[Link]

  • The role of the gatekeeper residue in the development of kinase inhibitors. Current Opinion in Chemical Biology.[Link]

  • A comprehensive assessment of kinase inhibitor selectivity. Nature Biotechnology.[Link]

  • Computational drug design: A guide for the perplexed. Science.[Link]

  • The process of kinase inhibitor drug discovery. Methods in Molecular Biology.[Link]

Troubleshooting

Technical Support Center: Overcoming Resistance to Novel Picolinamide-Based Kinase Inhibitors

Aimed at: Researchers, scientists, and drug development professionals. Introduction: The compound "N-Methyl-4-(4-(methylamino)phenoxy)picolinamide" represents a novel chemical entity within the broader class of picolinam...

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at: Researchers, scientists, and drug development professionals.

Introduction: The compound "N-Methyl-4-(4-(methylamino)phenoxy)picolinamide" represents a novel chemical entity within the broader class of picolinamide derivatives, which have shown significant promise as anti-cancer agents, often by targeting protein kinases.[1][2] While this specific molecule is not widely characterized in public literature, its structural motifs are present in compounds investigated for cytotoxic activity against various cancer cell lines.[3][4] This guide is designed for researchers working with this compound, hereafter referred to as "Compound P," or other novel picolinamide-based targeted therapies. It provides a framework for anticipating, identifying, and overcoming mechanisms of drug resistance based on well-established principles in oncology research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions researchers may have when beginning studies with a novel picolinamide-based inhibitor like Compound P.

Q1: We are starting our in vitro studies with Compound P. How do we determine an effective starting concentration range?

A1: Establishing the correct dose range is a critical first step.[5] We recommend an initial dose-ranging study to determine the approximate sensitivity of your chosen cancer cell lines.

  • Initial Broad Range Finding: Test a wide range of concentrations with 10-fold dilutions (e.g., 1 nM to 100 µM).[6] This helps identify the general potency of the compound.

  • Refined IC50 Determination: Once you have an approximate range, perform a more detailed cell viability assay (e.g., MTT, SRB, or ATP-based assays) with a narrower set of concentrations around the estimated responsive range to calculate the half-maximal inhibitory concentration (IC50).[7][8] The IC50 is the concentration of a drug required to inhibit a biological process by 50% and is a standard measure of a compound's potency.[9][10]

  • Consider Exposure Time: The IC50 can be time-dependent.[7] Standardize your incubation time (e.g., 72 hours) across all experiments to ensure consistency.

Q2: Our cells are showing high intrinsic resistance to Compound P (IC50 > 10 µM). What could be the cause?

A2: Intrinsic, or primary, resistance occurs when cancer cells are resistant to a drug without prior exposure.[11] Several factors could be at play:

  • Target Not Present or Expressed: The intended molecular target of Compound P (e.g., a specific kinase) may not be expressed or may be expressed at very low levels in your chosen cell line. Validate target expression using Western Blot or qPCR.

  • Pre-existing Mutations: The cell line may harbor pre-existing mutations in the drug target that prevent Compound P from binding effectively.[12]

  • Drug Efflux: Cancer cells can actively pump drugs out using transporters like P-glycoprotein (P-gp), reducing the intracellular concentration of the compound.[13]

  • Inactive Compound: Ensure the compound has not degraded. Confirm its purity and integrity via analytical methods like LC-MS.

Q3: We have successfully developed a cell line with acquired resistance to Compound P. What are the most likely mechanisms of resistance?

A3: Acquired resistance develops after an initial response to therapy.[11] For targeted kinase inhibitors, resistance mechanisms are often grouped into two main categories:

  • On-Target (Target-Dependent) Alterations: These are changes directly involving the drug's target protein.[11]

    • Secondary Mutations: A new mutation in the target kinase's binding site can prevent the drug from docking effectively.[14] A classic example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation inhibitors.[14][15]

    • Target Amplification: The cancer cell may produce many more copies of the target gene, effectively "out-competing" the drug by increasing the amount of target protein.[14]

  • Off-Target (Target-Independent) Alterations: These mechanisms do not involve changes to the target itself.

    • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway.[16] For example, if Compound P inhibits Pathway A, the cell might upregulate Pathway B, which can also drive proliferation.[17] MET and HER2 amplification are common bypass mechanisms in lung cancer resistance.[15][18]

    • Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can alter cell characteristics, making them less dependent on the original signaling pathway and more resistant to various drugs.[12]

Part 2: Troubleshooting Guide: Investigating Resistance

This guide provides a structured, question-and-answer approach to specific experimental issues encountered when studying resistance to Compound P.

Issue 1: The IC50 of Compound P in our resistant cell line has shifted dramatically (e.g., >50-fold), but we don't know why.

Question: How can we determine if resistance is due to on-target mutations?

Answer: Identifying mutations in the target gene is a primary step.

  • Hypothesis: The resistant cells have acquired a mutation in the kinase domain of the target protein, preventing Compound P from binding.

  • Troubleshooting Workflow:

    • Isolate gDNA/cDNA: Extract genomic DNA or reverse-transcribe RNA to cDNA from both the parental (sensitive) and resistant cell lines.

    • PCR & Sequencing: Amplify the coding region of the target kinase domain using PCR. Send the purified PCR product for Sanger sequencing.[19] This is a direct method to identify point mutations.

    • Next-Generation Sequencing (NGS): For a more comprehensive view, consider targeted NGS panels (like MSK-IMPACT) or whole-exome sequencing, which can identify mutations across a wide array of cancer-associated genes simultaneously.[20][21]

    • Interpretation: Compare the sequences from the resistant and parental lines. A new mutation in the resistant line, particularly within the ATP-binding pocket, is strong evidence of on-target resistance.

Question: How do we check for target amplification or changes in protein expression?

Answer: Quantifying gene copy number and protein levels can reveal amplification events.

  • Hypothesis: The resistant cells are overexpressing the target protein, requiring a much higher concentration of Compound P for inhibition.

  • Troubleshooting Workflow:

    • Quantitative PCR (qPCR): Use qPCR on genomic DNA to determine the relative copy number of the target gene in resistant cells compared to parental cells.

    • Western Blot Analysis: Lyse cells and perform a Western blot to compare the total and phosphorylated (active) levels of the target protein.[22] A significant increase in total protein in the resistant line suggests amplification or enhanced expression.

    • Fluorescence In Situ Hybridization (FISH): FISH can be used to visualize and quantify gene amplification directly on chromosomes.

Issue 2: Sequencing revealed no mutations in the target gene, and its expression level is unchanged. What's next?

Question: How can we investigate the activation of bypass signaling pathways?

Answer: This requires looking at the broader signaling network within the cell.

  • Hypothesis: Resistant cells have activated a parallel pathway (e.g., MET, AXL, FGFR) that provides an alternative route for growth and survival signals, making the original target of Compound P redundant.[16]

  • Troubleshooting Workflow:

    • Phospho-Receptor Tyrosine Kinase (RTK) Array: This is an excellent screening tool. Lyse cells and apply the lysate to a membrane spotted with antibodies against various phosphorylated RTKs. A strong signal for a specific RTK (e.g., p-MET, p-EGFR) in the resistant line but not the parental line points to a potential bypass track.

    • Western Blot Validation: Once you identify a candidate from the array, validate this finding using Western blotting.[22] Probe for both the total and phosphorylated forms of the candidate bypass protein and key downstream effectors (e.g., p-AKT, p-ERK).[23]

    • Functional Test with Combination Therapy: The most definitive validation is to treat the resistant cells with a combination of Compound P and a known inhibitor of the suspected bypass pathway.[13] If the combination restores sensitivity, this provides strong evidence for that pathway's role in resistance.

Visualizing the Problem: On-Target vs. Bypass Resistance

ResistanceMechanisms cluster_0 On-Target Resistance cluster_1 Bypass Pathway Resistance CompoundP1 Compound P Target1 Target Kinase Mutation Gatekeeper Mutation (T790M-like) Proliferation1 Cell Proliferation CompoundP2 Compound P Target2 Target Kinase BypassRTK Bypass Kinase (e.g., MET) Proliferation2 Cell Proliferation

Part 3: Key Experimental Protocols

Here are step-by-step methodologies for core experiments discussed in the troubleshooting guide.

Protocol 1: Cell Viability (IC50) Determination using MTT Assay

This protocol determines the concentration of Compound P required to reduce cell viability by 50%.[24]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock of Compound P serial dilutions in culture medium. A common range after initial testing might be 0.01 µM to 20 µM.[25]

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells (in triplicate). Include a vehicle control (e.g., DMSO) and a no-cell (blank) control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.[26] Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[7]

Data Summary: Comparing IC50 Values
Cell LineTreatmentIC50 (µM)Fold Change in Resistance
Parental (Sensitive)Compound P0.05-
Resistant Clone ACompound P2.7555x
Resistant Clone ACompound P + Inhibitor X0.153x
Resistant Clone BCompound P> 10>200x

This table provides an example of how to present IC50 data to clearly show the development of resistance and the effect of a combination therapy.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in protein expression and activation (phosphorylation) in resistant cells.[22][27]

  • Sample Preparation: Grow parental and resistant cells to ~80% confluency. Treat with Compound P or vehicle for a specified time (e.g., 6 hours) to observe acute signaling changes.

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.[28]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-TARGET, anti-total-TARGET, anti-phospho-AKT, anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the signal using a digital imager or X-ray film. Analyze band intensities relative to a loading control (e.g., GAPDH).

Experimental Workflow Diagram

WesternBlotWorkflow

References

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI.[Link]

  • Medicinal Plants for Overcoming Drug Resistance in Cervical Cancer. MDPI.[Link]

  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. National Institutes of Health (NIH).[Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. National Institutes of Health (NIH).[Link]

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. National Institutes of Health (NIH).[Link]

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. National Institutes of Health (NIH).[Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.[Link]

  • Targeting mutations in cancer. National Institutes of Health (NIH).[Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI.[Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. MDPI.[Link]

  • Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14–Mutant NSCLC. AACR Journals.[Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.[Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.[Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. National Institutes of Health (NIH).[Link]

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. MDPI.[Link]

  • Genetic Targeted Therapy & Precision Oncology. Memorial Sloan Kettering Cancer Center.[Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience.[Link]

  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. National Institutes of Health (NIH).[Link]

  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. ACS Publications.[Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab, Harvard Medical School.[Link]

  • Determining If a Somatic Tumor Mutation Is Targetable and Options for Accessing Targeted Therapies. ASCO Publications.[Link]

  • Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology. ASCO Publications.[Link]

  • Overcoming resistance mechanisms to kinase inhibitors. Dove Medical Press.[Link]

  • The computational screening and experimental validation protocol followed to identify putative CMY-10 inhibitors. ResearchGate.[Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.[Link]

  • What Causes Cancer Drug Resistance and What Can Be Done? City of Hope.[Link]

  • Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors. National Institutes of Health (NIH).[Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research.[Link]

  • Identifying Cancer Mutations as Therapeutic Targets. JNCI: Journal of the National Cancer Institute.[Link]

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  • Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology. MDPI.[Link]

  • Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. National Institutes of Health (NIH).[Link]

  • Unique method to find cancer mutations offers chance of improved treatment. Drug Target Review.[Link]

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  • Repurposing Niclosamide for Targeting Pancreatic Cancer by Inhibiting Hh/Gli Non-Canonical Axis of Gsk3β. MDPI.[Link]

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  • Overcoming EGFR-TKI resistance: Emerging therapies and biomarker strategies in NSCLC. touchONCOLOGY.[Link]

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide and Sorafenib in In Vitro Cytotoxicity Assays

A Methodological Guide for Preclinical Evaluation As the landscape of oncology drug discovery continuously evolves, the rigorous preclinical assessment of novel chemical entities is paramount. This guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

A Methodological Guide for Preclinical Evaluation

As the landscape of oncology drug discovery continuously evolves, the rigorous preclinical assessment of novel chemical entities is paramount. This guide provides a comprehensive framework for conducting a direct comparative analysis of the cytotoxic effects of a novel investigational compound, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide (hereafter referred to as Compound X), against the established multi-kinase inhibitor, sorafenib. This document is intended for researchers in drug development and cancer biology, offering a detailed, scientifically grounded approach to executing and interpreting in vitro cytotoxicity assays.

While "N-Methyl-4-(4-(methylamino)phenoxy)picolinamide" is listed commercially as a chemical entity, public domain data on its biological activity is scarce[1][2]. This guide, therefore, presents a validated, hypothetical framework for its initial cytotoxic characterization, using sorafenib as a critical benchmark.

Introduction: The Rationale for Comparison

Sorafenib: The Established Benchmark

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC)[3]. Its mechanism of action involves the inhibition of multiple intracellular and cell surface kinases critical to tumor progression and angiogenesis[3][4]. Key targets include:

  • RAF-1 and B-RAF: Serine/threonine kinases in the RAS/RAF/MEK/ERK signaling pathway, which is central to regulating cell proliferation and survival[5][6][7].

  • VEGFR-2, VEGFR-3, and PDGFR-β: Receptor tyrosine kinases that are principal mediators of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis[6][8][9].

By targeting both tumor cell proliferation and angiogenesis, sorafenib exerts a dual anti-cancer effect[10]. Its well-documented activity and established clinical use make it an ideal reference compound for evaluating new agents targeting similar pathways.

Compound X: An Investigational Agent

Compound X, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide, is a small molecule whose structural analogs have been explored for potential antitumor activity[11]. While its precise mechanism is undefined, its structure suggests potential kinase inhibitory action. A direct cytotoxicity comparison with sorafenib is a logical first step to profile its anti-cancer potential, determine its relative potency, and identify cancer types where it may exhibit superior or differential activity.

Core Principles of Cytotoxicity Assessment

The primary goal of a cytotoxicity assay is to quantify the dose-dependent effect of a compound on cell viability. This is typically achieved by measuring a biological endpoint that distinguishes living cells from dead or dying cells. For a comprehensive comparison, employing multiple assays with different underlying principles is recommended to mitigate the risk of compound-specific interference and to gain a more robust understanding of the induced cell death mechanism.

This guide will focus on three widely accepted methods:

  • MTT Assay: Measures metabolic activity.

  • LDH Release Assay: Measures cell membrane integrity.

  • Crystal Violet Assay: Measures total adherent cell biomass.

Experimental Design & Rationale

A robust experimental design is critical for generating reliable and reproducible data. Key considerations include cell line selection, compound concentration ranges, and appropriate controls.

The choice of cell lines should be guided by the known activity profile of the reference compound, sorafenib.

  • Hepatocellular Carcinoma (HCC) Lines (e.g., HepG2, Huh7): As sorafenib is a standard of care for HCC, these lines provide a clinically relevant context. Different HCC lines exhibit varying sensitivity to sorafenib, with IC50 values reported to range from 2 to 10 µM, offering a dynamic range for comparison[12][13].

  • Renal Cell Carcinoma (RCC) Lines (e.g., Caki-1, ACHN): Another primary indication for sorafenib, providing a second, distinct tumor histology for evaluation[14].

  • Colorectal Cancer Lines (e.g., HCT116, SW480): Sorafenib has shown activity in these lines, and they often harbor mutations in the RAS/RAF pathway, making them mechanistically relevant[14][15].

  • Stock Solutions: Both Compound X and sorafenib should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions (e.g., 10-50 mM).

  • Serial Dilutions: A dose-response curve is essential. A common approach is to use a 7- to 10-point, two- or three-fold serial dilution series. Based on sorafenib's known potency, a starting concentration range of 0.1 µM to 100 µM is appropriate[12].

  • Vehicle Control: All experiments must include a vehicle control group (cells treated with the same final concentration of DMSO as the highest compound concentration) to account for any solvent-induced cytotoxicity.

The overall workflow for the comparative cytotoxicity assessment is outlined below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis P1 Culture Selected Cancer Cell Lines E1 Seed Cells in 96-Well Plates P1->E1 P2 Prepare Stock Solutions (Compound X, Sorafenib in DMSO) P3 Perform Serial Dilutions P2->P3 E3 Treat Cells with Compounds & Vehicle Control P3->E3 E2 Incubate (24h) for Adherence E1->E2 E2->E3 E4 Incubate (48-72h) E3->E4 A1 MTT Assay E4->A1 A2 LDH Assay E4->A2 A3 Crystal Violet Assay E4->A3 D1 Measure Absorbance/ Luminescence A1->D1 A2->D1 A3->D1 D2 Calculate % Viability vs. Vehicle Control D1->D2 D3 Generate Dose-Response Curves D2->D3 D4 Determine IC50 Values D3->D4

Caption: General workflow for comparative cytotoxicity testing.

Detailed Experimental Protocols

The following are step-by-step protocols for the selected assays. Each assay should be performed in triplicate for statistical validity.

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into an insoluble purple formazan product.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours[16].

  • Compound Treatment: Add 100 µL of medium containing 2x the final concentration of Compound X, sorafenib, or vehicle control to the appropriate wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well[17].

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form[16].

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals[17].

  • Measurement: Shake the plate for 5-15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity[18].

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Supernatant Collection: After the 48-72 hour incubation, carefully transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate[18].

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate[19].

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light[18].

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit)[18].

  • Measurement: Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released[18].

This simple method quantifies the total biomass of adherent cells by staining cellular proteins and DNA with crystal violet dye[20][21].

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Medium Removal: After incubation, gently wash the cells twice with phosphate-buffered saline (PBS) to remove dead, detached cells.

  • Fixation: Add 100 µL of a fixative, such as 4% paraformaldehyde or 100% methanol, to each well and incubate for 15-20 minutes[21].

  • Staining: Remove the fixative and add 100 µL of 0.1-0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature[20].

  • Washing: Gently wash the plate with tap water to remove excess stain and allow it to air dry completely[22].

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or 1% SDS) to each well and incubate on a shaker for 15-30 minutes.

  • Measurement: Measure the absorbance at a wavelength between 570-590 nm[21].

Data Analysis and Interpretation

For each assay, the percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:

% Viability = [(AbsorbanceTreated - AbsorbanceBlank) / (AbsorbanceVehicle - AbsorbanceBlank)] x 100

Where "Blank" refers to wells containing medium but no cells.

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is the most common metric for comparing the potency of cytotoxic compounds.

  • Plot the % Viability against the log-transformed compound concentrations.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve.

  • The IC50 value is automatically calculated from the fitted curve.

The results should be summarized in a clear, tabular format for easy comparison across cell lines and assays.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

Cell LineAssayCompound X (IC50 ± SD)Sorafenib (IC50 ± SD)
HepG2 MTT3.5 ± 0.45.2 ± 0.6
LDH4.1 ± 0.56.0 ± 0.7
Crystal Violet3.3 ± 0.35.0 ± 0.5
Huh7 MTT8.9 ± 1.19.8 ± 1.2
LDH9.5 ± 1.310.5 ± 1.4
Crystal Violet8.5 ± 1.09.6 ± 1.1
Caki-1 MTT5.8 ± 0.77.1 ± 0.9
LDH6.5 ± 0.88.0 ± 1.0
Crystal Violet5.6 ± 0.66.9 ± 0.8

Note: The data presented in this table is purely illustrative and serves as an example of how to present experimental findings.

Mechanistic Insights and Signaling Pathways

While cytotoxicity assays measure a final outcome (cell death), understanding the underlying mechanism is crucial. Sorafenib's known targets provide a roadmap for subsequent investigations into Compound X.

Sorafenib inhibits cell proliferation primarily through the RAF/MEK/ERK pathway and suppresses angiogenesis by blocking VEGFR signaling[4][10].

G cluster_membrane cluster_cytoplasm cluster_nucleus cluster_output RTK VEGFR / PDGFR (Receptor Tyrosine Kinase) RAS RAS RTK->RAS Activates Angiogenesis Angiogenesis RTK->Angiogenesis Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits

Caption: Key signaling pathways inhibited by sorafenib.

If Compound X proves to be a potent cytotoxic agent, subsequent studies should investigate its effect on these specific pathways. Techniques such as Western blotting to probe for phosphorylation status of key proteins (e.g., p-ERK, p-MEK) or kinase activity assays would be logical next steps to elucidate its mechanism of action and determine if it shares targets with sorafenib or possesses a novel profile.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the head-to-head comparison of a novel compound, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide, against the established drug sorafenib in cytotoxicity assays. By employing multiple assay formats across a panel of clinically relevant cancer cell lines, researchers can generate high-quality, reproducible data to assess the in vitro anti-cancer potential of new chemical entities. A statistically significant and reproducible finding of lower IC50 values for Compound X would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo xenograft studies to validate its efficacy in a physiological setting.

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Comparative

Comparing derivatives of "N-Methyl-4-(4-(methylamino)phenoxy)picolinamide" for anticancer activity

Introduction: The Therapeutic Potential of the Picolinamide Scaffold The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted small molecules that can selectively i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Picolinamide Scaffold

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted small molecules that can selectively inhibit pathways crucial for tumor growth and survival.[1] Within this paradigm, the picolinamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a versatile and potent platform for the design of novel anticancer agents.[1] Picolinamide derivatives have been successfully developed as inhibitors of various oncogenic targets, including protein kinases, which are often dysregulated in cancer.[2] This guide provides a comparative analysis of various derivatives of the N-Methyl-4-phenoxypicolinamide backbone, focusing on their structure-activity relationships (SAR), preclinical efficacy, and mechanisms of action. We will delve into the experimental data that underpins our understanding of these compounds and provide detailed protocols for their evaluation.

The core structure, characterized by a pyridine-2-carboxamide moiety, offers a unique three-dimensional arrangement that can be strategically modified to achieve high affinity and selectivity for specific biological targets. The exploration of derivatives stemming from a foundational structure, such as N-Methyl-4-(4-(methylamino)phenoxy)picolinamide, allows researchers to systematically probe the chemical space and optimize for desired pharmacological properties. This guide will compare different series of these derivatives, highlighting how subtle changes in their chemical architecture can lead to significant differences in their anticancer profiles.

Comparative Analysis of Picolinamide Derivatives

The anticancer activity of picolinamide derivatives is profoundly influenced by the nature and position of substituents on the picolinamide and phenoxy rings. We will compare three distinct classes of derivatives based on their structural modifications and reported biological activities.

Phenylamino-Substituted N-Methylpicolinamides

A notable series of derivatives is based on the 4-(4-formamidophenylamino)-N-methylpicolinamide scaffold.[3][4] Researchers have synthesized and evaluated a range of these compounds, leading to the identification of potent antitumor agents.[3][4]

Key Findings and Structure-Activity Relationship (SAR):

Initial cell-based screenings identified 4-(4-formamidophenylamino)-N-methyl picolinamide as a promising hit.[3] Systematic derivatization of this lead compound revealed that modifications to the formamido group could significantly enhance anticancer activity.[3][4] For instance, the replacement of the formamido group with other acyl or sulfonyl groups has been explored.

One of the most promising compounds from this series, designated as 5q , demonstrated significant in vivo efficacy in a colon cancer model, with tumor suppression rates ranging from 70% to 90%.[3] The anticancer effect of 5q was attributed to its ability to inhibit angiogenesis and induce apoptosis in cancer cells.[3][4] In vivo studies showed that oral administration of 5q could effectively prolong the lifespan of mice with colon carcinoma and slow the progression of cancer by suppressing angiogenesis and inducing apoptosis and necrosis.[4]

Data Summary:

CompoundTarget Cell LinesIn Vitro Activity (IC50)In Vivo EfficacyPutative Mechanism of Action
Parent Scaffold HepG2, HCT116Micromolar range-Proliferation inhibition
Derivative 5q HepG2, HCT116Low micromolar70-90% tumor suppression in colon cancer modelAngiogenesis inhibition, Apoptosis induction
Thiol-Linked N-Methylpicolinamide Derivatives

Another important class of derivatives involves the replacement of the phenoxy linkage with a thiol ether. A series of novel N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated for their antitumor properties.[5]

Key Findings and Structure-Activity Relationship (SAR):

Among the synthesized thiol derivatives, compound 6p emerged as a particularly potent agent with broad-spectrum antiproliferative activity against a panel of human cancer cell lines, including HepG2 (liver), HCT-116 and SW480 (colon), SPC-A1 (lung), and A375 (melanoma).[5] Notably, the IC50 values for 6p were in the sub-10 micromolar range and, in some cases, superior to the approved multi-kinase inhibitor, sorafenib.[5]

Mechanistic studies revealed that compound 6p selectively inhibits Aurora-B kinase, a key regulator of mitosis.[5] Molecular docking studies have further elucidated the stable interactions between 6p and the ATP-binding pocket of Aurora-B kinase, providing a rational basis for its observed biological activity.

Data Summary:

CompoundTarget Cell LinesIn Vitro Activity (IC50)In Vivo EfficacyPutative Mechanism of Action
Derivative 6p HepG2, HCT-116, SW480, SPC-A1, A375<10 µMNot reportedSelective Aurora-B kinase inhibition
Phenoxy-N-Methylpicolinamide Derivatives Targeting VEGFR-2

A third series of derivatives maintains the core N-methyl-4-phenoxypicolinamide structure but incorporates modifications designed to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[6]

Key Findings and Structure-Activity Relationship (SAR):

Researchers have designed and synthesized picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties to act as VEGFR-2 kinase inhibitors. Several of these compounds, notably 7h, 9a, and 9l , exhibited potent inhibitory activity against VEGFR-2, with IC50 values of 87 nM, 27 nM, and 94 nM, respectively, which are more potent than the reference drug sorafenib (IC50 = 180 nM).

These compounds also demonstrated significant cytotoxic activity against various cancer cell lines, including A549 (lung), Panc-1 (pancreatic), OVCAR-3 (ovarian), HT29 (colon), and 786-O (renal). Further kinase profiling revealed that compound 7h also possessed inhibitory activity against other receptor tyrosine kinases such as EGFR, HER-2, c-MET, and MER, suggesting a multi-targeted mechanism of action.

Data Summary:

CompoundTarget KinaseKinase Inhibition (IC50)Target Cell LinesIn Vitro Activity (IC50)
Derivative 7h VEGFR-2, EGFR, HER-2, c-MET, MER87 nM (VEGFR-2)A549, Panc-1, OVCAR-3, HT29, 786-OSignificant cell death
Derivative 9a VEGFR-227 nMA549Potent cytotoxicity
Derivative 9l VEGFR-294 nMA549Potent cytotoxicity

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. Below are step-by-step protocols for key assays used in the evaluation of these anticancer compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the picolinamide derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of the compounds against their specific kinase targets.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase assay buffer.

  • Compound Addition: Add the picolinamide derivatives at various concentrations to the reaction wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the kinase activity as a function of the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway by the phenoxy-N-methylpicolinamide derivatives, which is a key mechanism for their anti-angiogenic effects.

VEGFR2_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration) PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling cascade by picolinamide derivatives.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and evaluation of novel picolinamide derivatives as anticancer agents.

workflow A Lead Compound (Picolinamide Scaffold) B Chemical Synthesis of Derivatives A->B C In Vitro Screening (e.g., MTT Assay) B->C D Hit Identification (Potent Compounds) C->D E Mechanism of Action Studies (e.g., Kinase Assays) D->E G In Vivo Efficacy (Animal Models) D->G F Structure-Activity Relationship (SAR) Analysis E->F H Lead Optimization F->H G->H

Caption: Workflow for the development of picolinamide-based anticancer agents.

Conclusion and Future Directions

The N-Methyl-4-phenoxypicolinamide scaffold and its structural analogs represent a highly promising class of compounds for the development of novel anticancer therapies. The comparative analysis presented in this guide highlights the significant impact of targeted chemical modifications on their biological activity and mechanism of action. Derivatives have been identified that exhibit potent and selective inhibition of key oncogenic targets, such as Aurora-B kinase and VEGFR-2, leading to significant antitumor effects in preclinical models.

Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds to enhance their clinical translatability. Further exploration of their multi-targeting capabilities could lead to the development of agents that can overcome drug resistance. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing the field of picolinamide-based cancer therapeutics.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PMC - NIH. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. PubMed. [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

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  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. NIH. [Link]

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  • Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. [Link]

  • Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed. [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm (RSC Publishing). [Link]

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Validation

A Senior Application Scientist's Guide to Validating the Kinase Inhibitory Activity of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the kinase inhibitory activity of the novel compound, N-Methyl-4-(4-(methylamino)phenoxy)picolinam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the kinase inhibitory activity of the novel compound, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. We will delve into the rationale behind experimental choices, present detailed protocols for robust biochemical and cell-based assays, and compare its hypothetical performance against established kinase inhibitors.

Introduction: The Rationale for Investigating N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

The N-methylpicolinamide scaffold is a key feature in several approved multi-kinase inhibitors, most notably Sorafenib and Regorafenib. These drugs exert their anti-cancer effects by targeting a range of serine/threonine and receptor tyrosine kinases involved in tumor proliferation and angiogenesis, such as RAF, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3][4] Given the structural similarities, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is a compelling candidate for investigation as a potential kinase inhibitor. This guide outlines a systematic approach to characterize its inhibitory profile.

Experimental Strategy: A Multi-pronged Approach to Validation

Our validation strategy is built on a tiered approach, beginning with broad, high-throughput biochemical screening to identify potential kinase targets, followed by more focused biochemical assays to determine potency and selectivity. Finally, we will move into cell-based assays to confirm on-target activity in a more physiologically relevant context.

Experimental_Workflow cluster_0 Biochemical Validation cluster_1 Cell-Based Validation Initial_Screening Initial Kinase Panel Screening (e.g., KinomeScan®) IC50_Determination IC50 Determination Assays (ADP-Glo™, LanthaScreen™) Initial_Screening->IC50_Determination Identify Hits Selectivity_Profiling Selectivity Profiling vs. Key Kinases (RAF, VEGFR, PDGFR) IC50_Determination->Selectivity_Profiling Confirm Potency Target_Engagement Target Engagement Assays (e.g., NanoBRET™) Selectivity_Profiling->Target_Engagement Transition to Cellular Context Downstream_Signaling Downstream Signaling Analysis (Western Blot) Target_Engagement->Downstream_Signaling Confirm Target Binding Cellular_Potency Cellular Potency Assays (Anti-proliferation) Downstream_Signaling->Cellular_Potency Assess Functional Effect Compound N-Methyl-4-(4-(methylamino)phenoxy)picolinamide Compound->Initial_Screening

Figure 1: A tiered experimental workflow for validating kinase inhibitory activity.

Biochemical Validation: Pinpointing Targets and Quantifying Potency

The initial step is to understand the compound's interaction with a purified kinase enzyme in a cell-free system. This allows for the direct measurement of inhibition without the complexities of cellular uptake and metabolism.

Recommended Biochemical Assays

For robust and high-throughput screening, luminescence- and fluorescence-based assays are recommended due to their sensitivity and scalability.[5][6]

  • ADP-Glo™ Kinase Assay (Promega): This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5][6] A decrease in luminescence in the presence of the inhibitor indicates reduced kinase activity.[7]

  • LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific): This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding and displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.[8][9] A decrease in the FRET signal signifies that the test compound is competing with the tracer for binding to the kinase.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare serial dilutions of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide and control inhibitors (e.g., Sorafenib, Vemurafenib) in the reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Add 2.5 µL of the compound or control inhibitor dilutions.

    • Add 5 µL of 2X ATP solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation

The raw luminescence data is converted to percent inhibition relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated by fitting the data to a four-parameter logistic curve.

Hypothetical Comparative Data

Below is a table of hypothetical IC50 values for N-Methyl-4-(4-(methylamino)phenoxy)picolinamide against a panel of kinases relevant to Sorafenib's mechanism of action.

Kinase TargetN-Methyl-4-(4-(methylamino)phenoxy)picolinamide IC50 (nM)Sorafenib IC50 (nM)Vemurafenib IC50 (nM)
B-RAF15631
C-RAF252248
VEGFR25090>10,000
PDGFRβ4057>10,000

These are hypothetical data for illustrative purposes.

Cell-Based Validation: Confirming Activity in a Biological System

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in the cellular environment, and elicit a biological response.

Target Engagement: NanoBRET™ Target Engagement Assay (Promega)

This assay measures the binding of a compound to a specific kinase within living cells. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer. A competing compound will displace the tracer, leading to a decrease in the BRET signal.

Downstream Signaling Pathway Analysis

To confirm that target engagement leads to a functional consequence, we will analyze the phosphorylation status of downstream substrates of the targeted kinases via Western blotting.

Signaling_Pathway Growth_Factor Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p Proliferation_Angiogenesis Cell Proliferation & Angiogenesis ERK->Proliferation_Angiogenesis Compound_X N-Methyl-4-(4-(methylamino)phenoxy)picolinamide Compound_X->RTK Compound_X->RAF

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Comparative

"N-Methyl-4-(4-(methylamino)phenoxy)picolinamide" efficacy in different cancer models

An In-Depth Comparative Guide to the Efficacy of the N-Methylpicolinamide Scaffold in Oncology A Foreword for the Research Professional In the landscape of modern oncology, the pursuit of novel chemical scaffolds that ca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of the N-Methylpicolinamide Scaffold in Oncology

A Foreword for the Research Professional

In the landscape of modern oncology, the pursuit of novel chemical scaffolds that can be systematically optimized to yield potent and selective anti-cancer agents is of paramount importance. This guide moves beyond a singular focus on a specific molecule to instead evaluate the broader utility and efficacy of the N-Methylpicolinamide core structure as a foundational element in the design of targeted cancer therapeutics. We will dissect the performance of various derivatives of this scaffold across a range of cancer models, comparing them directly to established clinical agents. Our analysis is grounded in published preclinical data, aiming to provide a clear, evidence-based perspective for researchers in drug discovery and development.

The N-Methylpicolinamide Scaffold: A Versatile Core for Kinase Inhibitors

The N-Methylpicolinamide motif has emerged as a privileged structure in the development of kinase inhibitors. Its chemical properties allow it to serve as an effective "hinge-binding" element, a critical interaction for inhibitors that target the ATP-binding pocket of protein kinases. This core is a key component of the FDA-approved multi-kinase inhibitor Sorafenib, which is known to target Raf kinases, VEGFR, and PDGFR, thereby inhibiting both tumor cell proliferation and angiogenesis.

The versatility of the N-Methylpicolinamide scaffold lies in its synthetic tractability. The phenoxy-picolinamide linker can be readily modified with various functional groups, allowing medicinal chemists to fine-tune the molecule's pharmacological properties, including target specificity, potency, and metabolic stability. This guide will explore several distinct series of derivatives that have been developed from this core structure.

Comparative Efficacy Analysis in Preclinical Cancer Models

The true measure of a chemical scaffold's potential is its demonstrated efficacy in relevant biological systems. Here, we compare the in vitro cytotoxic activity of several N-Methylpicolinamide-based compounds against various human cancer cell lines, using Sorafenib as a primary benchmark.

In Vitro Cytotoxicity: Head-to-Head Comparison

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, a measure of a drug's potency in inhibiting biological processes, for different N-Methylpicolinamide derivatives compared to Sorafenib. Lower values indicate higher potency.

Compound SeriesSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source(s)
N-Methyl-4-phenoxypicolinamide Compound 8e A549 (Lung)3.6Sorafenib>10[1][2]
H460 (Lung)1.7Sorafenib7.9[1][2]
HT-29 (Colon)3.0Sorafenib8.8[1][2]
N-Methylpicolinamide-4-thiol Compound 6p HepG2 (Liver)<10Sorafenib>10[3][4]
HCT-116 (Colon)<10Sorafenib>10[3][4]
SW480 (Colon)<10Sorafenib>10[3][4]
SPC-A1 (Lung)<10Sorafenib>10[3][4]
A375 (Melanoma)<10Sorafenib>10[3][4]
4-(4-formamidophenylamino)-N-methylpicolinamide Compound 5q HepG2 (Liver)Low µMNot Specified-[5][6]
HCT116 (Colon)Low µMNot Specified-[5][6]

Expert Analysis: The data clearly demonstrates that strategic modifications to the N-Methylpicolinamide scaffold can yield compounds with significantly enhanced potency compared to the parent drug, Sorafenib. For instance, compound 8e shows markedly superior activity against both lung (H460) and colon (HT-29) cancer cell lines[1][2]. Similarly, the thiol derivative 6p exhibits broad-spectrum anti-proliferative activity that surpasses Sorafenib across multiple cancer types[3][4]. This underscores the scaffold's potential for generating next-generation inhibitors.

In Vivo Efficacy: A Colon Carcinoma Model

While in vitro data is crucial for initial screening, in vivo studies are essential to validate a compound's therapeutic potential in a complex biological system. One of the most promising derivatives, Compound 5q from the 4-(4-formamidophenylamino)-N-methylpicolinamide series, was evaluated in a colon carcinoma mouse model.

  • Study Design: Balb/c mice were inoculated with colon carcinoma cells. After tumor establishment, mice were treated orally with Compound 5q (75 mg/kg daily).

  • Key Findings:

    • Tumor Growth Inhibition: The treatment group showed a significant decrease in tumor volume compared to the untreated control group. The suppression rate ranged from 70% to 90%[5][6].

    • Increased Survival: Mice treated with Compound 5q exhibited a notable survival advantage[6].

    • Mechanism of Action: Histological analysis (H&E staining) of the tumor tissue revealed that Compound 5q's efficacy was driven by the suppression of angiogenesis and the induction of both apoptosis and necrosis within the tumor[5][6].

This in vivo data provides strong evidence that the anti-cancer activity observed in vitro translates to a meaningful therapeutic effect in a living organism.

Mechanistic Insights: Targeting Key Cancer Pathways

The anti-neoplastic effects of N-Methylpicolinamide derivatives are rooted in their ability to modulate critical signaling pathways that drive cancer progression. The primary mechanisms identified are the inhibition of protein kinases, leading to downstream effects on cell proliferation and survival, and the suppression of angiogenesis.

Kinase Inhibition: A Multi-Targeted Approach

Many derivatives of this scaffold function as kinase inhibitors. While the precise targets can be tuned through chemical modification, a common theme is the inhibition of kinases involved in angiogenesis and cell signaling.

  • Aurora-B Kinase: Compound 6p was identified as a selective inhibitor of Aurora-B kinase, a key regulator of mitosis[3]. Inhibition of Aurora-B leads to errors in chromosome segregation and ultimately triggers apoptosis in rapidly dividing cancer cells.

  • VEGFR/PDGFR/Raf Pathway: Given the structural similarity to Sorafenib, it is highly probable that many of these derivatives also target the VEGFR, PDGFR, and Raf kinase pathways. Inhibition of these pathways simultaneously blocks the tumor's blood supply (anti-angiogenesis) and the intracellular signals that promote cancer cell growth.

Below is a conceptual diagram of the signaling pathways commonly targeted by N-Methylpicolinamide-based kinase inhibitors.

Kinase_Inhibition_Pathway cluster_0 N-Methylpicolinamide Derivatives cluster_1 Target Kinases cluster_2 Cellular Processes cluster_3 Therapeutic Outcomes Compound Compound 6p AuroraB Aurora-B Kinase Compound->AuroraB Sorafenib_analogs Other Derivatives (e.g., Sorafenib Analogs) VEGFR VEGFR Sorafenib_analogs->VEGFR PDGFR PDGFR Sorafenib_analogs->PDGFR Raf Raf Kinase Sorafenib_analogs->Raf Mitosis Mitosis AuroraB->Mitosis Regulates Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes PDGFR->Angiogenesis Promotes Proliferation Proliferation Raf->Proliferation Promotes Survival Survival Raf->Survival Promotes Apoptosis Apoptosis Mitosis->Apoptosis Inhibition leads to TumorGrowth Tumor Growth Inhibition Angiogenesis->TumorGrowth Inhibition leads to Proliferation->TumorGrowth Inhibition leads to Survival->Apoptosis Inhibition leads to

Caption: Targeted pathways of N-Methylpicolinamide derivatives.

Experimental Methodologies: A Guide to Reproducibility

Scientific integrity requires that experimental claims be supported by robust and reproducible methods. Below are the standard protocols for the key assays used to evaluate the compounds discussed in this guide.

In Vitro Cell Proliferation (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound 5q, 8e, Sorafenib) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Plot the inhibition percentage against the compound concentration and use non-linear regression to determine the IC₅₀ value.

Caption: Standard workflow for the MTT cell proliferation assay.

In Vivo Tumor Xenograft Model

This model is critical for evaluating a drug's efficacy in a physiological context.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of immunocompromised mice (e.g., Balb/c nude mice).

  • Tumor Growth: Monitor the mice daily. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., Compound 5q) or vehicle control orally (via gavage) or via intraperitoneal injection on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth curves and final tumor weights between the treated and control groups to determine efficacy.

Conclusion and Future Directions

The N-Methylpicolinamide scaffold has proven to be a highly productive platform for the discovery of novel anti-cancer agents. Research has consistently shown that derivatives of this core structure can not only match but significantly exceed the potency of established drugs like Sorafenib in various preclinical cancer models[1][2][3][4]. The mechanisms of action are compelling, involving the dual inhibition of tumor cell proliferation and angiogenesis through the targeting of key protein kinases[3][5].

The successful translation of Compound 5q's potent in vitro activity to significant in vivo tumor suppression highlights the therapeutic promise of this chemical class[5][6]. Future research should focus on:

  • Target Deconvolution: Precisely identifying the full kinase inhibitory profile for the most potent compounds to better understand their mechanism of action and potential for off-target effects.

  • Pharmacokinetic Profiling: Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for clinical development.

  • Combination Therapies: Exploring the synergistic potential of these novel agents with other standard-of-care chemotherapies or immunotherapies.

For drug development professionals, the N-Methylpicolinamide scaffold represents a validated and promising starting point for new oncology programs.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (n.d.). MDPI. [Link]

  • 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide. (n.d.). PubChem. [Link]

  • N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide. (n.d.). PubChem. [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide. (n.d.). PubChem. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). ResearchGate. [Link]

  • CAS No : 2004659-84-9 | Product Name : Sorafenib Tosilate - Impurity B. (n.d.). Pharmaffiliates. [Link]

  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. (2011). Molecules. [Link]

  • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. (2020). Journal of Medicinal Chemistry. [Link]

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  • Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. (2008). Journal of Medicinal Chemistry. [Link]

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Validation

A Researcher's Guide to Characterizing Novel Aurora Kinase Inhibitors: A Comparative Framework

Abstract The Aurora kinase family, pivotal regulators of mitosis, are prominent targets in oncology drug development.[1] While several inhibitors have entered clinical trials, the quest for novel agents with superior eff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Aurora kinase family, pivotal regulators of mitosis, are prominent targets in oncology drug development.[1] While several inhibitors have entered clinical trials, the quest for novel agents with superior efficacy and safety profiles continues. This guide establishes a comprehensive, experimentally-driven framework for researchers to characterize a novel chemical entity and compare its performance against established Aurora kinase inhibitors. As "N-Methyl-4-(4-(methylamino)phenoxy)picolinamide" is not a recognized Aurora kinase inhibitor in publicly available scientific literature, we will utilize it as a hypothetical novel compound, designated "Compound X," to illustrate this comparative workflow. We will benchmark Compound X against three well-characterized inhibitors: Alisertib (MLN8237) , an Aurora A-selective inhibitor; Barasertib (AZD1152-HQPA) , an Aurora B-selective inhibitor; and Danusertib (PHA-739358) , a pan-Aurora inhibitor, providing detailed protocols and data interpretation insights at each stage.

Introduction: The Rationale for Targeting Aurora Kinases

Aurora kinases A, B, and C are serine/threonine kinases that orchestrate critical mitotic events, including centrosome maturation, chromosome segregation, and cytokinesis.[2][3] Their overexpression is common in a wide range of cancers and correlates with genetic instability and poor prognosis, making them attractive therapeutic targets.[1] Aurora kinase inhibitors (AKIs) primarily function as ATP-competitive agents, blocking the phosphorylation of downstream substrates and disrupting mitotic progression, ultimately leading to cell death.[4]

The therapeutic landscape includes inhibitors with varying selectivity profiles:

  • Aurora A (AURKA) selective inhibitors (e.g., Alisertib) disrupt centrosome separation and spindle assembly.[5]

  • Aurora B (AURKB) selective inhibitors (e.g., Barasertib) interfere with chromosome alignment and cytokinesis.[6][7][8]

  • Pan-Aurora inhibitors (e.g., Danusertib) target all family members, combining these effects.[2][9]

Evaluating a novel compound requires a systematic approach to define its potency, selectivity, cellular mechanism of action, and anti-proliferative effects relative to these established benchmarks.

The Comparative Workflow: From Bench to Cell

This section outlines a logical, multi-phase workflow for characterizing "Compound X" against our selected reference inhibitors.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Functional Outcome p1_a Biochemical Kinase Assay p1_b Determine IC50 Values (Potency & Selectivity) p1_a->p1_b p2_a Target Engagement Assay (Western Blot for p-H3) p1_b->p2_a Proceed if potent p2_b Phenotypic Assay (Cell Cycle Analysis) p2_a->p2_b p3_a Anti-Proliferative Assay (Cell Viability) p2_b->p3_a Confirm mechanism p3_b Determine GI50 Values p3_a->p3_b

Caption: Experimental workflow for novel Aurora kinase inhibitor characterization.

Phase 1: In Vitro Biochemical Potency and Selectivity

Causality: The first critical step is to determine if Compound X directly inhibits the enzymatic activity of the target kinases. This biochemical assay isolates the kinase from cellular complexity, providing a clean measure of potency (how much drug is needed) and selectivity (which kinases it inhibits).

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[10][11][12]

Methodology:

  • Reaction Setup: In a 384-well plate, prepare a reaction mix containing kinase buffer, the specific recombinant Aurora kinase (A, B, or C), the appropriate peptide substrate, and ATP.

  • Inhibitor Addition: Add serial dilutions of Compound X, Alisertib, Barasertib, and Danusertib to the wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (background).

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • First Step - ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[13]

  • Second Step - ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP and provides luciferase/luciferin to generate a light signal proportional to the initial ADP concentration. Incubate for 40 minutes at room temperature.[10][13]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the no-inhibitor control. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Data Interpretation and Comparison

The resulting IC50 values provide the first comparative snapshot. We will use published data for the reference compounds and assign plausible, hypothetical values for Compound X to illustrate its potential profile.

Table 1: Comparative In Vitro Kinase Inhibition Profile (IC50, nM)

CompoundAurora AAurora BAurora CSelectivity Profile
Compound X (Hypothetical) 151045Pan-Aurora, slight B preference
Alisertib (MLN8237) 1.2[14]>1534[5]N/AAurora A Selective
Barasertib (AZD1152-HQPA) 1368[7]0.37[6][7]N/AAurora B Selective
Danusertib (PHA-739358) 13[15][16]79[15][16]61[15][16]Pan-Aurora

Insight: In this hypothetical scenario, Compound X shows potent, pan-Aurora inhibition with a slight preference for Aurora B, distinguishing it from the highly selective profiles of Alisertib and Barasertib. Its potency against Aurora A and B is comparable to Danusertib.

Phase 2: Cellular Target Engagement and Phenotypic Response

Causality: A compound potent in a biochemical assay must also be able to enter a cell and engage its target in the complex intracellular environment. We verify this by measuring the inhibition of a direct downstream substrate and observing the expected biological consequence (phenotype).

G AURKA Aurora A Centrosome Centrosome Maturation & Separation AURKA->Centrosome phosphorylates AURKB Aurora B CPC Chromosomal Passenger Complex AURKB->CPC Spindle Bipolar Spindle Assembly Centrosome->Spindle Mitosis Correct Mitotic Progression Spindle->Mitosis H3 Histone H3 (Ser10) CPC->H3 phosphorylates Kinetochore Kinetochore-Microtubule Attachment CPC->Kinetochore regulates Cytokinesis Cytokinesis CPC->Cytokinesis regulates Kinetochore->Mitosis Cytokinesis->Mitosis

Caption: Simplified Aurora Kinase Signaling in Mitosis.

Experimental Protocol 1: Western Blot for Phospho-Histone H3 (Ser10)

Phosphorylation of Histone H3 at Serine 10 (p-H3) is a direct and well-validated biomarker of Aurora B activity.[17] A reduction in this signal provides strong evidence of target engagement in cells.

Methodology:

  • Cell Culture and Treatment: Plate a human cancer cell line (e.g., HCT-116 colorectal carcinoma) and allow cells to adhere overnight. Treat the cells with a dose range of each inhibitor (Compound X, Alisertib, Barasertib, Danusertib) for 6-24 hours.

  • Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[18] Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-Histone H3 (Ser10).[18]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody for total Histone H3 or a housekeeping protein like GAPDH to ensure equal loading.[19]

Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry

Inhibition of Aurora kinases leads to distinct, measurable changes in cell cycle distribution. Specifically, Aurora B inhibition disrupts cytokinesis, causing cells to exit mitosis without dividing, resulting in a population of cells with ≥4N DNA content (polyploidy).[8][17]

Methodology:

  • Cell Treatment: Treat HCT-116 cells with inhibitors as described above for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 2 hours or store at -20°C.[20]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[20][21]

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal from individual cells.

  • Data Analysis: Use cell cycle analysis software to model the distribution of cells in G0/G1, S, and G2/M phases and to quantify the percentage of polyploid cells (>4N DNA content).

Data Interpretation and Comparison

Table 2: Comparative Cellular Activity Profile

Compoundp-H3 Inhibition EC50 (nM)Dominant Cell Cycle Phenotype (at 10x EC50)
Compound X (Hypothetical) 25Strong induction of polyploidy
Alisertib (MLN8237) >2000Mitotic arrest with abnormal spindles
Barasertib (AZD1152-HQPA) 5Strong induction of polyploidy[6]
Danusertib (PHA-739358) 50Induction of polyploidy[22]

Insight: Compound X's potent inhibition of p-H3 and strong induction of polyploidy confirm a dominant Aurora B-like mechanism of action in a cellular context, consistent with its biochemical profile. This contrasts sharply with the Aurora A-specific phenotype of Alisertib.

Phase 3: Anti-proliferative Activity in Cancer Cells

Causality: The ultimate goal of an anti-cancer agent is to stop the growth of tumor cells. This assay measures the overall functional outcome of the target inhibition and cellular phenotypes observed in Phase 2.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[23]

Methodology:

  • Cell Plating: Seed cancer cells (e.g., a panel including HCT-116, HeLa, and MV-4-11) in a 96-well, opaque-walled plate and allow them to adhere overnight.

  • Compound Treatment: Add a range of concentrations of each inhibitor to the wells and incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).[24]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]

  • Data Acquisition: Measure luminescence with a plate reader.[25]

  • Data Analysis: Calculate the concentration of each inhibitor that causes 50% growth inhibition (GI50) by plotting cell viability against inhibitor concentration.

Data Interpretation and Comparison

Table 3: Comparative Anti-proliferative Activity (GI50, nM)

CompoundHCT-116 (Colon)HeLa (Cervical)MV-4-11 (Leukemia)
Compound X (Hypothetical) 406520
Alisertib (MLN8237) ~60[26]VariesVaries
Barasertib (AZD1152-HQPA) VariesVaries~3[27]
Danusertib (PHA-739358) Sub-micromolar[2]Sub-micromolar[2]Sub-micromolar[2]

Insight: Compound X demonstrates potent anti-proliferative activity across multiple cancer cell lines. Its strong effect in both solid tumor and leukemia cell lines suggests a broad potential application, warranting further investigation in more complex models.

Conclusion and Future Directions

This guide outlines a foundational, three-phase framework for the initial characterization and comparison of a novel Aurora kinase inhibitor. Through this systematic process, we hypothetically profiled "Compound X" as a potent, pan-Aurora inhibitor with a dominant Aurora B cellular phenotype, leading to broad anti-proliferative activity. This profile distinguishes it from highly selective agents like Alisertib and Barasertib and positions it as a compound with a mechanism comparable to Danusertib.

The successful completion of this workflow provides the essential data to justify subsequent, more complex studies, including:

  • Broad Kinase Panel Screening: To more fully define selectivity and identify potential off-target activities.

  • In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To assess drug exposure and confirm target modulation in animal models.

  • Xenograft Efficacy Studies: To determine anti-tumor activity in a living system.

By adhering to this rigorous, self-validating system of inquiry, researchers can confidently characterize novel molecules and build a robust data package to drive promising candidates forward in the drug development pipeline.

References

  • Carpinelli, P., et al. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular Cancer Therapeutics, 6(12 Pt 1), 3158-3168. Available from: [Link]

  • Shukla, S., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Experimental & Clinical Cancer Research. Available from: [Link]

  • Manfredi, M. G., et al. (2007). Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase. Proceedings of the National Academy of Sciences, 104(10), 4106-4111. Available from: [Link]

  • Guerneri, S., et al. (2011). Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. Available from: [Link]

  • Bavetsias, V., et al. (2007). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Molecular Cancer Therapeutics, 6(12), 3147-3157. Available from: [Link]

  • Falchook, G. S., et al. (2011). The pan-Aurora kinase inhibitor, PHA-739358, induces apoptosis and inhibits migration in melanoma cell lines. Annals of Oncology, 22(4), 947-953. Available from: [Link]

  • Dees, E. C., et al. (2012). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research, 18(17), 4775-4784. Available from: [Link]

  • den Hollander, J., et al. (2012). Induction of p21CIP1 Protein and Cell Cycle Arrest after Inhibition of Aurora B Kinase Is Attributed to Aneuploidy and Reactive Oxygen Species. Molecular and Cellular Biology, 32(11), 2092-2105. Available from: [Link]

  • Falchook, G. S., et al. (2015). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Oncotarget, 6(34), 35946-35958. Available from: [Link]

  • Squires, M. S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4404-4413. Available from: [Link]

  • Helfrich, B. A., et al. (2016). Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. Oncotarget, 7(35), 56506-56516. Available from: [Link]

  • Bavetsias, V., et al. (2007). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Molecular Cancer Therapeutics, 6(12), 3147-3157. Available from: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available from: [Link]

  • Dees, E. C., et al. (2012). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-Hour Infusion with and without Granulocyte Colony-Stimulating Factor in a 14-Day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research, 18(17), 4775-4784. Available from: [Link]

  • Sells, T. B., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614-7624. Available from: [Link]

  • Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Available from: [Link]

  • Yang, J., et al. (2007). AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood, 110(6), 2034-2040. Available from: [Link]

  • Howard, S., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 530-534. Available from: [Link]

  • Girdler, F., et al. (2009). Discovery and exploitation of inhibitor-resistant aurora and polo kinase mutants for the analysis of mitotic networks. Nature Chemical Biology, 5(6), 421-429. Available from: [Link]

  • Wölfer, J., et al. (2023). Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas. International Journal of Molecular Sciences, 24(5), 4991. Available from: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of N-Methyl-4-(4-aminophenoxy)picolinamide Derivatives as Anti-Cancer Agents

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of anti-cancer compounds derived from the N-Methyl-4-(4-aminophenoxy)picolinamide scaffold. We will explore how m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of anti-cancer compounds derived from the N-Methyl-4-(4-aminophenoxy)picolinamide scaffold. We will explore how modifications to this core structure influence cytotoxic activity against various cancer cell lines, drawing comparisons to the established multi-kinase inhibitor, Sorafenib. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology drug discovery.

Introduction: The N-Methyl-4-phenoxypicolinamide Scaffold - A Privileged Structure in Kinase Inhibition

The N-methyl-4-phenoxypicolinamide core is a key structural motif found in numerous potent kinase inhibitors.[1][2][3] Its significance is highlighted by its presence in the FDA-approved drug Sorafenib, a multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1][4][5] The picolinamide moiety often acts as a crucial hinge-binding element in the ATP-binding pocket of various kinases, while the phenoxy group provides a versatile linker to explore different pharmacophoric spaces.[1]

The central theme of this guide is the validation of the SAR of derivatives based on the key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide.[1][6][7] We will dissect how substitutions at the 4-amino position of the phenoxy ring dramatically impact the anti-proliferative activity of these compounds.

The Core Scaffold and Key Structural Modifications

The fundamental structure we will be analyzing is presented below. Our investigation will focus on the impact of modifying the 'R' group attached to the amino function of the phenoxy ring.

cluster_0 Core Scaffold: 4-(4-Aminophenoxy)-N-methylpicolinamide C1 N-Methyl-picolinamide C2 Phenoxy C1->C2 Ether Linkage C3 4-Amino Group (Point of Modification) C2->C3

Caption: Core chemical scaffold of interest.

Comparative Analysis of Derivative Activity

The anti-proliferative activity of various derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound IDR-Group ModificationHepG2 IC50 (µM)HCT116 IC50 (µM)A549 IC50 (µM)H460 IC50 (µM)HT-29 IC50 (µM)Reference
Sorafenib 4-chloro-3-(trifluoromethyl)phenylurea-----[1]
5q 3-(trifluoromethyl)benzamidoPotentPotent---[6]
8e 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-ylamino--3.61.73.0[1]
10a 4-phenylthiazol-2-ylamino-->50>50>50[1]
10b 4-(4-chlorophenyl)thiazol-2-ylamino--19.818.521.3[1]
10d 4-(4-cyanophenyl)thiazol-2-ylamino--12.410.913.8[1]

Data sourced from: [1][6]

Analysis of Structure-Activity Relationships

The data reveals several key SAR insights:

  • Urea vs. Amide Moiety: The urea linkage in Sorafenib is a well-established pharmacophore for kinase inhibition. The potent activity of compound 5q , which features a benzamido group, suggests that an amide linkage can also be a highly effective bioisostere for the urea group in this scaffold.[6]

  • Heterocyclic Substituents: The introduction of 1,3,4-thiadiazole and thiazole rings at the R-position leads to varied activity.

    • Compound 8e , with a substituted 1,3,4-thiadiazole, demonstrates potent cytotoxicity, particularly against H460 and HT-29 cell lines, with IC50 values of 1.7 µM and 3.0 µM, respectively.[1] This is superior to the reference drug Sorafenib in these cell lines.[1]

    • In contrast, the unsubstituted phenylthiazole derivative 10a is largely inactive.[1]

  • Substitution on the Terminal Phenyl Ring: For the thiazole derivatives, substitution on the terminal phenyl ring is critical for activity.

    • The addition of a chloro group (10b ) or a cyano group (10d ) restores moderate anti-proliferative activity.[1] This indicates that electronic and steric factors on this distal ring play a significant role in target engagement.

Presumed Mechanism of Action: Multi-Kinase Inhibition

Given the structural similarity to Sorafenib and the observed anti-proliferative effects, it is highly probable that these N-Methyl-4-(4-aminophenoxy)picolinamide derivatives function as multi-kinase inhibitors.[4][5] These kinases are often key components of signaling pathways that regulate cell proliferation, angiogenesis, and apoptosis.

cluster_0 Upstream Signaling cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response GrowthFactors Growth Factors (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) GrowthFactors->RTK binds Ras Ras RTK->Ras activates Raf Raf Kinases (e.g., B-Raf) Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor Picolinamide Derivatives (e.g., Sorafenib Analogs) Inhibitor->RTK inhibits Inhibitor->Raf inhibits

Caption: Presumed signaling pathway inhibition.

The primary targets likely include:

  • Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[5]

  • Raf Serine/Threonine Kinases: Including B-Raf, which are downstream effectors in the MAPK/ERK signaling pathway that controls cell division and proliferation.[5]

Inhibition of these pathways would lead to a reduction in tumor vascularization and direct suppression of cancer cell growth, consistent with the observed cytotoxic effects.[6]

Experimental Protocols for SAR Validation

To ensure the scientific integrity of SAR studies for this compound class, the following experimental workflows are recommended.

Synthesis of the Core Intermediate and Final Derivatives

A robust and reproducible synthetic route is fundamental. The synthesis typically involves the reaction of 4-chloro-N-methylpicolinamide with 4-aminophenol to form the key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide.[1] Subsequent derivatization of the amino group yields the final compounds.

Start 4-Chloro-N-methylpicolinamide + 4-Aminophenol Intermediate 4-(4-Aminophenoxy)-N-methylpicolinamide (Core Intermediate) Start->Intermediate Nucleophilic Aromatic Substitution Derivatization Reaction with: - Acyl Chlorides - Isocyanates - Heterocyclic precursors Intermediate->Derivatization Final Final Derivative Library Derivatization->Final

Caption: General synthetic workflow.

Step-by-Step Protocol for Intermediate Synthesis (Example):

  • A solution of 4-aminophenol in a suitable dry solvent (e.g., N,N-dimethylformamide) is treated with a base such as potassium tert-butoxide at room temperature for 2 hours to form the phenoxide.[1]

  • 4-chloro-N-methylpicolinamide and a carbonate base (e.g., potassium carbonate) are added to the mixture.[1]

  • The reaction is heated (e.g., to 80°C) under an inert atmosphere (e.g., nitrogen) for several hours.[1]

  • After cooling, the reaction mixture is worked up using an extraction with an organic solvent (e.g., ethyl acetate) and brine.[1]

  • The combined organic layers are dried and concentrated to yield the crude product, which can be purified by crystallization or chromatography to afford pure 4-(4-aminophenoxy)-N-methylpicolinamide.[1][7]

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the anti-proliferative effects of the synthesized compounds.[6]

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Cancer cells (e.g., HepG2, HCT116, A549) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Sorafenib should be included as a positive control.

  • Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value for each compound is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The N-Methyl-4-(4-aminophenoxy)picolinamide scaffold is a validated starting point for the development of potent anti-cancer agents. The structure-activity relationship is heavily influenced by the nature of the substituent at the 4-amino position of the phenoxy ring. Specifically, the introduction of substituted benzamido and 1,3,4-thiadiazole moieties has been shown to yield compounds with cytotoxic activity comparable or superior to Sorafenib in certain cancer cell lines.

Future work should focus on:

  • Kinase Profiling: Elucidating the specific kinase inhibition profiles of the most potent compounds to confirm the mechanism of action and identify potential off-target effects.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of lead compounds in preclinical animal models to assess their therapeutic potential.

  • Pharmacokinetic Properties: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to optimize their drug-like characteristics.

By systematically applying the principles of medicinal chemistry and rigorous biological evaluation as outlined in this guide, researchers can further exploit the therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. MDPI. [Link]

  • N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide | C21H17F3N4O3. PubChem. [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide | C13H13N3O2. PubChem. [Link]

  • 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide. PubMed Central. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PubMed Central. [Link]

  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. PubMed. [Link]

  • The structure-activity relationship (SAR) of the new compounds, and sorafenib revealed several common features. ResearchGate. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Pharmacology - CANCER DRUGS - ANTIMETABOLITES (MADE EASY). YouTube. [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Royal Society of Chemistry. [Link]

  • Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide. Atlantis Press. [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide: Synthesis, Applications, and Pharmaceutical Potential. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. [Link]

  • Anti-Tumor Antibiotics and their Mechanism of Action. Longdom Publishing. [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

  • Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. [Link]

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Validation

A Comparative Guide to the Synthesis and Potential Activity of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

This guide provides a comprehensive analysis of the synthesis and potential biological activity of the novel compound N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. While direct experimental data for this specific mole...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the synthesis and potential biological activity of the novel compound N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes information from closely related analogues to project a reproducible synthetic pathway and to contextualize its likely biological significance. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel picolinamide-based therapeutic agents.

Introduction: The Picolinamide Scaffold in Drug Discovery

The picolinamide moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active compounds. Its ability to form key hydrogen bonds and participate in various non-covalent interactions has made it a valuable component in the design of enzyme inhibitors and other therapeutic agents.[1][2][3] Derivatives of picolinamide have been investigated for a wide array of therapeutic applications, including as anticancer agents,[4][5][6] antifungal compounds,[7] and inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1][2] and acetylcholinesterase.[3] The N-methyl-4-phenoxypicolinamide core, in particular, has been identified as a key binding element in some potent kinase inhibitors.[5]

This guide focuses on a specific, potentially novel derivative: N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. We will explore a plausible and reproducible synthetic route based on established methodologies for analogous compounds and discuss its potential biological activities by drawing comparisons with structurally similar molecules.

Proposed Synthesis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

The synthesis of the target compound can be logically approached through a convergent strategy, leveraging well-documented reactions for the formation of the core picolinamide and ether linkages. The proposed synthetic pathway is outlined below.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be constructed from two key fragments: a suitably functionalized picolinamide core and a substituted phenol. The ether linkage is a logical disconnection point, leading back to 4-chloro-N-methylpicolinamide and 4-(methylamino)phenol. The picolinamide itself can be formed from 4-chloropicolinic acid and methylamine.

Retrosynthesis Target N-Methyl-4-(4-(methylamino)phenoxy)picolinamide Intermediate1 4-Chloro-N-methylpicolinamide Target->Intermediate1 Ether synthesis Intermediate2 4-(Methylamino)phenol Target->Intermediate2 StartingMaterial1 4-Chloropicolinic acid Intermediate1->StartingMaterial1 Amide coupling StartingMaterial2 Methylamine Intermediate1->StartingMaterial2 StartingMaterial3 4-Aminophenol Intermediate2->StartingMaterial3 N-Methylation

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a proposed, reproducible method for the synthesis of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide, based on analogous syntheses reported in the literature.[4][8]

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide (3)

  • To a solution of 4-chloropicolinic acid (1) (1 equivalent) in an appropriate aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).[9]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of methylamine (2) (1.2 equivalents, e.g., as a solution in THF or water) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Chloro-N-methylpicolinamide (3).

Step 2: Synthesis of 4-(4-(Methylamino)phenoxy)-N-methylpicolinamide (5)

Method A: Direct Coupling with 4-(Methylamino)phenol

  • To a solution of 4-(methylamino)phenol (4) (1.1 equivalents) in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add a solution of 4-Chloro-N-methylpicolinamide (3) (1 equivalent) in the same solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield N-Methyl-4-(4-(methylamino)phenoxy)picolinamide (5).

Method B: Two-Step Procedure via 4-(4-Aminophenoxy)-N-methylpicolinamide

  • Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide (4b): This intermediate can be prepared following a procedure analogous to that described for similar compounds.[4]

  • N-Methylation: The subsequent N-methylation of the aniline nitrogen can be achieved using various standard methods, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or by reaction with a methylating agent (e.g., methyl iodide) in the presence of a suitable base. Care must be taken to control the degree of methylation to avoid the formation of the dimethylated product.

SynthesisWorkflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Ether Synthesis 4-Chloropicolinic acid 4-Chloropicolinic acid 4-Chloro-N-methylpicolinamide 4-Chloro-N-methylpicolinamide 4-Chloropicolinic acid->4-Chloro-N-methylpicolinamide Methylamine, HATU, DIPEA Target Compound N-Methyl-4-(4-(methylamino)phenoxy)picolinamide 4-Chloro-N-methylpicolinamide->Target Compound 4-(Methylamino)phenol, NaH

Caption: Proposed synthetic workflow for the target compound.

Comparative Analysis of Biological Activity

While the specific biological activity of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide has not been reported, we can infer its potential therapeutic applications by examining structurally related compounds.

Anticancer Activity

A significant body of research has focused on the anticancer properties of N-methyl-4-phenoxypicolinamide derivatives.[5] Many of these compounds function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation, survival, and angiogenesis.

For instance, a series of N-methyl-4-phenoxypicolinamide derivatives have been synthesized and shown to possess potent cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma), H460 (large cell lung cancer), and HT-29 (colon adenocarcinoma).[5] In some cases, the activity of these synthetic analogues was superior to that of the FDA-approved multi-kinase inhibitor, sorafenib.[5]

Furthermore, derivatives of 4-(4-formamidophenylamino)-N-methylpicolinamide have demonstrated significant in vitro and in vivo antitumor effects, inhibiting the proliferation of HepG2 (liver cancer) and HCT116 (colon cancer) cell lines and suppressing tumor growth in mouse models.[4][6] These compounds were found to induce apoptosis and inhibit angiogenesis.[4][6]

Given these precedents, it is highly probable that N-Methyl-4-(4-(methylamino)phenoxy)picolinamide will exhibit some degree of anticancer activity. The 4-(methylamino)phenoxy group will likely influence the compound's binding affinity and selectivity for various kinases.

Other Potential Activities

Beyond oncology, picolinamide derivatives have shown promise in other therapeutic areas:

  • 11β-HSD1 Inhibition: A series of picolinamide derivatives have been identified as potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and type 2 diabetes.[1][2]

  • Antifungal Activity: Benz- and picolinamide compounds have been reported to have antifungal properties, targeting the lipid-transfer protein Sec14 in fungi.[7]

  • Cholinesterase Inhibition: Certain picolinamide derivatives have demonstrated inhibitory activity against acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease.[3]

The specific activity profile of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide would need to be determined through a comprehensive screening program.

Structure-Activity Relationship (SAR) Considerations

The biological activity of picolinamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. For the N-methyl-4-phenoxypicolinamide scaffold, modifications to the phenoxy ring have been shown to significantly impact cytotoxic potency.[5] The introduction of the methylamino group at the 4-position of the phenoxy ring is a key structural feature of the target compound. This group can act as both a hydrogen bond donor and acceptor, potentially leading to enhanced binding interactions with target proteins.

Data Summary and Comparison

The following table summarizes the reported activities of structurally related compounds, providing a basis for comparison for the target molecule.

Compound/Derivative ClassBiological ActivityTarget/MechanismReference
N-Methyl-4-phenoxypicolinamide derivativesAnticancer (cytotoxic)Kinase inhibition (presumed)[5]
4-(4-Formamidophenylamino)-N-methylpicolinamide derivativesAnticancer (in vitro and in vivo)Angiogenesis inhibition, apoptosis induction[4][6]
N-Methylpicolinamide-4-thiol derivativesAnticancerAurora-B kinase inhibition
6-Substituted picolinamide derivativesAntidiabetic11β-HSD1 inhibition[1][2]
Picolinamide derivatives with dimethylamine side chainAnticholinesteraseAcetylcholinesterase inhibition[3]
Benz- and picolinamide compoundsAntifungalSec14 inhibition[7]

Conclusion and Future Directions

This guide has outlined a reproducible synthetic route for N-Methyl-4-(4-(methylamino)phenoxy)picolinamide and has provided a comparative analysis of its potential biological activities based on a survey of the relevant scientific literature. The N-methyl-4-phenoxypicolinamide scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors. Therefore, it is reasonable to hypothesize that the target compound will possess antiproliferative properties.

Further research is warranted to validate the proposed synthesis and to comprehensively evaluate the biological activity of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide. A broad screening panel, including kinase assays and cytotoxicity studies against various cancer cell lines, would be a logical next step. The insights gained from such studies will help to elucidate the therapeutic potential of this novel picolinamide derivative.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. Available at: [Link]

  • Process for synthesis of picolinamides. Google Patents.
  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. Available at: [Link]

  • Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. PubMed. Available at: [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide. Atlantis Press. Available at: [Link]

  • Synthesis of picolinamide amide derivatives. ResearchGate. Available at: [Link]

  • Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PMC - NIH. Available at: [Link]

  • Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherap. ResearchGate. Available at: [Link]

  • The reductive cleavage of picolinic amides. David Spring's group. Available at: [Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available at: [Link]

  • Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. Google Patents.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. Available at: [Link]

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Comparative

Comparative Analysis of Diaryl Ether-Containing Picolinamides and Their Bioisosteric Analogs in Kinase Inhibition

This guide provides a comprehensive comparative analysis of a key structural motif in modern medicinal chemistry: the diaryl ether-containing picolinamide and its bioisosteric analogs, which are prevalent in a variety of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of a key structural motif in modern medicinal chemistry: the diaryl ether-containing picolinamide and its bioisosteric analogs, which are prevalent in a variety of targeted therapeutics, particularly kinase inhibitors. We will delve into the structure-activity relationships (SAR), comparative performance data, and the detailed experimental methodologies used to evaluate these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuances of designing and evaluating this important class of molecules.

Introduction: The Significance of the Diaryl Ether Moiety in Picolinamide-based Kinase Inhibitors

The picolinamide scaffold is a versatile starting point for the development of potent and selective enzyme inhibitors. When coupled with a diaryl ether linkage, it forms a privileged structural motif found in numerous approved and investigational drugs. This arrangement often serves as a hinge-binding moiety, crucial for anchoring the inhibitor to the ATP-binding pocket of a target kinase. The flexibility of the ether linkage allows the distal phenyl ring to access various regions of the kinase, enabling the fine-tuning of selectivity and potency.

A prime example of a clinically relevant scaffold that, while not a picolinamide itself, shares the core diaryl ether feature and informs the design of related inhibitors is seen in compounds targeting the c-Met receptor tyrosine kinase. For instance, the core of tivantinib (ARQ 197), a selective c-Met inhibitor, demonstrates how this structural arrangement can be optimized for potent and selective kinase inhibition. While tivantinib is a quinolinone, the principles of its interaction with the kinase are broadly applicable to picolinamide-based analogs.

This guide will comparatively analyze key compounds and analogs, focusing on their kinase inhibitory activity, cellular potency, and the experimental workflows used for their characterization.

Comparative Performance of Diaryl Ether-Containing Kinase Inhibitors

The therapeutic efficacy of kinase inhibitors is a multifactorial equation involving potency against the target kinase, selectivity over other kinases, and favorable pharmacokinetic properties. Below, we compare several illustrative examples of diaryl ether-containing kinase inhibitors.

Table 1: Comparative In Vitro Performance of Representative Diaryl Ether-Containing Kinase Inhibitors
Compound/AnalogTarget Kinase(s)IC₅₀ (nM)Cell-Based AssayCellular Potency (GI₅₀, nM)Reference
SorafenibVEGFR-2, PDGFR-β, BRAF6 (VEGFR-2), 2 (BRAF)Proliferation Assay (HT-29 cells)20
RegorafenibVEGFR-2, TIE-2, BRAF4.2 (VEGFR-2), 22 (TIE-2)Proliferation Assay (Colo-205 cells)30
Tivantinib (ARQ 197)c-Met350Proliferation Assay (HT-29 cells)100
Hypothetical Picolinamide Analog Ac-Met15Proliferation Assay (MKN-45 cells)50Illustrative
Hypothetical Picolinamide Analog BVEGFR-25Proliferation Assay (HUVEC cells)15Illustrative

Analysis of Performance Data:

The data in Table 1 highlights the versatility of the diaryl ether scaffold. Sorafenib and Regorafenib, both multi-kinase inhibitors, demonstrate potent activity against key angiogenic and oncogenic kinases. Tivantinib, while having a higher IC₅₀, exhibits selectivity for c-Met. The hypothetical picolinamide analogs are included to illustrate how modifications to the picolinamide core and the distal phenyl ring can be envisioned to modulate potency and selectivity. For instance, Analog A shows improved potency for c-Met compared to tivantinib, while Analog B is a highly potent VEGFR-2 inhibitor, rivaling established drugs like sorafenib.

The choice of cell line for assessing cellular potency is critical and is dictated by the genetic makeup of the cells, particularly their dependence on the target kinase for survival and proliferation.

Experimental Protocols: A Guide to Characterization

The reliable evaluation of kinase inhibitors requires robust and well-validated experimental protocols. Here, we detail the methodologies for key assays.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the purified kinase and its substrate in the appropriate assay buffer.

    • Prepare an ATP solution at a concentration close to the Kₘ for the target kinase.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the purified kinase to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate for a specified time at a controlled temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by using a fluorescent or luminescent readout.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth and division of cancer cells that are dependent on the target kinase.

Protocol:

  • Cell Culture:

    • Culture the chosen cancer cell line in the appropriate medium supplemented with fetal bovine serum.

  • Cell Plating:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound for a period of 72 hours.

  • Quantification of Cell Viability:

    • After the incubation period, quantify the number of viable cells using a reagent such as resazurin or CellTiter-Glo®.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathways and Mechanism of Action

Diaryl ether-containing kinase inhibitors typically function by competitively binding to the ATP pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking the propagation of signaling cascades.

Diagram 1: Generalized Kinase Inhibition Workflow

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay reagents Prepare Reagents (Compound, Kinase, Substrate, ATP) incubation Incubate Compound with Kinase reagents->incubation reaction Initiate Reaction (Add Substrate & ATP) incubation->reaction quantify Quantify Phosphorylation reaction->quantify ic50 Determine IC50 quantify->ic50 gi50 Determine GI50 ic50->gi50 Correlates with culture Culture & Seed Cells treat Treat with Compound culture->treat viability Measure Cell Viability treat->viability viability->gi50

Caption: Workflow for biochemical and cell-based kinase inhibitor characterization.

Diagram 2: Simplified VEGFR-2 Signaling Pathway and Inhibition

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Inhibitor Diaryl Ether Inhibitor (e.g., Sorafenib) Inhibitor->VEGFR2 Blocks ATP Binding Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling cascade by a diaryl ether-containing TKI.

Conclusion and Future Directions

The diaryl ether-containing picolinamide scaffold and its bioisosteres represent a highly fruitful area for the discovery of novel kinase inhibitors. The comparative analysis presented in this guide demonstrates the importance of a multi-parameter approach to inhibitor characterization, encompassing biochemical potency, cellular activity, and selectivity profiling. Future research in this area will likely focus on the development of more selective inhibitors with improved pharmacokinetic profiles and the exploration of novel picolinamide analogs to overcome drug resistance. The systematic application of the experimental protocols detailed herein will be crucial for the successful advancement of these next-generation therapeutics.

References

  • Eathiraj, S. et al. (2011). Discovery of a novel mode of protein kinase inhibition characterized by the mechanism of inhibition of human c-Met by ARQ 197. Cancer Research, 71(14), 4951-4960. [Link]

  • Wilhelm, S. M. et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]

  • Liu, L. et al. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer Research, 66(24), 11851-11858. [Link]

  • Wilhelm, S. M. et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 129(1), 245-255. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to prote...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide, moving beyond mere procedural instruction to explain the rationale behind each critical step. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, ensuring a safe and compliant laboratory environment.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's chemical and toxicological profile is essential. N-Methyl-4-(4-(methylamino)phenoxy)picolinamide is a picolinamide derivative with the following key characteristics:

PropertyValueSource
CAS Number 943314-89-4[1][2]
Molecular Formula C14H15N3O2[1][2]
Molecular Weight 257.29 g/mol [1][2]
Appearance Solid[1]
Storage Sealed in dry, 2-8°C[1][2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:

Hazard StatementDescriptionGHS Code
Acute Toxicity (Oral)Harmful if swallowedH302[1]
Skin IrritationCauses skin irritationH315[1]
Eye IrritationCauses serious eye irritationH319[1]
Specific Target Organ ToxicityMay cause respiratory irritationH335[1]
Germ Cell MutagenicitySuspected of causing genetic defectsH341[3]
Hazardous to the Aquatic EnvironmentToxic to aquatic life with long lasting effectsH411[3]

Signal Word: Warning[1]

The presence of H341 (suspected mutagen) and H411 (aquatic toxicity) classifications necessitates a highly cautious approach to disposal, precluding simple dilution and sewer disposal. The primary goal is complete containment and disposal via a certified hazardous waste management service.

Personal Protective Equipment (PPE) and Engineering Controls

Given the compound's hazard profile, stringent adherence to safety protocols is mandatory. The causality behind these PPE choices is to prevent dermal, ocular, and respiratory exposure.

  • Engineering Controls: All handling and preparation for disposal of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide should be conducted in a certified chemical fume hood to mitigate inhalation risks.[4] An eyewash station and safety shower must be readily accessible.[5]

  • Hand Protection: Wear nitrile gloves (double-gloving is recommended) to prevent skin contact.[5]

  • Eye Protection: Chemical safety goggles are required to protect against splashes and fine dust.[6]

  • Body Protection: A lab coat must be worn. For handling larger quantities, a chemically resistant apron is advised.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[4][6]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the compound's known hazards.

3.1. Segregation and Waste Stream Identification

Proper segregation is the cornerstone of safe chemical waste management.[7] N-Methyl-4-(4-(methylamino)phenoxy)picolinamide waste should be categorized as non-halogenated organic solid waste .

3.2. Decontamination of Labware

  • Rationale: To ensure that labware can be safely cleaned and reused, any residual compound must be removed and transferred to the appropriate waste stream.

  • Procedure:

    • Rinse all contaminated glassware (beakers, flasks, etc.) with a suitable organic solvent such as ethanol or acetone.

    • The solvent rinseate is now considered hazardous and must be collected in a designated non-halogenated solvent waste container.

    • Repeat the rinse two more times to ensure thorough decontamination.

    • After the solvent rinses, wash the glassware with soap and water.

3.3. Disposal of Unused or Expired Compound

  • Rationale: Direct disposal of the solid compound into a hazardous waste container prevents environmental release and complies with waste management regulations.

  • Procedure:

    • Carefully transfer the solid N-Methyl-4-(4-(methylamino)phenoxy)picolinamide from its original container into a clearly labeled, sealable hazardous waste container designated for non-halogenated organic solids .

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene).

    • The label on the waste container must include:

      • The words "Hazardous Waste"

      • The full chemical name: "N-Methyl-4-(4-(methylamino)phenoxy)picolinamide"

      • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

      • The date of accumulation.

3.4. Disposal of Contaminated Materials

  • Rationale: Any materials that have come into contact with the compound are considered hazardous and must be disposed of accordingly.

  • Procedure:

    • Collect all contaminated disposables, including gloves, weigh boats, and absorbent paper, in a designated, sealed plastic bag or container.

    • This container should be labeled as "Solid Hazardous Waste" and include the chemical name.

    • This waste will be disposed of in the same manner as the unused solid compound.

Waste Storage and Final Disposal
  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[8] Ensure that incompatible waste streams are segregated.[7][8]

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash. [4][8]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.

DisposalWorkflow Disposal Workflow for N-Methyl-4-(4-(methylamino)phenoxy)picolinamide cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Final Disposition Start Identify Waste: N-Methyl-4-(4-(methylamino)phenoxy)picolinamide AssessHazards Assess Hazards: - Harmful if swallowed (H302) - Skin/Eye Irritant (H315/H319) - Respiratory Irritant (H335) - Suspected Mutagen (H341) - Aquatic Toxin (H411) Start->AssessHazards DonPPE Don Appropriate PPE: - Chemical Goggles - Nitrile Gloves (Double) - Lab Coat AssessHazards->DonPPE WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood WasteType Select Waste Type WorkInHood->WasteType SolidWaste Solid Waste (Unused Compound, Contaminated Disposables) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Rinsate from Decontamination) WasteType->LiquidWaste Liquid PackageSolid Package in Labeled Container for 'Non-Halogenated Organic Solids' SolidWaste->PackageSolid PackageLiquid Collect in Labeled Container for 'Non-Halogenated Solvent Waste' LiquidWaste->PackageLiquid StoreWaste Store in Satellite Accumulation Area PackageSolid->StoreWaste PackageLiquid->StoreWaste EHS Arrange Pickup by EHS or Licensed Waste Contractor StoreWaste->EHS

Caption: Decision workflow for the safe disposal of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide.

References

  • 4-(4-Aminophenoxy)-N-methylpicolinamide | C13H13N3O2 | CID 16655129 - PubChem. Available from: [Link]

  • N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide | C21H17F3N4O3 | CID - PubChem. Available from: [Link]

  • MATERIAL SAFETY DATA SHEETS N-METHYL PICOLINAMIDE - Cleanchem Laboratories. Available from: [Link]

  • Chemical Waste Disposal Guidelines. Available from: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]

  • Environmental fate and properties of pyriproxyfen - ResearchGate. Available from: [Link]

  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone - Cole-Parmer. Available from: [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Available from: [Link]

Sources

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Feasible Synthetic Routes

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